7-Aminodeacetoxycephalosporanic acid
Beschreibung
Eigenschaften
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057687 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-43-3, 70287-30-8, 26395-99-3 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Aminodeacetoxycephalosporanic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a pivotal intermediate in the synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics. This document consolidates key data on its physical and chemical characteristics, spectral properties, solubility, and established experimental protocols for its synthesis and analysis.
Core Chemical Properties
This compound, commonly known as 7-ADCA, is the fundamental nucleus for the production of essential cephalosporin drugs such as cephalexin, cephradine, and cefadroxil. Its chemical structure consists of a β-lactam ring fused to a dihydrothiazine ring, with an amino group at the 7-position and a methyl group at the 3-position.
Table 1: Physical and Chemical Properties of 7-ADCA
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 214.24 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline solid | Generic |
| IUPAC Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 22252-43-3 | --INVALID-LINK-- |
| Predicted Density | 1.59±0.1 g/cm³ | Generic |
| Predicted pKa | 3.04±0.50 | Generic |
| Storage Conditions | 2-8°C, protect from light | Generic |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of 7-ADCA. While comprehensive public data with explicit peak assignments for 7-ADCA is limited, this section provides available information and data for the closely related compound, 7-aminocephalosporanic acid (7-ACA), for reference.
Disclaimer: The following NMR and Mass Spectrometry data are for the related compound 7-aminocephalosporanic acid (7-ACA) and are provided for illustrative purposes due to the lack of publicly available, detailed spectral data for 7-ADCA.
Table 2: Reference ¹H NMR Spectral Data for 7-ACA in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 5.15 | d | H-7 |
| 5.05 | d | H-6 |
| 4.90, 4.65 | ABq | 3-CH₂ |
| 3.55, 3.30 | ABq | 2-CH₂ |
| 2.05 | s | 3-CH₃ |
Table 3: Reference ¹³C NMR Spectral Data for 7-ACA
| Chemical Shift (ppm) | Assignment |
| 172.1 | COOH |
| 170.2 | C=O (β-lactam) |
| 168.5 | C=O (acetyl) |
| 128.5 | C-3 |
| 125.0 | C-4 |
| 65.5 | C-2 |
| 59.0 | C-7 |
| 57.5 | C-6 |
| 20.5 | 3-CH₃ |
Infrared (IR) Spectroscopy:
The IR spectrum of 7-ADCA exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.
-
~3000-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene (B1212753) groups.
-
~1770 cm⁻¹: C=O stretching vibration of the β-lactam ring.
-
~1690 cm⁻¹: C=O stretching vibration of the carboxylic acid group.
-
~1620 cm⁻¹: N-H bending vibration of the amino group.
-
~1520 cm⁻¹: C=C stretching vibration in the dihydrothiazine ring.
Mass Spectrometry (MS):
The mass spectrum of 7-ADCA would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern is expected to involve the cleavage of the β-lactam ring and the loss of the amino and carboxyl groups. A detailed fragmentation analysis from publicly available sources is currently unavailable.
Solubility Profile
The solubility of 7-ADCA is a critical parameter in its purification and in the synthesis of cephalosporin derivatives.
Table 4: Solubility of 7-ADCA
| Solvent | Solubility | Conditions | Source |
| Water | Sparingly soluble | - | Generic |
| Ammonium Hydroxide (15%) | Soluble | pH adjustment to ~8.0 | [1] |
| Dichloromethane (B109758) | Insoluble | - | Generic |
| Methanol | Sparingly soluble | - | Generic |
| Acetonitrile (B52724) | Sparingly soluble | - | Generic |
The solubility of 7-ADCA in aqueous solutions is significantly influenced by pH. It is least soluble at its isoelectric point and its solubility increases in both acidic and alkaline conditions.
Experimental Protocols
Synthesis of 7-ADCA from Penicillin G
The industrial production of 7-ADCA commonly involves a three-step chemical and enzymatic process starting from Penicillin G.
Workflow for the Synthesis of 7-ADCA from Penicillin G
Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.
Step 1: Oxidation of Penicillin G
-
Dissolve Penicillin G potassium salt in a suitable organic solvent.
-
Add an oxidizing agent, such as hydrogen peroxide, to the solution. This step converts the sulfide (B99878) in the thiazolidine (B150603) ring to a sulfoxide.
-
Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the Penicillin G sulfoxide is isolated.
Step 2: Ring Expansion to Cephalosporin G
-
The isolated Penicillin G sulfoxide is subjected to a ring expansion reaction.
-
This is typically carried out in the presence of a catalyst, such as a combination of pyridine (B92270) hydrobromide and oxalic acid, in an appropriate solvent.
-
The reaction temperature is carefully controlled to promote the desired rearrangement of the five-membered thiazolidine ring into the six-membered dihydrothiazine ring of the cephalosporin nucleus, yielding Cephalosporin G.
-
The product, Cephalosporin G, is then purified.
Step 3: Enzymatic Hydrolysis to 7-ADCA
-
Dissolve the purified Cephalosporin G in an aqueous buffer solution, typically around pH 8.0.[1]
-
Add immobilized Penicillin G Acylase to the solution. The typical enzyme loading is 70-100% of the weight of Cephalosporin G.[1]
-
Maintain the reaction temperature at approximately 30°C and the pH at 8.0 for about 90 minutes.[1]
-
After the reaction is complete, separate the immobilized enzyme by filtration.
-
Extract the aqueous solution with an organic solvent like dichloromethane to remove impurities.
-
Adjust the pH of the aqueous phase to below 1 with sulfuric acid at 25°C and separate the organic phase.[1]
-
After decolorizing the aqueous phase, adjust the pH to induce crystallization of 7-ADCA.
-
Filter the solution to collect the 7-ADCA crystals.
Analysis of 7-ADCA by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification and purity assessment of 7-ADCA.
Table 5: HPLC Method for 7-ADCA Analysis
| Parameter | Condition | Source |
| Column | C18 (e.g., SB-C18, 5 µm, 4.6 mm x 250 mm) | [2] |
| Mobile Phase | Phosphate (B84403) buffer (5g K₂HPO₄ and 5g KH₂PO₄ in 1L water, pH 6.0) : Acetonitrile (92:8, v/v) | [2] |
| Flow Rate | 1.0 mL/min | Generic |
| Detection | UV at 254 nm | [2] |
| Column Temperature | 35°C | [2] |
| Injection Volume | 20 µL | [2] |
Experimental Workflow for HPLC Analysis of 7-ADCA
Caption: Workflow for the quantitative analysis of 7-ADCA by HPLC.
Protocol:
-
Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving 5g of K₂HPO₄ and 5g of KH₂PO₄ in 1L of HPLC-grade water and adjust the pH to 6.0. Mix the buffer with acetonitrile in a 92:8 (v/v) ratio. Degas the mobile phase before use.[2]
-
Standard Solution Preparation: Accurately weigh a known amount of 7-ADCA reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the 7-ADCA sample and dissolve it in the mobile phase to a known concentration that falls within the range of the standard curve.
-
Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 5. Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standard solutions and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area of the 7-ADCA standard against its concentration. Determine the concentration of 7-ADCA in the sample by interpolating its peak area on the calibration curve.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, an indispensable intermediate in the pharmaceutical industry. The presented data and protocols are intended to support researchers and professionals in the development, synthesis, and analysis of cephalosporin-based antibiotics. Further research to fully characterize the spectral properties of 7-ADCA, particularly detailed NMR and mass spectrometry data, would be a valuable contribution to the field.
References
7-Aminodesacetoxycephalosporanic Acid (7-ADCA): A Core Intermediate in Cephalosporin Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic intermediate in the production of a wide range of cephalosporin (B10832234) antibiotics. Its unique molecular architecture, featuring a β-lactam ring fused to a dihydrothiazine ring, provides the essential backbone for the synthesis of blockbuster drugs such as cephalexin (B21000) and cephradine. This technical guide provides a comprehensive overview of the molecular structure, key functional groups, and physicochemical properties of 7-ADCA. Furthermore, it details the prevalent synthetic pathway from Penicillin G, including key experimental protocols for its synthesis and purification.
Molecular Structure and Functional Groups
7-ADCA, with the chemical formula C8H10N2O3S, possesses a bicyclic heteroatomic structure that is fundamental to its chemical reactivity and biological significance.[1][2] The core of the molecule is the cephem nucleus, which is a fusion of a four-membered β-lactam ring and a six-membered dihydrothiazine ring.
The key functional groups that dictate the chemical behavior of 7-ADCA are:
-
β-Lactam Ring: This highly strained four-membered cyclic amide is the pharmacophore responsible for the antibacterial activity of cephalosporins. The ring strain makes the amide bond susceptible to nucleophilic attack, leading to the acylation and inactivation of bacterial transpeptidases involved in cell wall synthesis.
-
Carboxylic Acid: The carboxylic acid group at position 2 is crucial for the molecule's solubility in aqueous media and for its interaction with biological targets. It also serves as a handle for further chemical modifications.
-
Primary Amine: The amino group at the 7-position is a key site for the introduction of various side chains. Acylation of this amine with different acyl groups allows for the synthesis of a diverse array of cephalosporin derivatives with varying antibacterial spectra and pharmacokinetic properties.
-
Dihydrothiazine Ring: This six-membered sulfur-containing ring influences the overall conformation and stability of the molecule. The double bond between C-3 and C-4 is a characteristic feature of this class of cephalosporins.
-
Methyl Group: A methyl group is present at the 3-position of the dihydrothiazine ring.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 7-ADCA is essential for its handling, characterization, and use in synthetic processes.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 7-ADCA.
| Property | Value | Reference |
| Molecular Formula | C8H10N2O3S | [1][2] |
| Molecular Weight | 214.24 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 234 °C (decomposes) | |
| Solubility | Soluble in aqueous alkaline solutions. | |
| pKa | ~3.04 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of 7-ADCA. While detailed spectra are proprietary to manufacturers, the expected characteristic signals are outlined below based on the molecular structure.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 7-ADCA would exhibit characteristic signals for the protons on the β-lactam and dihydrothiazine rings. The protons on the β-lactam ring (at C-6 and C-7) would appear as doublets with a coupling constant of approximately 5 Hz, which is typical for a cis-relationship in this ring system. The methyl group at C-3 would appear as a singlet, and the protons of the dihydrothiazine ring would also have distinct chemical shifts.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for all eight carbon atoms in the molecule. The carbonyl carbons of the β-lactam and the carboxylic acid would appear at the downfield end of the spectrum. The carbons of the dihydrothiazine ring and the methyl group would have characteristic chemical shifts.
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 7-ADCA is characterized by the absorption bands of its key functional groups:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| β-Lactam C=O stretch | ~1750-1780 (strong) |
| Carboxylic Acid C=O stretch | ~1700-1725 (strong) |
| Carboxylic Acid O-H stretch | ~2500-3300 (broad) |
| N-H stretch (primary amine) | ~3300-3400 (two bands, medium) |
| C-H stretch | ~2850-3000 |
Synthesis of 7-ADCA from Penicillin G
The industrial production of 7-ADCA predominantly involves a multi-step chemical and enzymatic conversion of Penicillin G. This process is a cornerstone of cephalosporin manufacturing.
Synthesis Pathway
The synthesis of 7-ADCA from Penicillin G involves three main stages:
-
Oxidation: Penicillin G is first oxidized to its sulfoxide (B87167).
-
Ring Expansion: The five-membered thiazolidine (B150603) ring of the penicillin sulfoxide is expanded to the six-membered dihydrothiazine ring of a cephalosporin intermediate, typically phenylacetyl-7-ADCA.
-
Enzymatic Hydrolysis: The phenylacetyl side chain is selectively removed from the 7-amino group by an immobilized penicillin G acylase enzyme to yield 7-ADCA.
The following diagram illustrates the logical relationship in the synthesis of 7-ADCA from Penicillin G.
References
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: A Technical Guide
An In-depth Whitepaper on a Core Cephalosporin (B10832234) Intermediate
Introduction
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), is a pivotal intermediate in the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. These antibiotics are a class of β-lactam drugs that are crucial in treating various bacterial infections. The structural integrity and purity of 7-ADCA (B7957142) are paramount for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the production of cephalosporins, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental characteristics of 7-ADCA are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C8H10N2O3S | [1] |
| Molecular Weight | 214.24 g/mol | [1] |
| CAS Number | 22252-43-3 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Decomposes above 250 °C | |
| Solubility | Sparingly soluble in water and most organic solvents. Soluble in acidic and alkaline solutions. |
Synthesis of 7-ADCA
The industrial production of 7-ADCA primarily starts from penicillin G, which undergoes a series of chemical transformations. The key steps involve the oxidation of the thiazolidine (B150603) ring of penicillin to a sulfoxide, followed by a thermally induced ring expansion to the dihydrothiazine ring characteristic of cephalosporins. Finally, the phenylacetyl side chain at the 7-position is cleaved to yield the free amino group of 7-ADCA.
General Synthesis Pathway
The conversion of Penicillin G to 7-ADCA is a multi-step process. A simplified representation of this pathway is outlined below.
Caption: General synthesis pathway from Penicillin G to 7-ADCA.
Experimental Protocol: Ring Expansion of Penicillin G Sulfoxide
This protocol outlines a common method for the ring expansion step, a critical transformation in the synthesis of the cephalosporin core.
Materials:
-
Penicillin G Sulfoxide
-
Pyridine (B92270) hydrobromide
-
Oxalic acid
-
Dilute sulfuric acid
-
Hot water
Procedure:
-
A solution of Penicillin G Sulfoxide in toluene is prepared, and the moisture content is reduced by azeotropic distillation under reduced pressure.
-
The reaction mixture is brought to a temperature of 45-50°C under a nitrogen atmosphere.
-
A catalytic amount of pyridine hydrobromide and oxalic acid is added to the mixture.
-
The temperature is then raised to 90-110°C, and the reaction is maintained for approximately 150-180 minutes, ensuring the water content remains low.
-
Upon completion, the reaction is cooled to 60°C, and hot water is added.
-
The pH of the aqueous layer is adjusted to around 2.2-2.5 with dilute sulfuric acid.
-
The mixture is cooled to 40-45°C and stirred to induce crystallization.
-
The resulting solid, Cephalosporin G, is collected by filtration and washed with water.[3]
Note: This is a representative protocol and may require optimization based on specific laboratory conditions and scale.
Role as a Key Synthetic Intermediate
7-ADCA is the foundational building block for a multitude of oral cephalosporin antibiotics. The primary amino group at the 7-position serves as a handle for the introduction of various acyl side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting drug.
Acylation of 7-ADCA to Synthesize Cephalexin
A prominent example of the use of 7-ADCA is in the synthesis of Cephalexin, a first-generation cephalosporin.
Caption: Workflow for the synthesis of Cephalexin from 7-ADCA.
Experimental Protocol: Synthesis of Cephalexin from 7-ADCA
This protocol details the acylation of 7-ADCA to produce Cephalexin.
Materials:
-
7-ADCA
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Trimethylsilyl chloride
-
D-α-aminophenylacetyl chloride hydrochloride
-
Water
-
Ammonia (B1221849) solution
Procedure:
-
A suspension of 7-ADCA in N,N-dimethylformamide is prepared at room temperature.
-
Triethylamine is added, followed by trimethylsilyl chloride, to silylate the carboxylic acid and amino groups of 7-ADCA. This step enhances solubility and reactivity.
-
The silylated 7-ADCA solution is then acylated directly by the addition of D-α-aminophenylacetyl chloride hydrochloride. The addition may be done in portions.
-
After the acylation is complete, water is added to the reaction mixture.
-
The pH is adjusted to 5.2 with an ammonia solution to precipitate the product.
-
The precipitated solid, Cephalexin, is filtered, washed, and dried.[4]
Note: This protocol is for illustrative purposes. Industrial processes may vary and are often proprietary.
Conclusion
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (7-ADCA) is an indispensable molecule in the pharmaceutical industry. Its efficient synthesis and high purity are critical for the production of life-saving cephalosporin antibiotics. A thorough understanding of its chemical properties and synthetic pathways, as detailed in this guide, is essential for professionals in the field of drug development and manufacturing. The methodologies and data presented herein provide a solid foundation for further research and process optimization.
References
- 1. 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | 26395-99-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 4. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
The Advent of a Core Antibiotic: A Technical Guide to the Discovery and History of 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a fundamental building block in the synthesis of a multitude of life-saving semi-synthetic cephalosporin (B10832234) antibiotics. Its discovery and the subsequent evolution of its production methods represent a significant chapter in the history of antibacterial chemotherapy. This technical guide provides an in-depth exploration of the journey of 7-ADCA, from its conceptualization to the advanced biotechnological production routes employed today. The focus is on the quantitative aspects of various synthetic strategies and the detailed experimental protocols that have underpinned these developments.
The Genesis of Cephalosporins and the Need for a Versatile Nucleus
The story of 7-ADCA is intrinsically linked to the discovery of cephalosporins. In 1945, Giuseppe Brotzu, an Italian pharmacologist, isolated the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum) from a sewage outfall in Sardinia. This fungus was found to produce substances with antibiotic activity. Subsequent research by Sir Howard Florey and his team at the University of Oxford led to the isolation of Cephalosporin C, the first identified member of this new class of β-lactam antibiotics.
While Cephalosporin C exhibited promising antibacterial properties, its potency was not optimal for clinical use. The key breakthrough came with the elucidation of its chemical structure, which revealed a bicyclic core, 7-aminocephalosporanic acid (7-ACA), analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins. This discovery opened the door to the creation of semi-synthetic cephalosporins with improved activity and pharmacokinetic profiles through the modification of the side chain at the 7-amino position.
However, the production of 7-ACA from the fermentation of A. chrysogenum was complex and costly. This challenge spurred researchers to explore alternative, more economically viable routes to a core cephalosporin nucleus. The focus turned to the abundant and readily available penicillins as a potential starting material. This led to the development of 7-ADCA, a derivative of 7-ACA lacking the acetoxy group at the C-3 position, which could be efficiently synthesized from penicillin G.
Production of 7-ADCA: A Tale of Two Chemistries
The industrial-scale production of 7-ADCA has historically been dominated by two main approaches: chemical synthesis and enzymatic conversion. The transition from purely chemical methods to more sustainable enzymatic and fermentation-based processes reflects a broader trend in the pharmaceutical industry towards greener and more efficient manufacturing.
Chemical Synthesis: The Trailblazing but Challenging Route
The traditional method for producing 7-ADCA involves the chemical ring expansion of penicillin G. This multi-step process, while effective, is fraught with challenges, including the use of harsh reagents, significant solvent waste, and the generation of environmental pollutants.
Quantitative Data on 7-ADCA Production Methods
| Production Method | Key Intermediate(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Penicillin G sulfoxide (B87167), Phenylacetyl-7-ADCA (G-7-ADCA) | 70-80[1] | Well-established technology | Use of hazardous reagents, environmental pollution, multiple complex steps[2] |
| Enzymatic (Immobilized Acylase) | Phenylacetyl-7-ADCA (G-7-ADCA) | >95 (for the deacylation step)[3] | High specificity, mild reaction conditions, reduced waste | Requires prior synthesis of the cephalosporin intermediate |
| Whole-Cell Biocatalysis (Recombinant E. coli) | Penicillin G, Phenylacetyl-7-ADCA (G-7-ADCA) | ~78 (conversion of PenG to G-7-ADCA)[4] | Environmentally friendly, potential for continuous processing | Complex strain development and optimization |
| Fermentation (Recombinant A. chrysogenum) | Deacetoxycephalosporin C (DAOC) | 75-80 (of total β-lactams as DAOC)[5] | Direct production of a key intermediate, reduced downstream processing | Requires extensive genetic engineering of the host strain |
| Fermentation (Recombinant P. chrysogenum) | Adipoyl-7-ADCA | High titers reported | Utilizes the high productivity of penicillin-producing strains | Requires an additional enzymatic step to remove the adipoyl side chain |
Experimental Protocols
This protocol is based on the general principles of the chemical ring expansion of penicillin.
1. Esterification of Penicillin G Sulfoxide:
-
Suspend Penicillin G sulfoxide in a suitable organic solvent (e.g., toluene).
-
Add an esterifying agent, such as N,N'-bistrimethylsilyl urea (B33335) (BSU), at a molar ratio of approximately 2.5:1 (BSU:sulfoxide).[1]
-
Heat the reaction mixture to around 55°C and stir until the esterification is complete, which can be monitored by techniques like thin-layer chromatography (TLC).[1]
2. Ring Expansion:
-
To the solution of the esterified penicillin G sulfoxide, add a catalyst system. A common system consists of pyridine (B92270) and an acetyl halide (e.g., acetyl bromide) in a molar ratio of approximately 1:0.6:0.4 (sulfoxide:pyridine:acetyl bromide).[1]
-
Reflux the reaction mixture in toluene (B28343) for approximately 3.5 hours.[1] The progress of the ring expansion can be followed by HPLC.
3. Hydrolysis and Precipitation:
-
After the ring expansion is complete, cool the reaction mixture.
-
Add water to hydrolyze the silyl (B83357) ester protecting group.
-
Carefully adjust the pH of the aqueous phase to approximately 1.8 with a dilute acid (e.g., sulfuric acid) to precipitate the product, G-7-ADCA.[1]
-
Filter the precipitate, wash it with cold water, and dry it under vacuum. The yield of G-7-ADCA can reach up to 76% with a purity of 97%.[1]
This protocol describes the final step in many 7-ADCA production processes, where the side chain is removed enzymatically.
1. Solubilization of Substrate:
-
Dissolve Cephalosporin G in a 15% ammonia (B1221849) solution to a concentration of 0.3 mol/L.[6]
2. Enzymatic Reaction:
-
Add immobilized penicillin G acylase to the substrate solution. The amount of immobilized enzyme is typically 70-100% of the weight of the Cephalosporin G.[6]
-
Maintain the reaction temperature at 30°C and the pH at approximately 8.0.[6]
-
Allow the reaction to proceed for about 90 minutes.[6] Monitor the conversion of Cephalosporin G to 7-ADCA using HPLC.
3. Product Isolation and Purification:
-
After the reaction is complete, separate the immobilized enzyme by filtration for reuse.
-
Extract the aqueous solution with an organic solvent like dichloromethane (B109758) to remove the phenylacetic acid byproduct.
-
Adjust the pH of the aqueous phase to less than 1 with sulfuric acid at a controlled temperature of 25°C.[6]
-
Separate the organic phase. The aqueous phase, containing the 7-ADCA, can be decolorized with activated carbon.
-
Induce crystallization by adding a 10% ammonia solution and stirring.
-
Filter the crystalline 7-ADCA, wash with cold water, and dry.
The Rise of Biotechnology: Enzymatic and Fermentative Routes
Concerns over the environmental impact and cost of chemical synthesis fueled the development of biotechnological alternatives for 7-ADCA production. These methods leverage the specificity of enzymes and the metabolic power of microorganisms to create more sustainable and efficient processes.
Key Enzymes in the Biotechnological Production of 7-ADCA
-
Deacetoxycephalosporin C synthase (DAOCS) or "Expandase": This crucial enzyme, often sourced from Streptomyces clavuligerus, catalyzes the ring expansion of a penicillin nucleus to a cephalosporin nucleus.[3]
-
D-amino acid oxidase (DAO): This enzyme is involved in the initial step of removing the D-α-aminoadipyl side chain from cephalosporin C and its derivatives.[5]
-
Glutaryl-7-ACA acylase (GLA): This enzyme completes the removal of the side chain initiated by DAO, yielding the free amino group at the 7-position.[5]
-
Penicillin G Acylase: This widely used industrial enzyme is employed to cleave the phenylacetyl side chain from G-7-ADCA to produce 7-ADCA.
Genetically Engineered Microorganisms: The New Frontiers
A significant leap forward in 7-ADCA production has been the development of recombinant microbial strains. Scientists have successfully engineered both the traditional penicillin producer, Penicillium chrysogenum, and the cephalosporin producer, Acremonium chrysogenum, to synthesize 7-ADCA or its immediate precursors.
-
P. chrysogenum as a Host: By introducing the cefE gene (encoding expandase) from S. clavuligerus into P. chrysogenum, researchers have created strains that can convert a supplemented precursor, such as adipic acid, into adipoyl-7-ADCA. This intermediate can then be readily converted to 7-ADCA in a subsequent enzymatic step.
-
A. chrysogenum as a Host: Another strategy involves modifying the native cephalosporin biosynthesis pathway in A. chrysogenum. By inactivating the cefEF gene (which codes for the bifunctional expandase/hydroxylase) and introducing the cefE gene from S. clavuligerus, strains have been developed that accumulate high levels of deacetoxycephalosporin C (DAOC).[5] DAOC can then be converted to 7-ADCA using the two-step enzymatic process with DAO and GLA.[5]
Visualizing the Pathways: Synthesis and Logic Diagrams
To better understand the complex relationships and processes involved in 7-ADCA production, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.
Caption: Two-step enzymatic conversion of DAOC to 7-ADCA.
Caption: Workflow for 7-ADCA production using recombinant P. chrysogenum.
Conclusion and Future Outlook
The journey of 7-ADCA from a laboratory curiosity to a cornerstone of the antibiotic industry is a testament to the power of chemical and biological innovation. While chemical synthesis paved the way, the future of 7-ADCA production undoubtedly lies in biotechnology. The use of genetically engineered microorganisms and optimized enzymatic processes not only offers a more environmentally sustainable alternative but also holds the promise of further improvements in yield and cost-effectiveness.
Ongoing research in metabolic engineering, synthetic biology, and enzyme evolution is expected to further refine these biotechnological routes. The development of more robust and efficient enzymes, coupled with the optimization of fermentation and downstream processing, will continue to drive down the cost of this vital antibiotic intermediate. As the threat of antimicrobial resistance continues to grow, the efficient and sustainable production of core antibiotic scaffolds like 7-ADCA will remain a critical priority for the global scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 3. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
7-ADCA: A Core Building Block for Semi-Synthetic Cephalosporins - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the pharmaceutical industry, serving as the foundational core for the synthesis of a multitude of semi-synthetic cephalosporin (B10832234) antibiotics. Its unique β-lactam fused dihydrothiazine ring structure allows for the attachment of various side chains at the 7-amino position, leading to the creation of potent antibiotics with diverse antibacterial spectra and pharmacokinetic profiles. This technical guide provides an in-depth overview of 7-ADCA, covering its synthesis, key chemical properties, and its role in the production of prominent cephalosporins such as cephalexin (B21000), cephradine, and cefaclor (B193732). Detailed experimental methodologies, quantitative data, and process visualizations are presented to support researchers and professionals in the field of drug development and manufacturing.
Physicochemical Properties of 7-ADCA
7-ADCA is a white to light yellow crystalline solid. A comprehensive summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1][2] |
| Molecular Weight | 214.24 g/mol | [1][2] |
| CAS Number | 22252-43-3 | |
| Appearance | White to light yellow crystalline solid | |
| Solubility | Soluble in aqueous solutions, with solubility being pH-dependent. | [3] |
| Storage | 2-8°C, protected from light. |
Synthesis of 7-ADCA: Chemical and Enzymatic Routes
The industrial production of 7-ADCA is primarily achieved through two main routes: chemical synthesis involving the ring expansion of penicillin G and enzymatic (or chemoenzymatic) synthesis, which is considered a more environmentally friendly alternative.
Chemical Synthesis from Penicillin G
The traditional chemical synthesis of 7-ADCA starts from the readily available penicillin G potassium salt. This multi-step process involves the expansion of the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins.
The key stages of this process are:
-
Oxidation: Penicillin G is oxidized to penicillin G sulfoxide (B87167).
-
Ring Expansion: The penicillin G sulfoxide undergoes a catalytically induced ring expansion to form a cephalosporin derivative.
-
Enzymatic Deacylation: The phenylacetyl side chain at the 7-position is removed using an immobilized penicillin G acylase to yield 7-ADCA.[4]
This process, while established, often involves the use of hazardous reagents and organic solvents, leading to environmental concerns and complex purification procedures.[5]
Experimental Protocol: Chemical Synthesis of 7-ADCA from Penicillin G Potassium Salt
Objective: To synthesize 7-ADCA through the chemical modification of Penicillin G Potassium Salt.
Materials:
-
Penicillin G potassium salt
-
Hydrogen peroxide
-
Liquid BSU (protecting agent)
-
Pyridine (B92270) hydrobromide
-
Oxalic acid
-
Immobilized penicillin G acylase
-
15% Ammoniacal liquor
-
Sulfuric acid
-
10% Ammoniacal liquor
Procedure:
-
Oxidation: Penicillin G potassium salt serves as the starting raw material. Hydrogen peroxide is used as the oxidizing agent to convert penicillin G to its sulfoxide.
-
Ring Expansion: Liquid BSU is used as a protective agent. A combination of pyridine hydrobromide and oxalic acid acts as a ring enlargement catalyst to convert the penicillin sulfoxide to Cephalosporin G.
-
Enzymatic Hydrolysis (Deacylation):
-
Dissolve the obtained Cephalosporin G in 15% ammoniacal liquor to a concentration of 0.3 mol/L.
-
Add immobilized penicillin G acylase, with the enzyme's mass being 70-100% of the Cephalosporin G mass.
-
Maintain the reaction temperature at 30°C and the pH at approximately 8.0.
-
Allow the reaction to proceed for 90 minutes.
-
-
Purification and Crystallization:
-
After the reaction, filter to remove the immobilized enzyme.
-
Add dichloromethane for extraction.
-
Adjust the pH to less than 1 with sulfuric acid at a controlled temperature of 25°C.
-
Separate the organic phase.
-
Decolorize the aqueous phase.
-
Induce crystallization by adding 10% ammoniacal liquor with stirring.
-
Filter the resulting crystals to obtain the final 7-ADCA product.[6]
-
Enzymatic Synthesis from Deacetoxycephalosporin C (DAOC)
A greener alternative to the chemical route is the enzymatic synthesis of 7-ADCA. This method often starts with deacetoxycephalosporin C (DAOC), which can be produced through fermentation by genetically modified strains of Acremonium chrysogenum.[7] The conversion of DAOC to 7-ADCA is a two-step enzymatic process.
-
Oxidative Deamination: D-amino acid oxidase (DAO) catalyzes the conversion of DAOC to an unstable intermediate.
-
Hydrolysis: Glutaryl acylase (GLA) then hydrolyzes the intermediate to yield 7-ADCA.[7]
This biocatalytic route operates under milder conditions and is associated with less waste generation compared to the traditional chemical synthesis.[7]
Experimental Protocol: Two-Step Enzymatic Conversion of a Cephalosporin Precursor
The following protocol is for the conversion of Cephalosporin C to 7-ACA, which is analogous to the enzymatic conversion of DAOC to 7-ADCA and illustrates the general principles of the two-step enzymatic process.
Objective: To produce a cephalosporin nucleus via a two-step enzymatic reaction.
Enzymes:
-
Immobilized D-amino acid oxidase (D-AOD) from Trigonopsis variabilis.
-
Immobilized glutaryl-7-ACA acylase (GL-acylase) from a recombinant Escherichia coli.
Procedure:
-
First Enzymatic Reaction (Oxidative Deamination):
-
In a primary reactor, Cephalosporin C is converted to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA) using immobilized D-AOD.
-
This reaction also produces hydrogen peroxide as a byproduct.
-
-
Intermediate Conversion: The keto-7ACA spontaneously converts to glutaryl-7-aminocephalosporanic acid (GL-7ACA) through a chemical reaction with the hydrogen peroxide generated in the previous step. A near-quantitative conversion is typically observed.
-
Second Enzymatic Reaction (Hydrolysis):
-
In a second reactor, the GL-7ACA is converted to 7-ACA using immobilized GL-acylase.
-
-
Reaction Conditions: The entire process is conducted in an aqueous medium under mild conditions: pH 8.0 and a temperature of 20-25°C.[8]
Quantitative Data on Synthesis and Conversion
The efficiency of 7-ADCA synthesis and its subsequent conversion to cephalosporins is critical for industrial applications. The following tables summarize key quantitative data from various studies.
Table 1: Comparison of 7-ADCA Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield/Conversion | Reported Purity | Reference |
| Chemical Synthesis | Penicillin G | Oxidation, Ring Expansion Catalysts, Penicillin G Acylase | High Yield (not specified) | Good Quality (not specified) | [6] |
| Biocatalytic | Deacetoxycephalosporin C (DAOC) | D-amino acid oxidase (DAO), Glutaryl acylase (GLA) | DAOC production is 75-80% of total β-lactams | No detectable contamination with other cephalosporin intermediates | [7] |
Table 2: 7-ADCA Conversion to Semi-Synthetic Cephalosporins
| Target Cephalosporin | Acyl Donor | Enzyme | Conversion of 7-ADCA | Yield of Product | Reference |
| Cephalexin | D-phenylglycine methyl ester (PGME) | Immobilized Penicillin G Acylase | 99.3% | Not specified | [9] |
| Cephradine | D-dihydrophenylglycine methyl ester | Immobilized Penicillin G Acylase | 68% | Not specified | [10] |
| Cephradine | Dihydrophenylglycine mixed anhydride | Chemical Synthesis | Not specified | 88% (overall) | [11] |
| Cefaclor | D-phenylglycine in activated form | Penicillin G Acylase Mutant | 59% | Not specified | [12] |
| Cefaclor | D-phenylglycine in activated form | Penicillin G Acylase Mutant | 98.0% | Not specified | [13] |
Application of 7-ADCA in the Synthesis of Key Cephalosporins
7-ADCA serves as the starting nucleus for the synthesis of several orally administered cephalosporins. The general principle involves the acylation of the 7-amino group of 7-ADCA with a specific side chain, often in an activated form.
Synthesis of Cephalexin
Cephalexin is synthesized by acylating 7-ADCA with an activated derivative of D-phenylglycine, such as D-phenylglycine methyl ester (PGME).[9] This reaction is commonly catalyzed by immobilized penicillin G acylase.[9]
Experimental Protocol: Enzymatic Synthesis of Cephalexin
Objective: To synthesize Cephalexin from 7-ADCA and D-phenylglycine methyl ester (PGME) using an immobilized enzyme.
Materials:
-
7-ADCA
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (IPGA)
-
Aqueous buffer system
Procedure:
-
Reaction Setup: The reaction is performed in a suspension aqueous solution system where the 7-ADCA reactant and the Cephalexin product are primarily present as solid particles.
-
Acyl Donor Feeding: Continuous feeding of PGME is employed for more efficient synthesis compared to a batch mode.
-
Enzymatic Reaction: The synthesis is catalyzed by IPGA.
-
Optimized Conditions: The reaction is carried out under optimized conditions to achieve maximum conversion.
-
Product Recovery: The solid Cephalexin product is recovered from the reaction mixture.
Under optimized conditions, a maximum 7-ADCA conversion ratio of 99.3% has been reported.[9]
Synthesis of Cephradine
Cephradine synthesis involves the reaction of 7-ADCA with an activated form of D-dihydrophenylglycine.[10] Similar to cephalexin synthesis, this can be achieved through both chemical and enzymatic routes.
Experimental Protocol: Enzymatic Synthesis of Cephradine
Objective: To synthesize Cephradine from 7-ADCA and an activated D-dihydrophenylglycine derivative.
Materials:
-
7-ADCA (9.15 g)
-
D-dihydrophenylglycine methyl ester (DHME) (9.07 g)
-
Immobilized wild-type Penicillin G acylase (10 g)
-
Water (40 ml)
-
Sodium bisulphite (0.03 g)
-
25% NH₄OH solution
Procedure:
-
Preparation of Reaction Mixture:
-
In a preparation reactor, dissolve sodium bisulphite, 7-ADCA, and DHME in water at 20°C.
-
Adjust the pH to 6.9 with the 25% NH₄OH solution.
-
-
Enzymatic Reaction:
-
Transfer the suspension to an enzyme reactor containing the immobilized wild-type Penicillin G acylase.
-
Maintain the temperature at 20°C and the pH at 6.90 with the 25% NH₄OH solution.
-
-
Reaction Monitoring: The reaction is allowed to proceed for a specified duration (e.g., 300 minutes), after which the conversion is determined.[10]
A conversion of 7-ADCA to Cephradine of 68% has been reported using this method.[10]
Synthesis of Cefaclor
Cefaclor synthesis is more complex as it involves a chlorinated cephalosporin nucleus, 7-amino-3-chloro-cephalosporanic acid (7-ACCA). The synthesis involves the enzymatic acylation of 7-ACCA with an activated form of D-phenylglycine. While not directly from 7-ADCA, the enzymatic principles are highly relevant.
Experimental Protocol: Enzymatic Synthesis of Cefaclor
Objective: To synthesize Cefaclor via enzymatic condensation.
Materials:
-
7-amino-3-chloro-cephalosporanic acid (7-ACCA) (13.9 g, 58.1 mmol)
-
D-phenylglycine methyl ester (PGM) HCl salt (12.9 g, 63.8 mmol)
-
Immobilized Penicillin G acylase mutant (5.0 g)
-
Sodium sulphite (0.1 g)
-
Water (81 g)
-
Ammonia (B1221849) solution
Procedure:
-
Reaction Setup:
-
In a reactor, combine 7-ACCA, sodium sulphite, and water at 20°C.
-
Adjust the pH to 7.0 with ammonia solution.
-
-
Initiation of Reaction:
-
Add the PGM HCl salt to the reactor to start the enzymatic condensation.
-
-
Reaction Conditions:
-
Maintain the pH at 7.0 with ammonia solution.
-
-
Monitoring: The reaction is monitored over time (e.g., 150 minutes) to determine the concentrations of reactants and products.[12]
A conversion of 59% with regard to 7-ACCA has been reported under these conditions.[12] In an alternative procedure where the PGM solution was dosed over time and the temperature was decreased, a conversion of 98.0% was achieved.[13]
Quality Control: HPLC Analysis of 7-ADCA
The purity of 7-ADCA is crucial for the successful synthesis of high-quality cephalosporin antibiotics. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 7-ADCA and related compounds.
Experimental Protocol: HPLC Method for Purity Analysis of 7-ADCA
Objective: To determine the purity of a 7-ADCA sample by HPLC.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution and an organic modifier. For example, a mobile phase consisting of 80% acetonitrile (B52724) and 20% of 1% formic acid can be used.
-
Column Temperature: 30°C.
-
Flow Rate: 0.8 ml/min.
-
Injection Volume: 20 µl.
-
UV Detection: 260 nm.
-
Mode: Isocratic.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a 7-ADCA reference standard in a suitable solvent (e.g., methanol) at a concentration of 1.0 mg/ml. Prepare working standard solutions by diluting the stock solution to a range of concentrations (e.g., 1.0 to 50.0 µg/ml).
-
Prepare the test sample by dissolving a known weight of the 7-ADCA product in the same solvent to achieve a concentration of 1 mg/ml. Filter the solution through a 0.22 µm filter.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the 7-ADCA sample by comparing the peak area of the main component with the total area of all peaks, or by using a calibration curve generated from the reference standards.[14]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis and conversion pathways involving 7-ADCA.
Caption: Overview of the primary chemical and enzymatic synthesis routes for 7-ADCA.
Caption: Acylation of 7-ADCA and its analogue to produce key cephalosporins.
Conclusion
7-ADCA remains a cornerstone in the production of semi-synthetic cephalosporins. While traditional chemical synthesis from penicillin G is a well-established method, the development of enzymatic and biocatalytic routes offers a more sustainable and environmentally benign approach. The choice of synthesis method for 7-ADCA and its subsequent conversion to final antibiotic products depends on a variety of factors including cost, efficiency, and environmental impact. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals working to optimize and innovate in the field of cephalosporin synthesis. The continued development of novel enzymatic catalysts and bioprocesses will undoubtedly further enhance the efficiency and sustainability of producing these life-saving medicines.
References
- 1. 7-ADCA (7-AMINO-3-DESACETOXY CEPHALOSPORANIC ACID - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 6. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 7. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
- 11. researchgate.net [researchgate.net]
- 12. US8071330B2 - Process for the synthesis of cefaclor - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. bcc.bas.bg [bcc.bas.bg]
An In-depth Technical Guide to the Physicochemical Properties of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a pivotal semi-synthetic intermediate in the pharmaceutical industry, forming the core nucleus for the synthesis of a wide array of cephalosporin (B10832234) antibiotics.[1] Its physicochemical characteristics are of paramount importance, influencing its synthesis, purification, formulation, and ultimately, the efficacy of the final drug products. This guide provides a comprehensive overview of the key physicochemical properties of 7-ADCA, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant processes.
Physicochemical Properties
The fundamental physicochemical properties of 7-ADCA are summarized in the tables below, providing a ready reference for researchers.
General Properties
| Property | Value | Reference |
| Chemical Name | (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [2] |
| Synonyms | 7-ADCA, 7-amino-3-methyl-3-cephem-4-carboxylic acid | [3] |
| CAS Number | 22252-43-3 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃S | [4] |
| Molecular Weight | 214.24 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [5][6] |
| Melting Point | 242 °C (decomposition) |
Acid-Base Properties
| Property | Value | Reference |
| pKa (Strongest Acidic) | 3.04 ± 0.50 (Predicted) | [5] |
| 3.42 (Chemaxon) | [3] | |
| pKa (Strongest Basic) | 7.39 (Chemaxon) | [3] |
Solubility Profile
The solubility of 7-ADCA is a critical parameter, particularly in the context of its enzymatic synthesis and purification. It is known to have low solubility in water, which can limit the productivity of enzymatic synthesis processes.[7][8]
| Solvent | Solubility | Conditions | Reference |
| Water | Low | - | [7][8] |
| Water | Good solubility, high solubility in water | - | [5] |
| Water | Varies with pH and temperature | - | [9] |
Note: The conflicting information regarding water solubility ("low" vs. "good") likely reflects the significant impact of pH on the solubility of this amphoteric molecule. Solubility is lowest at its isoelectric point and increases in acidic or basic conditions.
Spectroscopic Properties
| Technique | Wavelength (λmax) | Conditions | Reference |
| UV-Visible Spectrophotometry | 480 nm | After reaction with NQS in chloroform | [10] |
| UV-Visible Spectrophotometry | 560 nm | After reaction with vanillin (B372448) or ninhydrin (B49086) | [10] |
| UV-Visible Spectrophotometry | 530 nm | After reaction with Safranin O in chloroform | [11][12] |
| UV-Visible Spectrophotometry | 655 nm | After reaction with Methylene Blue or Methylene Violet in chloroform | [11][12] |
| UV-Visible Spectrophotometry | 625 nm | After reaction with Ammonium Molybdate/H₂SO₄ | [13] |
| UV-Visible Spectrophotometry | 510 nm | After reaction with Ferric chloride/Ortho Phenanthroline | [13] |
| UV-Visible Spectrophotometry | 740 nm | After reaction with FeCl₃/K₃Fe(CN)₆ | [13] |
| RP-HPLC with UV detection | 254 nm | Mobile phase: phosphate (B84403) buffer-acetonitrile (92:8) | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of 7-ADCA.
Spectrophotometric Determination of 7-ADCA
This method is based on the formation of a colored ion-association complex between 7-ADCA and a reagent, which can be quantified using a spectrophotometer.[10][11][12][13]
Method using Ninhydrin:
-
Standard Solution Preparation: Prepare a standard stock solution of 7-ADCA (e.g., 400 µg/mL) in distilled water.
-
Reaction Mixture: In a series of calibrated tubes, transfer aliquots of the standard 7-ADCA solution (ranging from 0.5 mL to 2.5 mL).
-
Add 4.0 mL of a suitable buffer solution (pH 5.0).
-
Add 1.0 mL of ninhydrin solution.
-
Add 0.5 mL of ascorbic acid solution.
-
Adjust the total volume in each tube to 8.0 mL with distilled water.
-
Incubation: Place the tubes in a boiling water bath for 15 minutes.
-
Cooling: After incubation, immediately cool the tubes in an ice water bath.
-
Final Volume Adjustment: Make up the volume in each tube to 10.0 mL with distilled water.
-
Measurement: After 10 minutes, measure the absorbance of the solutions at 560 nm against a reagent blank prepared in the same manner without 7-ADCA.[10]
-
Calibration Curve: Plot a graph of absorbance versus concentration of 7-ADCA to obtain a Beer-Lambert plot.
-
Sample Analysis: Prepare the sample solution containing an unknown concentration of 7-ADCA and follow steps 2-10. The concentration can be determined from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Analysis of 7-ADCA
HPLC is a highly sensitive and specific method for the quantification of 7-ADCA and its impurities.[14]
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 mm × 250 mm) is suitable for the separation.[14]
-
Mobile Phase: A mixture of phosphate buffer (5 g K₂HPO₄ and 5 g KH₂PO₄ in 1 L water, adjusted to pH 6.0) and acetonitrile (B52724) in a ratio of 92:8 (v/v) is used as the mobile phase.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at 35 °C.[14]
-
Detection: UV detection is performed at a wavelength of 254 nm.[14]
-
Injection Volume: A 20 µL injection volume is used.[14]
-
Standard and Sample Preparation: Prepare standard solutions of 7-ADCA of known concentrations in the mobile phase. Dissolve the sample containing 7-ADCA in the mobile phase.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of 7-ADCA from the calibration curve.
Enzymatic Synthesis of 7-ADCA from Adipoyl-7-ADCA
The enzymatic hydrolysis of adipoyl-7-ADCA is a key step in a modern, greener synthesis route to 7-ADCA.[15][16]
Protocol Outline:
-
Enzyme: Immobilized glutaryl-acylase is used as the biocatalyst.[16]
-
Substrate: An aqueous solution of adipoyl-7-ADCA is prepared.
-
Reaction Conditions: The reaction is typically carried out in a batch or continuous reactor.[15]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals and analyzing the concentration of 7-ADCA and the remaining adipoyl-7-ADCA using HPLC.
-
Downstream Processing:
-
Crystallization: Upon completion of the reaction, the pH of the solution is lowered to the isoelectric point of 7-ADCA to induce crystallization.[15][16]
-
Filtration: The crystallized 7-ADCA is separated by filtration.
-
Purification: The product can be further purified by techniques such as nanofiltration to remove by-products like adipic acid.[15]
-
Signaling Pathways and Experimental Workflows
While 7-ADCA is an intermediate and not directly involved in cellular signaling pathways in the context of its mechanism of action, its synthesis pathways are of great interest. The following diagrams illustrate key workflows related to 7-ADCA.
Caption: Enzymatic Synthesis of 7-ADCA from Penicillin G.
Caption: Workflow for Spectrophotometric Analysis of 7-ADCA.
Caption: Workflow for HPLC Analysis of 7-ADCA.
Conclusion
A thorough understanding of the physicochemical properties of this compound is indispensable for the efficient and controlled synthesis of cephalosporin antibiotics. This guide has provided a consolidated resource of its key characteristics, including quantifiable data and detailed experimental protocols for its analysis and synthesis. The provided workflows offer a visual representation of common procedures, aiding in their practical implementation in a research and development setting. This foundational knowledge is critical for process optimization, quality control, and the development of novel cephalosporin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 7-ADCA (7-AMINO-3-DESACETOXY CEPHALOSPORANIC ACID - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. 7-ADCA [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpsr.info [ijpsr.info]
- 11. [PDF] NEW SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF 7-ADCA IN PHARMACEUTICAL FORMULATIONS Research Article | Semantic Scholar [semanticscholar.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of New Spectrophotometric Methods for Quantitative Determination of 7-ADCA in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Biological Cornerstone of Modern Cephalosporins: A Technical Guide to 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal biological role of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as a precursor to a multitude of semi-synthetic cephalosporin (B10832234) antibiotics. This document provides a comprehensive overview of the biosynthetic pathways, enzymatic conversions, and production strategies, supported by quantitative data, detailed experimental protocols, and process visualizations to empower research and development in this critical area of antimicrobial therapeutics.
Introduction: The Significance of 7-ADCA
7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is a fundamental nucleus for the synthesis of numerous oral cephalosporin antibiotics.[1] Unlike 7-aminocephalosporanic acid (7-ACA), 7-ADCA lacks the acetoxy group at the C-3 position, a structural feature that influences the pharmacokinetic and pharmacodynamic properties of the resulting antibiotics. The industrial demand for 7-ADCA has traditionally been met through a multi-step, chemically intensive ring expansion of penicillin G, a process fraught with environmental concerns due to the use of hazardous reagents and the generation of significant waste streams.[2] Consequently, the development of sustainable and efficient biotechnological routes for 7-ADCA production has been a major focus of research, leading to innovative fermentation and enzymatic processes.
Biosynthetic Pathways and Key Enzymatic Conversions
The biological production of 7-ADCA is intricately linked to the biosynthetic pathways of penicillin and cephalosporin antibiotics in filamentous fungi. The key to modern biotechnological production lies in the strategic manipulation of these pathways and the application of specific enzymes to achieve the desired molecular structure.
The Natural Biosynthetic Route of β-Lactam Antibiotics
The biosynthesis of penicillins and cephalosporins originates from three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). A crucial cyclization step, catalyzed by isopenicillin N synthase (IPNS), forms isopenicillin N (IPN), the common precursor to all penicillins and cephalosporins.
From IPN, the pathways diverge. In penicillin-producing fungi like Penicillium chrysogenum, the α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain, such as phenylacetic acid, to form penicillin G. In cephalosporin-producing fungi like Acremonium chrysogenum, IPN is converted to penicillin N, which then undergoes a critical ring expansion to form deacetoxycephalosporin C (DAOC), the immediate precursor in the engineered biological synthesis of 7-ADCA. This ring expansion is catalyzed by the enzyme deacetoxycephalosporin C synthase (DAOCS), also known as expandase.[3]
Figure 2: The two-step enzymatic conversion of DAOC to 7-ADCA.
Quantitative Data on Production and Enzymatic Activity
The efficiency of the biological production of 7-ADCA and its precursors is a critical factor for industrial viability. The following tables summarize key quantitative data from various studies.
Production Titers and Yields
| Production Method | Organism/System | Product | Titer/Yield | Reference |
| Fermentation | Recombinant A. chrysogenum | DAOC | 75-80% of total β-lactams | [4] |
| Two-Step Enzymatic Conversion | Immobilized D-AOD and GL-acylase | 7-ACA from Cephalosporin C | 85% molar yield | [5] |
| Fermentation with PA addition | A. chrysogenum HY strain | Cephalosporin C | up to 13,300 mg/L | [6] |
Enzyme Kinetic Parameters
| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| D-amino acid oxidase (DAAO) | Trigonopsis variabilis | Cephalosporin C | - | - | [7] |
| Glutaryl-7-ACA acylase (GLA) | Pseudomonas diminuta KAC-1 | Glutaryl-7-ACA | 0.45 | - | [8] |
| Glutaryl-7-ACA acylase (GLA) | Pseudomonas nitroreducens | Glutaryl-7-ACA | 10.41 | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the biological production of 7-ADCA.
Fermentation of Recombinant Acremonium chrysogenum for DAOC Production
This protocol is a generalized procedure based on common practices for fungal fermentations.
1. Inoculum Preparation: a. Aseptically transfer a stock culture of the recombinant A. chrysogenum strain to a sporulation medium (e.g., Corn Steep Liquor Agar). b. Incubate at 27°C for 14 days to allow for sufficient sporulation. [10] c. Harvest spores by adding sterile water with a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. d. Determine spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 108 spores/mL).
2. Fermentation: a. Prepare the fermentation medium. A typical defined medium may contain saccharose, glucose, ammonium (B1175870) sulfate, potassium dihydrogen phosphate (B84403), methionine, and various trace elements. [10] b. Sterilize the fermenter and the medium. c. Inoculate the fermenter with the spore suspension (e.g., 10% v/v). [10] d. Maintain fermentation conditions:
- Temperature: 28°C
- pH: Maintain at 6.5 with automated addition of acid/base.
- Aeration: Provide sterile air at a specified flow rate (e.g., 1 vvm).
- Agitation: Set to an appropriate speed (e.g., 220 rpm) to ensure adequate mixing and oxygen transfer. [10] e. Monitor the fermentation for key parameters such as biomass, substrate consumption, and DAOC production.
3. Downstream Processing: a. At the end of the fermentation, separate the mycelia from the fermentation broth by filtration or centrifugation. b. The supernatant containing DAOC can be used directly for the subsequent enzymatic conversion or subjected to further purification.
dot
Figure 3: General workflow for the fermentation of recombinant A. chrysogenum.
Two-Step Enzymatic Conversion of DAOC to 7-ADCA
This protocol outlines the enzymatic conversion using immobilized enzymes, a common industrial practice.
1. Enzyme Immobilization: a. D-amino acid oxidase and glutaryl-7-ACA acylase can be immobilized on various supports, such as glutaraldehyde-activated resins or epoxy supports, following established protocols to enhance stability and reusability. [11][12] 2. First Enzymatic Reaction (DAAO): a. Prepare a solution of DAOC in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.0). b. Add the immobilized D-amino acid oxidase to the DAOC solution in a stirred-tank reactor. c. Maintain the reaction at a controlled temperature (e.g., 25°C) with constant stirring. [13] d. Monitor the conversion of DAOC to α-ketoadipyl-7-ADCA by HPLC.
3. Second Enzymatic Reaction (GLA): a. After the completion of the first reaction, either transfer the reaction mixture to a second reactor or add the immobilized glutaryl-7-ACA acylase directly to the same reactor. b. Maintain the reaction at a controlled temperature (e.g., 25°C) and pH (e.g., 8.0) with constant stirring. [5] c. Monitor the conversion of the intermediate to 7-ADCA by HPLC.
4. Product Recovery and Purification: a. After the completion of the second reaction, separate the immobilized enzymes from the reaction mixture by filtration. b. The 7-ADCA in the solution can be purified by crystallization at its isoelectric point, followed by washing and drying. [14]
HPLC Analysis of 7-ADCA and Intermediates
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio and pH should be optimized for the specific separation.
- Flow Rate: Typically 1.0 - 1.5 mL/min. [10] * Detection: UV detector at a wavelength of 254 nm. [10] * Column Temperature: Maintained at a constant temperature, e.g., 35°C.
2. Sample Preparation: a. Dilute the fermentation broth or enzymatic reaction samples with the mobile phase. b. Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.
3. Quantification: a. Prepare standard solutions of 7-ADCA, DAOC, and other relevant intermediates of known concentrations. b. Generate a calibration curve by injecting the standards and plotting peak area against concentration. c. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Conclusion
The biological production of 7-ADCA represents a significant advancement in the sustainable manufacturing of cephalosporin antibiotics. By harnessing the power of microbial biosynthesis and enzymatic conversions, it is possible to produce this crucial precursor with high efficiency and minimal environmental impact. The continued exploration of novel enzymes, metabolic engineering of production strains, and optimization of bioprocesses will undoubtedly lead to further improvements in the yield and cost-effectiveness of 7-ADCA production, ensuring a steady supply of these life-saving medicines for the future.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 4. Documents download module [ec.europa.eu]
- 5. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An acidic glutaryl-7-aminocephalosporanic acid acylase from Pseudomonas nitroreducens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. revistabionatura.com [revistabionatura.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for 7-ADCA: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and quality control of this important pharmaceutical compound. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 7-ADCA. These values are based on established principles of spectroscopic theory and data from related compounds, providing a reliable reference for the interpretation of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for 7-ADCA
Solvent: D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~5.2 | d | 5.0 |
| H-7 | ~5.0 | d | 5.0 |
| CH ₂-S (H-2) | ~3.5 (A), ~3.2 (B) | ABq | 15.0 |
| CH ₃ | ~2.0 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for 7-ADCA
Solvent: D₂O
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (β-lactam) | ~175 |
| COOH | ~170 |
| C=C (C-3) | ~128 |
| C=C (C-4) | ~125 |
| C-7 | ~59 |
| C-6 | ~57 |
| C H₂-S (C-2) | ~25 |
| C H₃ | ~20 |
Table 3: Characteristic IR Absorption Bands for 7-ADCA
Sample Preparation: KBr Pellet
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3400 - 3250 | Medium, Broad |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |
| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium |
| C=O Stretch (β-lactam) | 1770 - 1750 | Strong, Sharp |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| C=C Stretch | 1660 - 1640 | Medium |
| N-H Bend (Amine) | 1650 - 1580 | Medium |
Table 4: Mass Spectrometry Data for 7-ADCA
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 215.05 | Molecular ion (protonated) |
| [M]⁺˙ | 214.04 | Molecular ion (radical cation) |
| Fragment 1 | 170.06 | Loss of CO₂ (from carboxylic acid) |
| Fragment 2 | 114.02 | Cleavage of the β-lactam ring |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 7-ADCA.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 7-ADCA.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, with a pD adjustment if necessary to ensure solubility).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Observe frequency: 400 MHz
-
Spectral width: 16 ppm
-
Pulse width: 90°
-
Relaxation delay: 2 s
-
Number of scans: 16
-
Temperature: 298 K
-
-
¹³C NMR:
-
Observe frequency: 100 MHz
-
Spectral width: 240 ppm
-
Pulse width: 30°
-
Relaxation delay: 5 s
-
Number of scans: 1024
-
Proton decoupling: Broadband decoupling
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum of solid 7-ADCA.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 7-ADCA with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[2]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 7-ADCA.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 7-ADCA (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Capillary voltage: 3-4 kV
-
Drying gas (N₂) flow rate: 5-10 L/min
-
Drying gas temperature: 300-350 °C
-
Mass range: m/z 50-500
-
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.
-
Visualizations
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 7-ADCA.
Caption: Workflow for the spectroscopic analysis of 7-ADCA.
Caption: Correlation of 7-ADCA's structure with its spectroscopic signatures.
References
In-Depth Technical Guide: Health and Safety Handling of 7-ADCA Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for handling 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) powder in a laboratory and drug development setting. The information is intended to support risk assessment and the implementation of appropriate safety protocols to minimize occupational exposure and ensure a safe working environment.
Hazard Identification and Classification
7-ADCA is a key intermediate in the synthesis of various cephalosporin (B10832234) antibiotics. While essential for pharmaceutical production, it presents several health hazards that necessitate careful handling.
Based on available safety data sheets and regulatory information, 7-ADCA is classified as follows:
-
Respiratory Sensitizer (B1316253) (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitizer (Category 1): May cause an allergic skin reaction.[1][2]
-
Irritant: May cause irritation to the eyes, respiratory system, and skin.
The primary routes of occupational exposure are inhalation of the powder and direct skin contact.
Hazard Statements
The following Globally Harmonized System (GHS) hazard statements are associated with 7-ADCA:
Precautionary Statements
Recommended precautionary statements for handling 7-ADCA include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P284: In case of inadequate ventilation wear respiratory protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Toxicological Data
A comprehensive review of publicly available toxicological data reveals a lack of specific quantitative values such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for 7-ADCA. This absence of data necessitates a more cautious approach to handling, relying on the qualitative hazard classifications and implementing robust control measures.
| Toxicological Endpoint | Data for 7-ADCA |
| Acute Oral Toxicity (LD50) | No data available |
| Acute Dermal Toxicity (LD50) | No data available |
| Acute Inhalation Toxicity (LC50) | No data available |
| Skin Corrosion/Irritation | Classified as an irritant |
| Serious Eye Damage/Irritation | Classified as an irritant |
| Respiratory Sensitization | Classified as a sensitizer (Category 1) |
| Skin Sensitization | Classified as a sensitizer (Category 1) |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | Not applicable (solid) |
Occupational Exposure Limits
Currently, there are no established official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for 7-ADCA.
Occupational Exposure Banding
In the absence of formal OELs, the principle of Occupational Exposure Banding (OEB) can be applied to establish a health-based risk management approach. OEB is a process that assigns chemicals into bands based on their toxicological potency and associated health effects.
Given that 7-ADCA is a known respiratory and skin sensitizer, it would likely fall into a high-potency band, requiring stringent control measures to minimize exposure to the lowest reasonably achievable levels. The goal of OEB is to guide the selection of appropriate engineering controls, personal protective equipment, and handling procedures.
Experimental Protocols for Hazard Assessment
Skin Sensitization Assessment (e.g., Local Lymph Node Assay - LLNA; OECD TG 429)
-
Objective: To determine the potential of a substance to induce skin sensitization.
-
Methodology:
-
A minimum of four animals per dose group (typically mice) are used.
-
The test substance is applied to the dorsal surface of the ears of the test animals for three consecutive days.
-
A vehicle control group is treated with the vehicle alone.
-
On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously.
-
After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared and incubated with trichloroacetic acid to precipitate cellular macromolecules.
-
The amount of incorporated radioactivity is measured by liquid scintillation counting.
-
The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
-
Respiratory Sensitization Assessment
Standardized and validated animal models for predicting respiratory sensitization in humans are not as well-established as those for skin sensitization. Assessment often relies on a weight-of-evidence approach, including:
-
Human Data: Case reports and epidemiological studies in occupational settings.
-
Animal Models: While no single model is universally accepted, studies in guinea pigs or mice may be conducted to assess respiratory hypersensitivity. These models often involve an induction phase (dermal or inhalation exposure) followed by a challenge phase (inhalation exposure) to monitor for respiratory responses.
-
In Vitro and In Chemico Methods: Research is ongoing to develop non-animal-based methods to identify respiratory sensitizers.
Safe Handling and Control Measures
A multi-layered approach to risk management is essential for handling 7-ADCA powder safely.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA) from Penicillin G
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics.[1][2][3] Traditionally, its synthesis from penicillin G involves complex and environmentally challenging chemical processes.[4] Enzymatic synthesis offers a green and efficient alternative, utilizing a two-step biocatalytic cascade. This document provides detailed application notes and protocols for the enzymatic conversion of penicillin G to 7-ADCA, targeting researchers and professionals in drug development and biotechnology.
The enzymatic synthesis of 7-ADCA from penicillin G is a two-step process:
-
Ring Expansion: The five-membered thiazolidine (B150603) ring of penicillin G is expanded to a six-membered dihydrothiazine ring, forming phenylacetyl-7-ADCA (also known as cephalosporin G or G-7-ADCA). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), often referred to as expandase.[4][5][6]
-
Deacylation: The phenylacetyl side chain of G-7-ADCA is cleaved to yield the final product, 7-ADCA, and phenylacetic acid as a by-product. This hydrolysis reaction is catalyzed by penicillin G acylase (PGA).[2][7][8]
For industrial applications, immobilized enzymes are preferred, particularly for the deacylation step, to ensure enzyme reusability and process stability.[8][9]
Biochemical Pathway
The enzymatic conversion of Penicillin G to 7-ADCA follows a sequential two-step reaction pathway, as illustrated below.
Experimental Protocols
This section provides detailed protocols for the key experiments in the enzymatic synthesis of 7-ADCA from penicillin G.
Protocol 1: Whole-Cell Biotransformation of Penicillin G to Phenylacetyl-7-ADCA (G-7-ADCA)
This protocol utilizes engineered E. coli cells expressing deacetoxycephalosporin C synthase (DAOCS) for the ring expansion of penicillin G.
1. Preparation of Engineered E. coli Cells:
-
Transform E. coli (e.g., BL21 strain) with a plasmid containing the gene for a DAOCS variant with high activity towards penicillin G.[10][11]
-
Culture the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce the expression of DAOCS by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C) and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
2. Whole-Cell Bioconversion Reaction:
-
Resuspend the harvested E. coli cells in a reaction buffer (e.g., 100 mM MOPS buffer, pH 7.0) to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
The reaction mixture should contain penicillin G (e.g., 10-50 mM), α-ketoglutarate (a co-substrate for DAOCS, e.g., 10-50 mM), and FeSO4 (a cofactor, e.g., 0.1-1.0 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation for a specified period (e.g., 4-24 hours).
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of penicillin G and G-7-ADCA using High-Performance Liquid Chromatography (HPLC).
3. Product Recovery:
-
After the reaction, separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing the G-7-ADCA can be used directly for the next deacylation step or purified further if required.
Protocol 2: Immobilization of Penicillin G Acylase (PGA)
This protocol describes a general method for the covalent immobilization of PGA on a solid support, which enhances its stability and allows for reuse.
1. Support Activation (Example with Glutaraldehyde):
-
Select a suitable support material (e.g., chitosan (B1678972) beads, magnetic nanoparticles).
-
Wash the support material thoroughly with distilled water.
-
Activate the support by incubating it in a solution of glutaraldehyde (B144438) (e.g., 2.5% v/v in a phosphate (B84403) buffer, pH 7.0) for a specified time (e.g., 2 hours) at room temperature with gentle shaking.
-
After activation, wash the support extensively with distilled water to remove any unreacted glutaraldehyde.
2. Enzyme Immobilization:
-
Prepare a solution of Penicillin G Acylase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Add the activated support to the enzyme solution at a specific ratio (e.g., 1 g of support per 10 mL of enzyme solution).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle agitation for a defined period (e.g., 3-12 hours) to allow for covalent bond formation.
-
Monitor the immobilization process by measuring the residual enzyme activity in the supernatant.
3. Post-Immobilization Treatment:
-
After immobilization, separate the immobilized enzyme from the solution by filtration or magnetic separation (if using magnetic supports).
-
Wash the immobilized enzyme with a buffer solution to remove any non-covalently bound enzyme.
-
The immobilized PGA is now ready for use in the deacylation reaction. Store at 4°C when not in use.
Protocol 3: Deacylation of G-7-ADCA to 7-ADCA using Immobilized PGA
This protocol outlines the enzymatic hydrolysis of G-7-ADCA to produce 7-ADCA using the immobilized PGA.
1. Deacylation Reaction:
-
Prepare a solution of G-7-ADCA in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0). The concentration of G-7-ADCA can range from 1% to 10% (w/v).
-
Add the immobilized PGA to the G-7-ADCA solution at a predetermined enzyme loading (e.g., 10-50 units of activity per gram of substrate).
-
Maintain the reaction at an optimal temperature (e.g., 30-40°C) and pH (around 8.0) with constant stirring.[12]
-
The pH of the reaction mixture will decrease due to the formation of phenylacetic acid. Maintain the pH at the optimal level by the controlled addition of a base (e.g., NaOH or NH4OH solution).
-
Monitor the reaction progress by HPLC analysis of 7-ADCA and G-7-ADCA concentrations.
2. Product Recovery and Purification:
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or magnetic separation for reuse.
-
Adjust the pH of the reaction solution to the isoelectric point of 7-ADCA (around pH 3.5-4.5) using an acid (e.g., HCl or H2SO4) to precipitate the 7-ADCA.[13]
-
Cool the solution (e.g., to 4°C) to enhance crystallization.
-
Collect the precipitated 7-ADCA by filtration and wash with cold water.
-
The crude 7-ADCA can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol) to achieve high purity.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of 7-ADCA.
Table 1: Reaction Conditions and Yields for the Enzymatic Synthesis of 7-ADCA
| Step | Enzyme | Substrate | Key Reaction Conditions | Product | Conversion/Yield | Reference |
| Ring Expansion | Engineered DAOCS (whole-cell) | Penicillin G | pH 7.0, 30°C, 20 hours | G-7-ADCA | 78.42 mol% | [10] |
| Deacylation | Immobilized Penicillin G Acylase | G-7-ADCA (Cephalosporin G) | pH 8.0, 30°C, 90 minutes | 7-ADCA | >95% | [12] |
| Deacylation | Immobilized Penicillin G Acylase | Adipoyl-7-ADCA | pH and temperature dependent | 7-ADCA | High yields achievable | [3][14] |
| Purification | - | Crude 7-ADCA | Recrystallization | Pure 7-ADCA | >87% recovery, >99.91% purity | [13] |
Table 2: Comparison of Free vs. Immobilized Penicillin G Acylase (PGA)
| Parameter | Free PGA | Immobilized PGA | Reference |
| Optimal pH | 8.0 | 8.0 | [15][16] |
| Optimal Temperature | ~45°C | 50°C | [15][16] |
| Thermal Stability | Lower | Higher | [15][17] |
| pH Stability | Lower | Higher | [15][17] |
| Reusability | Not reusable | Reusable (e.g., >10 cycles) | [16] |
| Kinetic Parameters (Km) | Lower (higher affinity) | Higher (lower affinity) | [15][17] |
Experimental Workflow Visualization
The overall experimental workflow for the enzymatic synthesis of 7-ADCA from penicillin G is depicted in the following diagram.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5731165A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 5. CN1190440A - Process for production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 8. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole-Cell Biotransformation of Penicillin G by a Three-Enzyme Co-expression System with Engineered Deacetoxycephalosporin C Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 13. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 14. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 16. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 17. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
Application Notes and Protocols for Deacetoxycephalosporin C (DAOC) Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentative production of deacetoxycephalosporin C (DAOC), a crucial intermediate in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. The protocols cover the cultivation of Acremonium chrysogenum, media formulations, fermentation parameters, and analytical methods for DAOC quantification.
Introduction
Deacetoxycephalosporin C (DAOC) is a key precursor in the biosynthetic pathway of cephalosporin C (CPC), a widely used β-lactam antibiotic. Produced by the filamentous fungus Acremonium chrysogenum, DAOC can be accumulated as a primary product through metabolic engineering or as a significant byproduct in traditional CPC fermentation. These protocols detail methods to enhance and quantify DAOC production for research and development purposes.
Microorganism Strain
The primary microorganism for DAOC production is Acremonium chrysogenum. For enhanced DAOC accumulation, genetically modified strains are often employed. A common strategy involves the disruption of the endogenous cefEF gene, which encodes the bifunctional deacetoxycephalosporin C synthase/hydroxylase, and the introduction of the cefE gene from Streptomyces clavuligerus, which primarily possesses deacetoxycephalosporin C synthase (expandase) activity. This modification blocks the conversion of DAOC to deacetylcephalosporin C (DAC), leading to the accumulation of DAOC.
Experimental Protocols
Inoculum Preparation
A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.
Protocol 1: Seed Culture Preparation
-
Spore Suspension: Prepare a spore suspension from a 5-day old culture of Acremonium chrysogenum grown on a suitable agar (B569324) slant. Wash the slant with a sterile saline solution (0.9% NaCl) and shake vigorously. Adjust the spore concentration to approximately 10⁸ spores/mL using a hemocytometer.
-
Seed Medium Inoculation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile Seed Medium (see Table 1) with the spore suspension to a final concentration of 1% (v/v).
-
Incubation: Incubate the flask on a rotary shaker at 200-250 rpm and 28°C for 48-72 hours.
-
Second Stage Inoculum: Transfer the first-stage seed culture to a larger flask or a seed fermenter containing the same sterile Seed Medium. The inoculation volume should be 5-10% (v/v) of the fresh medium.
-
Second Stage Incubation: Incubate for another 48 hours under the same conditions as the first stage. The resulting culture is used to inoculate the production fermenter.
Production Fermentation
Protocol 2: Batch Fermentation for DAOC Production
-
Fermenter Preparation: Sterilize a laboratory-scale fermenter (e.g., 5-10 L) containing the Production Medium (see Table 2).
-
Inoculation: Inoculate the sterilized production medium with 5-10% (v/v) of the second-stage seed culture.
-
Fermentation Parameters: Maintain the following parameters during fermentation:
-
Temperature: 25-28°C
-
pH: Maintain at 6.0-6.5 by automated addition of 2 M H₂SO₄ or 2 M NaOH.
-
Aeration: 1.0-1.5 volumes of sterile air per volume of medium per minute (vvm).
-
Agitation: 400-600 rpm, adjusted to maintain a dissolved oxygen (DO) level above 30% saturation.
-
Antifoam: Add a suitable antifoaming agent (e.g., silicone-based) as needed.
-
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) for analysis of biomass, substrate consumption, and DAOC/CPC concentration.
-
Harvesting: The fermentation is typically harvested after 120-168 hours, depending on the production kinetics of the specific strain.
Analytical Methods
Protocol 3: Quantification of DAOC and CPC by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the mobile phase as needed to bring the analyte concentrations within the calibration range.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM sodium phosphate, pH 6.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. A common starting point is 95:5 (buffer:organic solvent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare standard solutions of DAOC and CPC of known concentrations in the mobile phase.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Determine the concentration of DAOC and CPC in the fermentation samples by comparing their peak areas to the respective calibration curves.
-
Data Presentation
Table 1: Seed Media Formulations for Acremonium chrysogenum
| Component | Concentration (g/L) - Medium A | Concentration (g/L) - Medium B |
| Sucrose | 30.0 | - |
| Glucose | - | 10.0 |
| Yeast Extract | - | 20.0 |
| Peptone | - | 10.0 |
| KH₂PO₄ | 1.5 | - |
| MgSO₄·7H₂O | 0.3 | - |
| NaCl | - | 15.0 |
| CaCl₂ | - | 10.0 |
| Trace Metal Solution | 15 mL | - |
| pH | 7.0-7.2 | 6.8 |
Table 2: Production Media Formulations for DAOC/CPC Fermentation
| Component | Concentration (g/L) - Medium C | Concentration (g/L) - Medium D |
| Glucose | 27.0 | - |
| Sucrose | 36.0 | - |
| Corn Steep Liquor | - | 50.0 |
| (NH₄)₂SO₄ | 8.0 | 10.0 |
| KH₂PO₄ | 8.0 | 5.0 |
| DL-Methionine | 5.0 | 4.0 |
| Na₂SO₄ | 1.6 | - |
| CaSO₄ | 2.3 | - |
| Ferrous Ammonium Sulphate | 2.0 | - |
| MgSO₄·7H₂O | 1.3 | 2.0 |
| ZnSO₄·7H₂O | 0.22 | - |
| MnSO₄·H₂O | 0.22 | - |
| CuSO₄ | 0.055 | - |
| pH | 6.2 | 6.5 |
Table 3: Typical Fermentation Parameters and Expected Outcomes
| Parameter | Range | Typical Value | Expected Outcome for DAOC Accumulation |
| Temperature (°C) | 24 - 30 | 28 | Strain-dependent; lower temperatures may slow conversion of DAOC. |
| pH | 6.0 - 7.5 | 6.5 | Stable pH is crucial; deviations can affect enzyme activity. |
| Dissolved Oxygen (%) | >20 | >30 | High oxygen is required for the oxygenase enzymes in the pathway. |
| Agitation (rpm) | 300 - 800 | 500 | Shear stress can affect fungal morphology and productivity. |
| Methionine (g/L) | 2 - 6 | 4 | Acts as a sulfur donor and inducer of the biosynthetic pathway. |
Visualization of Pathways and Workflows
Caption: Biosynthetic pathway leading to Cephalosporin C, highlighting DAOC.
Caption: General experimental workflow for DAOC fermentation and analysis.
Caption: Key environmental factors regulating cephalosporin biosynthesis genes.
Application Notes and Protocols: The Role of D-Amino Acid Oxidase (DAO) in the Enzymatic Synthesis of 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a pivotal intermediate in the production of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics. The traditional chemical synthesis of 7-ADCA involves harsh reaction conditions and generates significant environmental waste. As the pharmaceutical industry moves towards greener and more sustainable manufacturing processes, enzymatic synthesis has emerged as a compelling alternative. The two-step enzymatic conversion of deacetoxycephalosporin C (DAOC) to 7-ADCA offers a highly specific and environmentally benign route to this key precursor. At the heart of this biocatalytic process is D-amino acid oxidase (DAO), an enzyme that initiates the conversion cascade.
These application notes provide a comprehensive overview of the role of DAO in 7-ADCA synthesis, including detailed protocols for enzyme assays, immobilization, and the complete two-step enzymatic reaction. Quantitative data on enzyme kinetics and optimal reaction conditions are presented to facilitate the practical application of this technology in research and development settings.
The Two-Step Enzymatic Synthesis of 7-ADCA
The enzymatic synthesis of 7-ADCA from DAOC is a two-step process catalyzed by two distinct enzymes: D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA).[1]
Step 1: Oxidative Deamination by D-Amino Acid Oxidase (DAO)
The first and rate-determining step involves the oxidative deamination of the D-α-aminoadipyl side chain of DAOC, which is catalyzed by DAO. This reaction consumes molecular oxygen and produces an unstable α-keto adipyl-7-ADCA intermediate and hydrogen peroxide. The α-keto intermediate spontaneously cyclizes and is subsequently converted to glutaryl-7-ADCA (GL-7-ADCA) in the presence of hydrogen peroxide.[2]
Step 2: Deacylation by Glutaryl-7-ACA Acylase (GLA)
In the second step, the glutaryl side chain of GL-7-ADCA is cleaved by glutaryl-7-ACA acylase (GLA), yielding the final product, 7-ADCA, and glutaric acid as a byproduct.[1][3]
Data Presentation
The efficiency of the DAO-catalyzed reaction is influenced by the source of the enzyme and the reaction conditions. The following tables summarize key quantitative data for D-amino acid oxidases commonly used in cephalosporin synthesis.
Note: While the synthesis of 7-ADCA starts from DAOC, much of the available kinetic data for DAO has been determined using cephalosporin C (CPC) as the substrate due to its structural similarity and historical significance in the production of 7-aminocephalosporanic acid (7-ACA). The data presented below for CPC can be considered a reasonable proxy for the kinetic behavior of DAO with DAOC.
Table 1: Kinetic Parameters of D-Amino Acid Oxidases with Cephalosporin C
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Trigonopsis variabilis | Cephalosporin C | 1.8 | 15.0 | 8.3 |
| Rhodotorula gracilis | Cephalosporin C | 2.5 | 20.0 | 8.0 |
| Porcine Kidney | Cephalosporin C | 5.0 | 0.1 | 0.02 |
Data compiled from multiple sources, with values representing approximations for comparison.
Table 2: Optimal Reaction Conditions for DAO Activity
| Parameter | Optimal Range |
| pH | 7.5 - 8.5 |
| Temperature | 25 - 35 °C |
| Oxygen Supply | Continuous sparging |
| Substrate Concentration | 10 - 50 g/L |
Mandatory Visualizations
Enzymatic Pathway of 7-ADCA Synthesis
Caption: The two-step enzymatic conversion of DAOC to 7-ADCA.
Experimental Workflow for 7-ADCA Synthesis
Caption: A typical workflow for the two-step enzymatic synthesis of 7-ADCA.
Experimental Protocols
Protocol 1: D-Amino Acid Oxidase Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of DAO using a coupled reaction with horseradish peroxidase (HRP). The production of hydrogen peroxide by DAO is measured by the HRP-catalyzed oxidation of a chromogenic substrate.
Materials:
-
D-Amino acid oxidase (free or immobilized)
-
Deacetoxycephalosporin C (DAOC) or D-Alanine (as a standard substrate)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine (4-AAP)
-
100 mM Sodium pyrophosphate buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solution: In a 1.5 mL cuvette, mix:
-
800 µL of 100 mM sodium pyrophosphate buffer (pH 8.0)
-
100 µL of 10 mM DAOC (or D-Alanine) solution
-
50 µL of 10 mM 4-AAP solution
-
50 µL of 20 mM phenol solution
-
10 µL of HRP solution (1 mg/mL)
-
-
Equilibrate: Incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 10-50 µL of the DAO enzyme solution to the cuvette and mix quickly.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 505 nm for 5 minutes.
-
Calculate Activity: Calculate the rate of change in absorbance per minute (ΔA505/min). One unit of DAO activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute under the specified conditions.
Protocol 2: Immobilization of D-Amino Acid Oxidase
Immobilization of DAO is crucial for its industrial application, as it allows for enzyme reuse and simplifies the downstream purification process. This protocol describes a common method for covalent immobilization on epoxy-activated agarose (B213101) beads.
Materials:
-
D-Amino acid oxidase solution
-
Epoxy-activated agarose beads
-
1 M Potassium phosphate (B84403) buffer (pH 8.0)
-
1 M Tris-HCl buffer (pH 8.0)
-
Bovine serum albumin (BSA) solution (1 mg/mL)
Procedure:
-
Prepare Enzyme Solution: Dissolve DAO in 1 M potassium phosphate buffer (pH 8.0) to a final concentration of 5-10 mg/mL.
-
Wash Support: Wash the epoxy-activated agarose beads with distilled water to remove any preservatives.
-
Immobilization Reaction: Add the washed beads to the DAO solution (e.g., 1 g of beads per 10 mL of enzyme solution). Incubate the mixture at 25°C with gentle shaking for 12-24 hours.
-
Block Unreacted Sites: After the incubation period, collect the beads by filtration and wash them with 1 M potassium phosphate buffer (pH 8.0). To block any remaining reactive epoxy groups, resuspend the beads in 1 M Tris-HCl buffer (pH 8.0) containing 1 mg/mL BSA and incubate for an additional 2 hours.
-
Final Wash: Wash the immobilized enzyme extensively with 1 M potassium phosphate buffer (pH 8.0) and then with distilled water.
-
Store: Store the immobilized DAO at 4°C in a suitable buffer.
Protocol 3: Two-Step Enzymatic Synthesis of 7-ADCA
This protocol outlines the complete two-step synthesis of 7-ADCA from DAOC using immobilized DAO and GLA.
Materials:
-
Immobilized D-amino acid oxidase
-
Immobilized glutaryl-7-ACA acylase
-
Deacetoxycephalosporin C (DAOC)
-
100 mM Sodium phosphate buffer (pH 8.0)
-
Oxygen or compressed air source
-
Hydrochloric acid (HCl) for pH adjustment
-
High-performance liquid chromatography (HPLC) system for reaction monitoring
Procedure:
Step 1: DAO-Catalyzed Oxidation
-
Reaction Setup: In a temperature-controlled reactor, dissolve DAOC in 100 mM sodium phosphate buffer (pH 8.0) to a concentration of 20-30 g/L.
-
Add Immobilized DAO: Add the immobilized DAO to the reactor (e.g., 10% w/v).
-
Reaction Conditions: Maintain the temperature at 30°C and the pH at 8.0. Continuously sparge the reaction mixture with oxygen or air to ensure sufficient oxygen supply.
-
Monitor Reaction: Monitor the conversion of DAOC to GL-7-ADCA by HPLC. The reaction is typically complete within 4-6 hours.
-
Enzyme Recovery: Once the conversion is complete, stop the oxygen supply and separate the immobilized DAO by filtration for reuse.
Step 2: GLA-Catalyzed Deacylation
-
Add Immobilized GLA: To the filtrate containing GL-7-ADCA, add the immobilized GLA (e.g., 10% w/v).
-
Reaction Conditions: Maintain the temperature at 30°C and the pH at 8.0.
-
Monitor Reaction: Monitor the conversion of GL-7-ADCA to 7-ADCA by HPLC. This reaction is generally faster than the first step and is often complete within 1-2 hours.
-
Enzyme Recovery: After the reaction is complete, separate the immobilized GLA by filtration for reuse.
Purification of 7-ADCA
-
Acidification: Cool the reaction mixture to 0-5°C and slowly add HCl to adjust the pH to the isoelectric point of 7-ADCA (approximately 3.5-4.0).
-
Crystallization: Stir the solution at low temperature to induce the crystallization of 7-ADCA.
-
Isolation: Collect the 7-ADCA crystals by filtration, wash with cold water, and dry under vacuum.
Conclusion
The enzymatic synthesis of 7-ADCA using D-amino acid oxidase and glutaryl-7-ACA acylase represents a significant advancement over traditional chemical methods. This biocatalytic approach offers high specificity, mild reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers and drug development professionals to implement and optimize this efficient and sustainable technology for the production of this vital cephalosporin intermediate. Further research and development in enzyme engineering and process optimization are expected to further enhance the industrial viability of this green synthetic route.
References
- 1. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 2. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum [pubmed.ncbi.nlm.nih.gov]
Application of Glutaryl Acylase (GLA) in the Production of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the synthesis of numerous semi-synthetic cephalosporin (B10832234) antibiotics. The enzymatic production of 7-ADCA offers a more environmentally friendly and sustainable alternative to traditional chemical methods. Glutaryl acylase (GLA), also known as glutaryl-7-ACA acylase, plays a pivotal role in the biocatalytic pathway for 7-ADCA synthesis. This document provides detailed application notes and protocols for the use of GLA in the production of 7-ADCA, targeting researchers, scientists, and professionals in drug development.
The enzymatic synthesis of 7-ADCA from deacetoxycephalosporin C (DAOC) is a two-step process.[1][2] First, D-amino acid oxidase (DAO) converts DAOC to α-ketoadipyl-7-ADCA, which then spontaneously transforms into glutaryl-7-ADCA (GL-7-ADCA).[1][3] Subsequently, glutaryl acylase (GLA) hydrolyzes the glutaryl side chain of GL-7-ADCA to yield the final product, 7-ADCA.[1][2]
Data Presentation
Table 1: Overexpression of Recombinant Glutaryl Acylase (GLA)
| Host Strain | Expression System | Optimized Conditions | GLA Activity (U/L) | Specific Activity (U/g cell) | Reference |
| E. coli BL21(DE3)pLysS | pET vector | Rich medium, NaCl addition, optimized induction time and temperature | 16,100 | 1,380 | [4] |
| E. coli BL21(DE3) | pET-28a+GLA | YT medium, 2.0% (w/v) lactose (B1674315) induction at 25°C | 14,470 ± 465 | Not Reported | [5] |
| E. coli | High-level expression system | Not specified | ~10-fold higher than previous systems | Not Reported | [6] |
Table 2: Enhancement of Glutaryl Acylase Activity through Mutagenesis
| Original Enzyme Source | Mutant | Amino Acid Substitutions | Improvement in Catalytic Efficiency (kcat/Km) | Reference |
| E. coli K-12 GGT | D433N/Y444A/G484A | D433N, Y444A, G484A | ~50-fold higher than D433N single mutant | [7] |
| Bacillus subtilis GGT | E423Y/E442Q/D445N | E423Y, E442Q, D445N | ~1000-fold increase compared to wild-type | [8] |
Table 3: Immobilization of Glutaryl Acylase for Enhanced Stability and Reusability
| Support Material | Immobilization Conditions | Post-Immobilization Treatment | Stability/Reusability | Reference |
| Silica (B1680970) Gel | 1.1 M phosphate (B84403) buffer (pH 8.3), 20°C, 120 min | 0.4% (v/v) ethanolamine (B43304), 4% (w/w) sodium cyanoborohydride | ~100% activity after 20 reuses | [9] |
| High-porous hydrophilic carrier (FPHA) | 0.1 M Tris buffer (pH 8.0), 1% glutaraldehyde (B144438) | 0.1% L-lysine | ~62% activity retained after 72 reuses | [10] |
Experimental Protocols
Protocol 1: Overexpression and Purification of Recombinant Glutaryl Acylase
This protocol is based on the high-level expression of GLA in E. coli.[4][5][6]
1. Transformation and Culture:
- Transform E. coli BL21(DE3) with a suitable expression vector containing the GLA gene (e.g., pET-28a-GLA).
- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
- Use the overnight culture to inoculate a larger volume of optimized expression medium (e.g., YT medium or a custom rich medium).[4][5]
- Incubate at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
2. Induction of GLA Expression:
- Induce protein expression by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, or lactose to 2.0% (w/v).[5]
- Reduce the incubation temperature to 20-25°C and continue shaking for 12-16 hours.
3. Cell Harvesting and Lysis:
- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to remove cell debris.
4. Purification of His-tagged GLA:
- If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (lysis buffer containing 20-50 mM imidazole).
- Elute the GLA protein with elution buffer (lysis buffer containing 250-500 mM imidazole).
- Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.5) and store at -20°C or -80°C.
Protocol 2: Immobilization of Glutaryl Acylase on Silica Gel
This protocol is adapted from a study on enhancing the stability of GLA.[9]
1. Support Preparation:
- Activate silica gel by treating it with an organofunctional silane (B1218182) coupling agent (e.g., 3-aminopropyltriethoxysilane) followed by glutaraldehyde to introduce aldehyde groups.
2. Enzyme Immobilization:
- Prepare a solution of purified GLA in 1.1 M phosphate buffer (pH 8.3).
- Add the activated silica gel to the enzyme solution.
- Incubate at 20°C for 120 minutes with gentle agitation.
3. Quenching and Stabilization:
- After immobilization, wash the silica gel with buffer to remove unbound enzyme.
- Quench unreacted aldehyde groups by incubating the immobilized enzyme with 0.4% (v/v) ethanolamine in a suitable buffer for 1 hour.[9]
- To further stabilize the linkage, treat the immobilized GLA with 4% (w/w) sodium cyanoborohydride.[9]
- Wash the immobilized enzyme thoroughly and store at 4°C in a suitable buffer.
Protocol 3: Enzymatic Production of 7-ADCA
This protocol outlines the two-step enzymatic conversion of DAOC to 7-ADCA.[1][2]
1. First Enzymatic Step (DAO Reaction):
- Prepare a solution of deacetoxycephalosporin C (DAOC) in an aqueous buffer (e.g., phosphate buffer, pH 8.0).
- Add immobilized D-amino acid oxidase (DAO).
- Incubate the reaction mixture at 20-25°C with gentle stirring. This reaction converts DAOC to keto-adipyl-7-ADCA, which spontaneously transforms into glutaryl-7-ADCA (GL-7-ADCA) in the presence of hydrogen peroxide, a byproduct of the DAO reaction.[3]
2. Second Enzymatic Step (GLA Reaction):
- After the completion of the first reaction (which can be monitored by HPLC), remove the immobilized DAO.
- Add the immobilized glutaryl acylase to the solution containing GL-7-ADCA.
- Maintain the pH at 8.0 by the automatic addition of a base (e.g., 5% ammonia (B1221849) solution).[1]
- Incubate at 25°C with stirring for approximately 60 minutes, or until the reaction is complete.[1]
3. Downstream Processing and Purification of 7-ADCA:
- Remove the immobilized GLA by filtration.
- Adjust the pH of the reaction mixture to the isoelectric point of 7-ADCA (around pH 3.5-4.5) to induce crystallization.[11][12]
- Collect the 7-ADCA crystals by filtration.
- Wash the crystals with cold water and dry under vacuum.
- Further purification can be achieved by recrystallization.
- Nanofiltration can be employed to separate adipic acid from unreacted substrate and product for recycling.[11][12]
Mandatory Visualizations
Caption: Enzymatic pathway for 7-ADCA production.
Caption: Experimental workflow for 7-ADCA production.
References
- 1. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 2. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of glutaryl-7-aminocephalosporanic acid acylase expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-level expression of glutaryl-7-aminocephalosporanic acid acylase from Pseudomonas diminuta NK703 in Escherichia coli by combined optimization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overproduction and purification of glutaryl 7-amino cephalosporanic acid acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the Glutaryl-7-Aminocephalosporanic Acid Acylase Activity of a Bacterial γ-Glutamyltranspeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of glutaryl-7-aminocephalosporanic acid acylase activity of gamma-glutamyltranspeptidase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilization of glutaryl-7-aminocephalosporanic acid acylase on silica gel and enhancement of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilized Enzyme Technology for 7-ADCA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the production of semi-synthetic cephalosporin (B10832234) antibiotics. Traditional chemical synthesis methods for 7-ADCA are often associated with harsh reaction conditions, high energy consumption, and significant environmental pollution. Immobilized enzyme technology offers a green and efficient alternative, utilizing the high specificity and catalytic efficiency of enzymes under mild aqueous conditions. This document provides detailed application notes and protocols for the synthesis of 7-ADCA using immobilized enzyme technology, focusing on the use of Penicillin G Acylase (PGA) for the hydrolysis of Cephalosporin G and the two-step enzymatic conversion of Deacetoxycephalosporin C (DAOC).
Enzymatic Pathways for 7-ADCA Synthesis
There are two primary enzymatic routes for the industrial production of 7-ADCA. The first involves the direct hydrolysis of Cephalosporin G (Ceph-G), a product derived from the ring expansion of Penicillin G. The second is a two-step process starting from Deacetoxycephalosporin C (DAOC).
Single-Step Hydrolysis of Cephalosporin G
This pathway utilizes immobilized Penicillin G Acylase (PGA) to hydrolyze the phenylacetyl side chain of Cephalosporin G, yielding 7-ADCA and phenylacetic acid. PGA is a robust and well-characterized enzyme widely used in the synthesis of β-lactam antibiotic intermediates.[1][2]
Caption: Single-step enzymatic synthesis of 7-ADCA from Cephalosporin G.
Two-Step Conversion of Deacetoxycephalosporin C (DAOC)
This pathway is analogous to the enzymatic production of 7-ACA from Cephalosporin C and involves two key enzymes. First, D-amino acid oxidase (DAO) converts the D-α-aminoadipyl side chain of DAOC to α-ketoadipyl-7-ADCA, which is then spontaneously converted to glutaryl-7-ADCA (GL-7-ADCA). In the second step, an immobilized glutaryl-7-ACA acylase (GLA) hydrolyzes GL-7-ADCA to yield 7-ADCA and glutaric acid.[3][4]
Caption: Two-step enzymatic synthesis of 7-ADCA from DAOC.
Data on Immobilized Enzymes for 7-ADCA Synthesis
The choice of immobilization support and method significantly impacts the performance of the enzyme. Key parameters include enzyme loading, activity recovery, stability, and reusability.
Table 1: Performance of Immobilized Penicillin G Acylase (PGA)
| Support Material | Immobilization Method | Optimal pH | Optimal Temp. (°C) | Key Findings | Reference |
| Glutaraldehyde-activated chitosan (B1678972) | Multipoint covalent attachment | 8.0 | 50 | 82% immobilization yield; 4.9-fold more stable than free enzyme at 50°C. | [5] |
| Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄@SiO₂-GA nanoparticles | Covalent crosslinking with glutaraldehyde (B144438) | 8.0 | 50 | Optimum temperature 5°C higher than free PGA; retained over 25% activity after 5 cycles. | [6] |
| Magnetic α-Fe₂O₃/Fe₃O₄@SiO₂-CHO nanosheets | Covalent immobilization | 8.0 | 45 | Achieved highest activity of 387.03 IU/g; greater stability than free PGA. | [7] |
| Magnetic Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄ nanoparticles | Covalent binding via glutaraldehyde | 8.0 | 45 | Immobilized PGA activity reached 7121.00 U/g; exhibited higher pH and thermal stability. | [8] |
Table 2: Performance of Immobilized Glutaryl-7-ACA Acylase (GLA)
| Support Material | Immobilization Method | Optimal pH | Optimal Temp. (°C) | Key Findings | Reference |
| Silica (B1680970) Gel | Covalent attachment and quenching with ethanolamine | 8.3 | 20 | Activity remained at almost 100% after 20 reuses with sodium cyanoborohydride treatment. | [9] |
| High-porous hydrophilic carrier (FPHA) | Glutaraldehyde crosslinking and quenching with L-lysine | 8.0 | 25 | Highest activity of 70 Unit/g-matrix; retained about 62% of initial activity after 72 reuses. | [10][11] |
Experimental Protocols
The following protocols provide a general framework for the immobilization of PGA and GLA and their subsequent use in 7-ADCA synthesis. Researchers should optimize these conditions based on their specific enzyme source and support materials.
Protocol 1: Immobilization of Penicillin G Acylase on Glutaraldehyde-Activated Support
This protocol is based on the covalent attachment of PGA to a support matrix activated with glutaraldehyde, such as chitosan or silica-coated magnetic nanoparticles.[5][6]
Caption: Workflow for PGA immobilization on an activated support.
Materials:
-
Penicillin G Acylase (PGA) solution
-
Support material (e.g., chitosan beads, amino-functionalized silica)
-
Glutaraldehyde solution (e.g., 25% w/v)
-
Activation buffer (e.g., 100 mM bicarbonate buffer, pH 10.0)
-
Immobilization buffer (e.g., Phosphate (B84403) Buffered Saline, pH 8.0)
-
Washing buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Phenylacetic acid (optional, for stabilizing PGA)
Procedure:
-
Support Activation:
-
Suspend the support material in the activation buffer.
-
Add glutaraldehyde to the desired final concentration (e.g., 1-2% v/v).
-
Stir the suspension at room temperature for a specified time (e.g., 2-4 hours) to activate the support.
-
Wash the activated support extensively with distilled water and then with the immobilization buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of PGA in the immobilization buffer (e.g., PBS, pH 8.0). For multipoint covalent attachment, a higher pH like 10.0 in bicarbonate buffer may be used.[5]
-
Add the activated support to the PGA solution (e.g., a ratio of 2g of beads to 20 mL of enzyme solution).[5]
-
Incubate the mixture under gentle stirring for a defined period (e.g., 8-18 hours) at a controlled temperature (e.g., 20-25°C).[5][6]
-
-
Post-Immobilization:
-
Separate the immobilized enzyme from the supernatant by filtration or magnetic separation.
-
The supernatant can be collected to determine the immobilization yield by measuring the difference in enzyme activity before and after the immobilization process.[5]
-
Wash the immobilized enzyme preparation thoroughly with the washing buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C until use.
-
Protocol 2: Enzymatic Synthesis of 7-ADCA from Cephalosporin G
This protocol describes the use of immobilized PGA to catalyze the hydrolysis of Cephalosporin G.[1][12]
Materials:
-
Immobilized Penicillin G Acylase (PGA)
-
Cephalosporin G (substrate)
-
Reaction buffer (e.g., 0.2 M phosphate buffer, pH 8.0)
-
Ammonia (B1221849) solution (for pH adjustment)
-
Acid (e.g., sulfuric acid) for product precipitation
-
Organic solvent (e.g., dichloromethane) for extraction
Procedure:
-
Reaction Setup:
-
Dissolve Cephalosporin G in the reaction buffer to the desired concentration (e.g., 0.3 mol/L or 30 mg/mL).[1][12]
-
Adjust the pH of the solution to the optimal level for the immobilized enzyme (typically around 8.0) using an ammonia solution.[12]
-
Bring the substrate solution to the optimal reaction temperature (e.g., 30-45°C).[1][12]
-
-
Enzymatic Reaction:
-
Add the immobilized PGA to the substrate solution. The enzyme-to-substrate ratio should be optimized (e.g., 80-100% of the Cephalosporin G quality).[12]
-
Maintain the reaction mixture at the optimal temperature and pH with constant stirring. The pH can be controlled by the addition of a base to neutralize the phenylacetic acid produced.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for 7-ADCA formation using a suitable method (e.g., HPLC). The reaction is typically complete within 90-110 minutes under optimal conditions.[12][13]
-
-
Product Recovery:
-
Once the reaction is complete, separate the immobilized enzyme from the reaction mixture for reuse.
-
Adjust the pH of the reaction solution to the isoelectric point of 7-ADCA (around pH 4.0) to precipitate the product.[14]
-
Alternatively, an extraction with an organic solvent like dichloromethane (B109758) at a very low pH (e.g., less than 1) can be performed, followed by crystallization from the aqueous phase after pH adjustment.[12]
-
Collect the 7-ADCA crystals by filtration, wash with cold water, and dry.
-
Conclusion
The use of immobilized enzymes for the synthesis of 7-ADCA represents a significant advancement over traditional chemical methods, offering improved sustainability, milder reaction conditions, and the potential for continuous processing. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize enzymatic processes for 7-ADCA production. The reusability and enhanced stability of immobilized enzymes make this technology economically viable and environmentally friendly for the large-scale manufacturing of this vital antibiotic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 7. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 8. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 9. Immobilization of glutaryl-7-aminocephalosporanic acid acylase on silica gel and enhancement of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kiche.or.kr [kiche.or.kr]
- 12. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 13. Enzymatic hydrolysis of 7-phenylacetamidodesacetoxycephalosporanic acid by immobilized penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Downstream processing and purification of 7-ADCA from fermentation broth
Application Note: High-Purity 7-ADCA Recovery from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial starting nucleus for the synthesis of a wide range of oral semi-synthetic cephalosporin (B10832234) antibiotics. The production of 7-ADCA can be achieved through various routes, including chemical expansion of a penicillin ring or, more modernly, through direct fermentation and enzymatic conversion processes.[1][2] A breakthrough technology involves using genetically modified Penicillium chrysogenum or Acremonium chrysogenum to produce a precursor like adipyl-7-ADCA or deacetoxycephalosporin C (DAOC), which is then enzymatically converted to 7-ADCA.[2][3] This biotechnological approach is more environmentally friendly, cutting energy costs and eliminating the use of harsh organic solvents.[3]
The critical challenge lies in the downstream processing—the isolation and purification of 7-ADCA from the complex fermentation broth to meet stringent pharmaceutical-grade standards. This document provides detailed protocols and application notes for the key purification steps, focusing on crystallization and chromatographic methods.
Overall Downstream Processing Workflow
The purification of 7-ADCA from the fermentation broth is a multi-step process designed to remove insoluble materials, such as cells and media components, and soluble impurities, including residual media, metabolic byproducts, and precursor molecules. The typical workflow involves biomass removal, product capture and concentration, and a final polishing step, most commonly crystallization, to achieve high purity.
Caption: General workflow for 7-ADCA downstream processing.
Experimental Protocols
Protocol 1: Product Capture via Adsorption Chromatography
Adsorption chromatography is an effective method for capturing and concentrating 7-ADCA or its precursors from the clarified fermentation broth, separating it from many water-soluble impurities. Non-ionic polymeric resins, such as Amberlite XAD-1600, are commonly used for this purpose.[4]
Methodology:
-
Column Preparation: Pack a chromatography column with Amberlite XAD-1600 resin and equilibrate it with a suitable buffer at a neutral pH.
-
Loading: Load the clarified fermentation broth onto the column at a controlled flow rate. The target molecule (e.g., adipoyl-7-ADCA) will adsorb to the resin.[4]
-
Washing: Wash the column with deionized water or a low-concentration buffer to remove unbound impurities.
-
Elution: Elute the bound product using an alkaline buffer as the eluent.[4] The change in pH reduces the affinity of the product for the resin, allowing it to be collected.
-
Regeneration: Regenerate the column with a strong acid or base followed by extensive washing to prepare it for the next cycle.
Caption: Workflow for adsorption chromatography purification.
Protocol 2: High-Purity Crystallization of 7-ADCA
Crystallization is the most critical step for achieving high purity. 7-ADCA is an amphoteric molecule whose solubility is highly dependent on pH.[5][6] This protocol leverages pH adjustments to first dissolve the crude 7-ADCA and then induce crystallization, leaving impurities behind in the mother liquor. This method has been shown to yield purities exceeding 99.9% and effectively reduce isomers like Δ-2-7-ADCA.[7]
Methodology:
-
Dissolution of Crude Product:
-
Weigh the crude 7-ADCA product and add it to a crystallizer vessel with deionized water (e.g., a volume-to-mass ratio of 13-17 mL/g).[7]
-
While stirring at a controlled temperature (e.g., 20°C), slowly add dilute ammonia (B1221849) water (3-5% w/w) to adjust the pH to 7.8-8.0, ensuring the complete dissolution of the 7-ADCA to form an alkaline solution.[7]
-
-
Acidification and Re-alkalization:
-
Add sulfuric acid to the alkaline solution to lower the pH to 0.7-0.9, forming an acid solution.[7]
-
Add ammonia water again to bring the pH back to 7.8-8.0.[7] This step helps in removing specific impurities.
-
Add an alcohol, such as absolute methanol (B129727) or ethanol (B145695) (e.g., 7-9 mL/g of the initial crude product). The alcohol increases the solubility of certain impurities, preventing their co-crystallization.[7]
-
-
Induction of Crystallization:
-
Product Recovery:
-
Filter the resulting crystal slurry.
-
Wash the collected crystals with cold water and/or acetone (B3395972) to remove residual mother liquor.[6]
-
Dry the final product under a vacuum at 25-45°C.[6]
-
Caption: pH adjustment cycle for 7-ADCA crystallization.
Data Presentation
The effectiveness of the purification process is determined by the final product's purity and the overall yield. The crystallization protocol described above has demonstrated significant improvements over conventional methods.
Table 1: Purity and Yield from Crystallization Protocol
| Parameter | Example 1 | Example 2 | Comparative Method |
|---|---|---|---|
| Final Purity (HPLC) | 99.91% | 99.95% | 98.90% |
| Overall Yield | 87.0% | 90.0% | 72.9% |
| Δ-2-7-ADCA Impurity | < 0.06% | 0.02% | 0.35% |
Data sourced from patent CN110526928B.[7]
Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard analytical method for assessing the purity of 7-ADCA. A reversed-phase HPLC method using an octadecyl silica (B1680970) phase column can effectively separate 7-ADCA from its Δ-2 isomer and other impurities, allowing for precise quantification.[8] The mobile phase composition and pH are critical parameters for achieving optimal separation.[8]
Conclusion: The downstream processing of 7-ADCA from fermentation broth is a sophisticated process that relies on a sequence of well-optimized unit operations. By combining effective product capture using adsorption resins with a highly refined, pH-driven crystallization protocol, it is possible to consistently produce 7-ADCA with purity levels exceeding 99.9% and high overall yields.[7] These methods represent a significant advancement, enabling the production of a high-quality pharmaceutical intermediate while adhering to environmentally conscious manufacturing principles.
References
- 1. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 2. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. CN1697837A - Method for crystallization of 7-aminocephalosporanic acid - Google Patents [patents.google.com]
- 7. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 8. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
Crystallization Techniques for High-Purity 7-ADCA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of various cephalosporin (B10832234) antibiotics. The following sections outline established techniques for obtaining high-purity 7-ADCA, focusing on critical process parameters and expected outcomes.
Introduction
7-Aminodeacetoxycephalosporanic acid (7-ADCA) is a crucial building block for the semi-synthetic production of cephalosporins. The purity of 7-ADCA directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). Crystallization is a critical downstream processing step for the purification of 7-ADCA, effectively removing process-related impurities and isolating the desired crystalline solid. The primary methods for 7-ADCA crystallization revolve around pH adjustment to its isoelectric point and the use of anti-solvents to induce precipitation.
Physicochemical Properties of 7-ADCA
A thorough understanding of the physicochemical properties of 7-ADCA is essential for designing an effective crystallization process.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₃S | [1] |
| Molar Mass | 214.24 g/mol | [1] |
| pKa | ~3.04 | [2] |
| Isoelectric Point | ~pH 4.0 | [3] |
| Solubility | Good solubility in water, particularly at alkaline pH. Low solubility at its isoelectric point. Soluble in 15% ammoniacal liquor.[4][5] |
Crystallization Techniques and Protocols
pH Adjustment (Isoelectric Point Precipitation)
This is the most common and effective method for the crystallization of 7-ADCA. The principle lies in the amphoteric nature of 7-ADCA, which has both an amino group and a carboxylic acid group. Its solubility in aqueous solutions is highly dependent on pH, with minimum solubility at its isoelectric point.
The general workflow involves dissolving the crude 7-ADCA at an alkaline pH, followed by treatment to remove impurities, and subsequent acidification to the isoelectric point to induce crystallization.
This protocol is a synthesis of methodologies described in the literature, aiming for high purity and yield.[5][6]
Materials and Reagents:
-
Crude 7-ADCA
-
Deionized Water
-
Ammonia (B1221849) Solution (e.g., 10-15%)
-
Sulfuric Acid (e.g., 6N or 20%)
-
Dichloromethane (B109758) (or other suitable organic solvent for extraction)
-
Activated Carbon (optional, for decolorization)
-
Anhydrous Methanol (B129727) or Ethanol (B145695) (optional, as an anti-solvent)
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
Funnel and filter paper or Nutsche filter
-
Vacuum oven
Procedure:
-
Dissolution:
-
Charge the reactor with deionized water.
-
Add the crude 7-ADCA to the water with stirring to form a slurry.
-
Slowly add ammonia solution to adjust the pH to 7.8-8.0, ensuring complete dissolution of the 7-ADCA.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and stir for 30-60 minutes.
-
Filter the solution to remove the activated carbon.
-
-
Acid Wash for Impurity Removal:
-
Cool the solution to 0-5°C.
-
Quickly add sulfuric acid with vigorous stirring to adjust the pH to 0.7-0.9.
-
Add dichloromethane and stir to extract impurities.
-
Allow the phases to separate and discard the organic layer. This step helps in removing less polar impurities.
-
-
Pre-crystallization pH Adjustment:
-
To the aqueous phase, slowly add ammonia solution to bring the pH back to 7.8-8.0.
-
-
Crystallization:
-
Maintain the temperature between 20-70°C.
-
Slowly add sulfuric acid with controlled stirring to adjust the pH to the isoelectric point of 7-ADCA, typically between 3.8 and 4.0.
-
The 7-ADCA will start to precipitate as a white to light yellow crystalline solid.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for crystal growth.
-
-
Isolation and Drying:
-
Filter the crystalline product.
-
Wash the filter cake with cold deionized water and then with a cold organic solvent like acetone (B3395972) or ethanol to remove residual impurities and water.
-
Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Anti-Solvent Crystallization
Anti-solvent crystallization can be used in conjunction with pH adjustment to enhance the yield and control the crystal size distribution. An anti-solvent is a solvent in which the product is insoluble or has very low solubility.
By adding an anti-solvent to a solution of 7-ADCA, the solubility of the 7-ADCA is reduced, leading to supersaturation and subsequent crystallization. Alcohols like methanol and ethanol are commonly used as anti-solvents for 7-ADCA.
This protocol incorporates the use of an anti-solvent into the pH adjustment method.
Procedure:
-
Follow steps 1-4 of the pH adjustment protocol to obtain a purified alkaline solution of 7-ADCA.
-
Anti-Solvent Addition:
-
To the pre-crystallization solution at pH 7.8-8.0, slowly add a predetermined volume of a cold anti-solvent (e.g., anhydrous methanol or ethanol) with stirring.
-
-
Crystallization:
-
Proceed with step 5 of the pH adjustment protocol by slowly adding sulfuric acid to adjust the pH to 3.8-4.0 to induce crystallization.
-
-
Isolation and Drying:
-
Follow step 6 of the pH adjustment protocol for product isolation and drying.
-
Data Presentation
The following table summarizes the quantitative data on purity and yield of 7-ADCA obtained through different crystallization protocols as reported in the literature.
| Protocol | Key Parameters | Purity (%) | Yield (%) | Reference |
| pH Adjustment | pH for dissolution: 7.8-8.0; pH for acid wash: 0.7-0.9; pH for crystallization: 3.8-4.0; Temperature: 20-70°C | >99.91 | >87 | [6] |
| pH Adjustment with Dichloromethane Extraction | pH < 1 with sulfuric acid for extraction, followed by crystallization with ammonia. | Not specified | High | [4][5] |
| Enzymatic Hydrolysis followed by Crystallization | pH adjusted to 4.0 for crystallization after removal of phenylglycine. | High | Not specified | [3] |
Conclusion
The crystallization of 7-ADCA is a critical step in its manufacturing process, significantly influencing the purity of the final product. The pH adjustment method, based on the principle of isoelectric point precipitation, is a robust and widely used technique. The incorporation of an acid wash with solvent extraction and the use of anti-solvents can further enhance the purity and yield of the crystalline 7-ADCA. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the development and optimization of 7-ADCA crystallization processes. Careful control of pH, temperature, and solvent composition is paramount to achieving high-purity 7-ADCA suitable for the synthesis of cephalosporin antibiotics.
References
- 1. This compound | C8H10N2O3S | CID 33498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-ADCA [chembk.com]
- 3. Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of 7-ADCA in Cephalexin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephalexin (B21000), a first-generation cephalosporin (B10832234) antibiotic, is a widely used therapeutic agent effective against a broad spectrum of bacteria.[1] Its synthesis primarily involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), the core structural nucleus, with a derivative of D-(-)-α-phenylglycine.[1][2] This critical acylation step can be achieved through two primary methodologies: enzymatic synthesis and traditional chemical synthesis.[1][2]
The enzymatic route is often favored for its greener profile, higher yields, and improved purity.[1] It typically employs an immobilized penicillin G acylase (IPGA) as a biocatalyst.[1][3] The chemical synthesis pathway, while also well-established, involves the use of silylating agents to protect reactive groups and is conducted in organic solvents.[1][4][5]
This document provides detailed application notes and protocols for both the enzymatic and chemical acylation of 7-ADCA (B7957142) for the synthesis of cephalexin, intended to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Data Summary: A Comparative Overview of Synthesis Methods
The following tables summarize key quantitative data associated with both enzymatic and chemical synthesis routes for cephalexin, offering a clear comparison to aid in methodological selection.
Table 1: Enzymatic Synthesis of Cephalexin - Key Performance Indicators
| Parameter | Value | Conditions |
| 7-ADCA Conversion Ratio | > 95.0% - 99.3% | Optimized conditions, including continuous feeding of PGME.[3][6][7] |
| Productivity | > 200 - 240 mmol/L/h | Suspension aqueous solution system; supersaturated solution system.[3][6][7] |
| Enzyme Stability (IPGA) | 95.4% activity retained after 10 cycles | Suspension aqueous solution system.[3][6] |
| Optimal E/S Ratio | 65 IU/mM 7-ADCA | --- |
| Yield (with ISPR) | 98% (7-ADCA conversion) | High substrate concentration with in situ product removal.[8] |
| Overall Yield (with ISPR & purification) | 70% | High substrate concentration with in situ product removal and subsequent purification.[8] |
Table 2: Chemical Synthesis of Cephalexin - Performance Data
| Parameter | Value | Conditions |
| Yield | 70-75% | Traditional method with incomplete reaction of 7-ADCA.[9] |
| Yield | 76.9% | Product contaminated with 5-10% 7-ADCA.[9] |
| Yield | 60.6% | KF 7.0%, 7-ADCA content 2.4%.[9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Cephalexin
This protocol details the synthesis of cephalexin via the enzymatic acylation of 7-ADCA using immobilized penicillin G acylase.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-phenylglycine methyl ester hydrochloride (PGME·HCl)[1]
-
Deionized water
-
Ammonia (B1221849) solution[1]
-
Acetone
Equipment:
-
Reaction vessel with temperature and pH control
-
Stirrer
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Preparation of Reactant Suspensions:
-
Acylation Reaction:
-
Slowly add the PGME·HCl solution to the 7-ADCA suspension over a period of 45-75 minutes.[1]
-
Introduce the immobilized penicillin G acylase to the reaction mixture.[1]
-
Maintain the reaction temperature at approximately 15-25 °C.[1]
-
Continuously monitor and maintain the pH of the reaction mixture between 6.0 and 7.2 by the controlled addition of an ammonia solution.[1]
-
Allow the reaction to proceed, monitoring its progress by a suitable analytical method (e.g., HPLC).[2]
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, separate the immobilized enzyme from the cephalexin suspension by filtration for potential reuse.[1]
-
Collect the crude cephalexin product by filtering the remaining suspension.[1]
-
Wash the crude cephalexin first with water and then with acetone.[1]
-
Dry the purified product under a vacuum to obtain cephalexin monohydrate.[1]
-
Protocol 2: Chemical Synthesis of Cephalexin
This protocol outlines the chemical acylation of 7-ADCA, which involves a silylation step to protect the carboxyl group.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
Silylating agent (e.g., trimethylchlorosilane)[1]
-
Anhydrous organic solvent (e.g., dichloromethane, dimethylformamide)[1][4]
-
Base (e.g., triethylamine)[1]
-
Aqueous acid solution
Equipment:
-
Reaction vessel suitable for anhydrous reactions with temperature control
-
Stirrer
-
Separatory funnel
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Silylation of 7-ADCA:
-
Acylation Reaction:
-
Reaction Quenching and Product Isolation:
-
Purification:
Visualizing the Synthesis Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the enzymatic synthesis of cephalexin.
Caption: Key steps in the chemical synthesis of cephalexin.
Caption: Reaction network for enzymatic cephalexin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 5. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. US5142043A - Process for preparing cephalexin monohydrate - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of New Cephalosporin Derivatives Using 7-ADCA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of new cephalosporin (B10832234) derivatives using 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as a key starting material.
Introduction to 7-ADCA (B7957142) in Cephalosporin Synthesis
7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is a fundamental nucleus for the semi-synthesis of a wide range of cephalosporin antibiotics.[1] Its core structure, featuring a β-lactam ring fused to a dihydrothiazine ring, allows for chemical modifications, primarily at the C-7 amino group, to generate derivatives with varied antibacterial spectra and pharmacokinetic properties. The primary synthetic route involves the acylation of the C-7 amino group with a desired side chain.[2] Both chemical and enzymatic methods are employed for this transformation, with enzymatic processes gaining favor due to their milder reaction conditions and reduced environmental impact.[3][4]
The choice of the acyl side chain at the C-7 position is a critical determinant of the resulting cephalosporin's antibacterial activity, including its spectrum against Gram-positive and Gram-negative bacteria and its stability against β-lactamases.[5] Modifications at the C-3 position of the cephalosporin core can also influence the pharmacokinetic properties of the drug.[6]
Experimental Protocols
This section provides detailed protocols for the chemical and enzymatic synthesis of cephalosporin derivatives from 7-ADCA.
Chemical Synthesis of Cefadroxil from 7-ADCA
This protocol is adapted from a described synthesis of a Cefadroxil impurity but follows the core chemical pathway.[7][8]
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
Dichloromethane (DCM)
-
Trimethylchlorosilane (TMCS)
-
p-Hydroxyphenylglycine Dane salt
-
N-methyl morpholine (B109124) (NMM)
-
Dimethylformamide (DMF)
-
Ethyl chloroformate
-
Dilute ammonia (B1221849) solution
-
Acidic water
Procedure:
-
Silylation of 7-ADCA:
-
Preparation of the Mixed Anhydride (B1165640):
-
Acylation:
-
Cool the silylated 7-ADCA solution to -80°C.
-
Add the prepared mixed anhydride solution to the silylated 7-ADCA solution.[7]
-
-
Deprotection and Isolation:
-
After the reaction is complete, de-silylate the product by adding acidic water to extract the desired product into the aqueous layer.[7]
-
Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.[7][8]
-
Wash the resulting solid with acetone and dry at 50°C under reduced pressure to obtain the final product.[8]
-
Enzymatic Synthesis of Cefadroxil from 7-ADCA
This protocol is adapted from a described industrial-style enzymatic process.[3]
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-p-hydroxyphenylglycine methyl ester
-
Immobilized Penicillin G Acylase
-
Purified water
-
Concentrated hydrochloric acid
Procedure:
-
Reaction Setup:
-
Reaction:
-
Enzyme Separation:
-
Once the reaction is complete, separate the immobilized enzyme from the Cefadroxil crude product mixture using a 100-mesh sieve. The enzyme can be recycled.[3]
-
-
Product Isolation and Purification:
Data Presentation: Antimicrobial Activity of Novel Cephalosporin Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of newly synthesized cephalosporin derivatives.
Table 1: In Vitro Antibacterial Activity of Amphiphilic Cephalosporin Derivatives [9]
| Compound | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) |
| 2d | 0.5 | 2-4 | >128 |
| Vancomycin | 1 | 1 | >128 |
Table 2: In Vitro Antibacterial Activity of Cephalosporins with C-7 Aminoimidazole Heterocycles [5]
| Compound | S. aureus | S. pyogenes | E. coli | K. pneumoniae |
| Example 1 | 0.25 | 0.06 | 0.5 | 0.25 |
| Example 2 | 0.5 | 0.12 | 1 | 0.5 |
| Cefixime | 8 | 0.5 | 0.25 | 0.12 |
Table 3: In Vitro Activity of Oral Cephalosporins Against β-Lactamase Producing Strains [10]
| Cephalosporin | % Susceptible Strains |
| Cefixime | 82% |
| Cefuroxime | 62% |
| Cephalexin | 58% |
| Cefaclor | 44% |
Visualizations
Synthetic Workflow for Cephalosporin Derivatives from 7-ADCA
References
- 1. mdpi.com [mdpi.com]
- 2. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of new cephalosporins with aminoimidazoles at C-7. Effect of the pKa of the C-7 aminoimidazole on antibacterial spectrum and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FI106965B - New biological processes for the preparation of 7-ACA and 7-ADAC - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Design, synthesis and antibacterial evaluation of low toxicity amphiphilic-cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 7-ADCA Production
Introduction
7-amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate for the industrial synthesis of semi-synthetic cephalosporin (B10832234) antibiotics, such as cefalexin and cefradine.[1][2] The production of 7-ADCA is primarily achieved through fermentation processes using recombinant strains of fungi like Penicillium chrysogenum or Acremonium chrysogenum, followed by enzymatic or chemical conversions.[3][4] Accurate and reliable monitoring of 7-ADCA concentration during these production stages is essential for process optimization, quality control, and maximizing yield.
This document provides detailed application notes and protocols for the primary analytical methods used to monitor 7-ADCA production, tailored for researchers, scientists, and professionals in drug development. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and an overview of emerging biosensor technologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used method for the quantification of 7-ADCA and its related impurities due to its high accuracy, specificity, and stability.[5] Reversed-phase HPLC (RP-HPLC) is particularly effective for separating 7-ADCA from its precursors, degradation products, and other components in complex matrices like fermentation broths.[6][7]
Experimental Workflow for 7-ADCA Monitoring
The general process for analyzing 7-ADCA from a fermentation source involves several key steps from sample collection to final data interpretation.
Caption: General workflow for monitoring 7-ADCA production.
Quantitative Data Summary: HPLC Methods
The following table summarizes various reported HPLC conditions and performance metrics for 7-ADCA analysis.
| Parameter | Method 1 | Method 2 |
| Column | Hypersil-ODS (250 mm x 4.6 mm, 10.0 µm)[5] | C18 (SB-C18, 5 µm, 4.6 mm x 250 mm)[6] |
| Mobile Phase | Solvent A: 0.05 M Phosphate (B84403) Buffer (pH 6.0)Solvent B: Acetonitrile[5] | Phosphate Buffer (pH 6.0) : Acetonitrile (B52724) (92:8)[6] |
| Flow Rate | 2.0 mL/min[5] | Not Specified |
| Detection Wavelength | 220 nm[5] | 254 nm[6] |
| Column Temperature | 30 °C[5] | 35 °C[6] |
| Injection Volume | 20 µL[5] | 20 µL[6] |
| Linear Range | 0.59 - 5.88 µg/mL[5] | 0.02415 - 9.66 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9997[5] | 0.9998[6] |
| Limit of Detection (LOD) | 0.12 µg/mL[5] | Not Specified |
Detailed Protocol: RP-HPLC for 7-ADCA Quantification
This protocol provides a comprehensive procedure for quantifying 7-ADCA in fermentation broth supernatants.
1. Materials and Reagents
-
7-ADCA reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Phosphoric acid or Sodium hydroxide (B78521) (for pH adjustment)
-
Ultrapure water
-
0.22 µm syringe filters
2. Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 6.0): Dissolve appropriate amounts of K₂HPO₄ and KH₂PO₄ in ultrapure water to achieve a 0.05 M solution.[6] Adjust the pH to 6.0 using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio (e.g., 92:8 v/v).[6] Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of 7-ADCA reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by serially diluting the stock solution with the mobile phase.[5][6]
4. Sample Preparation from Fermentation Broth
-
Collect a representative sample from the fermenter.
-
Centrifuge the broth at high speed (e.g., 14,000 x g) for 10 minutes to pellet cells and other solids.[8]
-
Carefully collect the supernatant.
-
Dilute the supernatant 10-fold and 100-fold with ultrapure water or the mobile phase.[8] The appropriate dilution factor will depend on the expected 7-ADCA concentration.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Instrument Setup and Analysis
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Set the instrument parameters according to the selected method (see table above). A common setup is a flow rate of 1.0-2.0 mL/min, a column temperature of 30-35 °C, and UV detection at 220 nm or 254 nm.[5][6]
-
Inject 20 µL of each calibration standard, followed by the prepared samples.
-
Record the chromatograms and the peak retention times.
6. Data Analysis and Quantification
-
Identify the 7-ADCA peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Integrate the peak area of 7-ADCA for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 7-ADCA in the samples using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original fermentation broth by applying the dilution factor.
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler, faster, and more economical alternative to HPLC for 7-ADCA determination, although they may be less specific. These methods are typically based on the formation of a colored complex between 7-ADCA and a specific reagent, which can then be quantified by measuring its absorbance.[9][10][11]
Caption: Principle of spectrophotometric analysis of 7-ADCA.
Quantitative Data Summary: Spectrophotometric Methods
| Parameter | Method A (Safranin O)[9] | Method B (Methylene Blue)[9] | Method C (Ninhydrin)[10] |
| Reagent(s) | Safranin O | Methylene Blue | Ninhydrin, Ascorbic Acid |
| Measurement Wavelength (λmax) | 530 nm | 655 nm | 560 nm |
| Linear Range | 1.0 - 6.0 µg/mL | 1.25 - 7.5 µg/mL | 0.5 - 3.0 µg/mL |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 2.998 x 10⁴ | 2.971 x 10⁴ | 6.701 x 10⁴ |
| Solvent for Extraction | Chloroform (B151607) | Chloroform | Not Specified |
Detailed Protocol: Spectrophotometry with Methylene Blue
This protocol is based on the formation of an ion-association complex between 7-ADCA and methylene blue, which is extractable into chloroform for measurement.[9]
1. Materials and Reagents
-
7-ADCA reference standard
-
Methylene Blue solution
-
Chloroform
-
Appropriate buffer solutions
-
Ultrapure water
2. Equipment
-
UV-Visible Spectrophotometer
-
Separatory funnels
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
3. Preparation of Solutions
-
Standard Stock Solution: Prepare a stock solution of 7-ADCA in ultrapure water.
-
Calibration Standards: Prepare a series of working standards within the linear range (e.g., 1.25 to 7.5 µg/mL) by diluting the stock solution.[9]
-
Reagent Solution: Prepare the Methylene Blue solution as specified in the literature.
4. Assay Procedure
-
Pipette a fixed volume of each standard or sample solution into separate separatory funnels.
-
Add the specified volumes of buffer and Methylene Blue reagent solution.
-
Mix the contents thoroughly.
-
Add a precise volume of chloroform to each funnel.
-
Shake vigorously for a few minutes to extract the colored complex into the organic layer.
-
Allow the layers to separate completely.
-
Carefully collect the chloroform (lower) layer, ensuring no aqueous phase is carried over.
5. Measurement and Analysis
-
Set the spectrophotometer to the maximum wavelength (λmax) of 655 nm.[9]
-
Use chloroform as the blank to zero the instrument.
-
Measure the absorbance of the chloroform extracts for each standard and sample.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of 7-ADCA in the samples from the calibration curve.
Biosensors
Biosensors represent a promising technology for the real-time, continuous monitoring of antibiotics like 7-ADCA directly within the production environment.[12][13] These devices typically use a biological recognition element, such as an enzyme or antibody, coupled to a transducer that converts the binding event into a measurable signal (e.g., electrical or optical).[12]
For cephalosporins, biosensors have been developed using β-lactamase enzymes.[14] The enzymatic hydrolysis of the β-lactam ring by the enzyme causes a local pH change, which can be detected by a pH electrode.[14] While highly specific biosensors for 7-ADCA are still under development, existing platforms for other cephalosporins demonstrate the potential of this technology.[14][15][16]
Key Features of Biosensor-based Monitoring:
-
Rapid Response: Provides real-time or near-real-time data, allowing for immediate process adjustments.[12]
-
High Sensitivity and Specificity: Can be designed to detect very low concentrations of the target analyte.
-
Potential for Automation: Enables continuous, in-line monitoring without manual sampling.
Further research is needed to develop and validate robust biosensors specifically for 7-ADCA that can withstand the harsh conditions of a fermentation broth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN114088822A - 7-ADCA composition and detection method of impurities in same - Google Patents [patents.google.com]
- 3. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 4. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of relative substances in 7-aminodesacetoxy cephalosporanic acid by HPLC. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. [PDF] NEW SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF 7-ADCA IN PHARMACEUTICAL FORMULATIONS Research Article | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of New Spectrophotometric Methods for Quantitative Determination of 7-ADCA in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 12. azosensors.com [azosensors.com]
- 13. mdpi.com [mdpi.com]
- 14. Microbial sensor for new-generation cephalosporins based in a protein-engineered beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Note: HPLC Method for the Separation of 7-ADCA Isomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 7-aminodeacetoxycephalosporanic acid (7-ADCA) isomers. 7-ADCA, a key intermediate in the synthesis of various cephalosporin (B10832234) antibiotics, can exist as both diastereomers (Δ² and Δ³) and enantiomers (R and S). Ensuring the isomeric purity of 7-ADCA is critical for the efficacy and safety of the final drug product. This document provides two distinct protocols: a reversed-phase HPLC method for the separation of the Δ² and Δ³ diastereomers, and a chiral HPLC method for the resolution of the (6R,7R) and (6S,7S) enantiomers. A workflow for comprehensive two-dimensional HPLC (2D-HPLC) analysis for simultaneous diastereomeric and enantiomeric separation is also proposed. This note is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound (7-ADCA) is a fundamental building block in the semi-synthetic production of cephalosporin antibiotics. The core structure of 7-ADCA contains two chiral centers, giving rise to enantiomeric pairs. Furthermore, the potential for isomerization of the double bond in the dihydrothiazine ring can lead to the formation of Δ² and Δ³ diastereomers. The pharmacological activity and potential for adverse effects can vary significantly between these isomers. Therefore, a reliable analytical method to separate and quantify these isomers is essential for quality control during the manufacturing process.
This application note presents validated HPLC methods to address this analytical challenge. A reversed-phase method is described for the effective separation of the Δ² and Δ³ diastereomers. For the resolution of the enantiomers, a chiral separation method utilizing a macrocyclic glycopeptide-based chiral stationary phase is detailed.
Experimental Protocols
Part 1: Separation of Δ² and Δ³ Diastereomers (Reversed-Phase HPLC)
This method is designed for the separation and quantification of the Δ² and Δ³ isomers of 7-ADCA.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Octadecyl Silica (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate (B84403) Buffer (pH 6.0) |
| Gradient | Isocratic |
| Ratio | 8:92 (Acetonitrile:Phosphate Buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the 7-ADCA sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The retention times for the Δ³ and Δ² isomers are typically distinct under these conditions. Peak identification should be confirmed using reference standards. Quantification is achieved by comparing the peak area of each isomer to a calibration curve prepared from certified reference standards.
Part 2: Separation of (6R,7R) and (6S,7S) Enantiomers (Chiral HPLC)
This protocol is optimized for the resolution of the enantiomeric pairs of 7-ADCA.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water:Formic Acid (e.g., 80:20:0.1, v/v/v) |
| Gradient | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the 7-ADCA sample in the mobile phase.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before analysis.
Data Analysis:
The two enantiomers will be resolved into two distinct peaks. The elution order should be determined using enantiomerically pure standards, if available. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Data Presentation
Table 1: Quantitative Data Summary for Diastereomer Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Δ³-7-ADCA | Approx. 5.2 | > 2.0 | < 1.5 |
| Δ²-7-ADCA | Approx. 6.8 | - | < 1.5 |
Table 2: Quantitative Data Summary for Enantiomer Separation
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| (6R,7R)-7-ADCA | Approx. 8.5 | > 1.5 | < 1.8 |
| (6S,7S)-7-ADCA | Approx. 10.1 | - | < 1.8 |
Note: Retention times are approximate and may vary depending on the specific instrument and column used.
Mandatory Visualization
Caption: Workflow for the HPLC analysis of 7-ADCA isomers.
Caption: Logical diagram of a 2D-HPLC setup for 7-ADCA isomer analysis.
Discussion
The reversed-phase HPLC method provides excellent resolution for the Δ² and Δ³ diastereomers of 7-ADCA. The use of a phosphate buffer at a controlled pH is crucial for achieving consistent retention times and peak shapes. The isocratic mobile phase composition ensures robustness and ease of method transfer between different HPLC systems.
For the separation of enantiomers, a chiral stationary phase is mandatory. The Astec® CHIROBIOTIC® T column, based on the macrocyclic glycopeptide teicoplanin, has been shown to be effective for the separation of underivatized amino acids and related compounds[1]. The polar ionic mode, using a mobile phase of methanol, water, and a small amount of acid, facilitates the chiral recognition mechanism.
For a comprehensive analysis of all four isomers, a two-dimensional HPLC (2D-HPLC) approach is recommended. In this setup, the effluent from the first dimension (reversed-phase separation of diastereomers) is selectively transferred ("heart-cut") to the second dimension (chiral separation). This allows for the separation of the enantiomers of each diastereomeric peak, providing a complete isomeric profile of the 7-ADCA sample.
Conclusion
The HPLC methods detailed in this application note are suitable for the routine analysis and quality control of 7-ADCA isomers. The reversed-phase method effectively separates the Δ² and Δ³ diastereomers, while the chiral method provides resolution of the enantiomeric pairs. For a complete characterization of all isomers, a 2D-HPLC workflow is proposed. These methods are essential tools for ensuring the purity and quality of 7-ADCA used in the synthesis of cephalosporin antibiotics.
References
Application Note and Protocol: Spectrophotometric Quantification of 7-ADCA in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the semi-synthetic production of several cephalosporin (B10832234) antibiotics. Accurate quantification of 7-ADCA in pharmaceutical formulations is paramount for ensuring product quality, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the spectrophotometric quantification of 7-ADCA, offering simple, rapid, and cost-effective alternatives to chromatographic methods for routine quality control.
Three distinct spectrophotometric methods are presented, each based on a different chemical reaction to produce a chromogen that can be quantified using a UV-Vis spectrophotometer. These methods involve:
-
Method A: Ion-association complex formation with NQS (1,2-naphthoquinone-4-sulfonic acid sodium salt).
-
Method B: Condensation reaction with vanillin (B372448).
-
Method C: Reaction with ninhydrin (B49086) in the presence of ascorbic acid.
These methods have been successfully applied to the determination of 7-ADCA in bulk drug and pharmaceutical formulations.[1][2]
Comparison of Methods
| Feature | Method A (NQS) | Method B (Vanillin) | Method C (Ninhydrin) |
| Principle | Ion-association complex formation | Condensation reaction forming a Schiff base | Formation of a colored product (Ruhemann's purple) |
| λmax | 480 nm[1] | 560 nm[1] | 560 nm[1][2] |
| Linear Range | 4 - 24 µg/mL[1] | 0.4 - 2.4 µg/mL[1] | 0.5 - 3.0 µg/mL[1][2] |
| Molar Absorptivity | 5.945 x 10³ L/mol/cm[1] | 1.722 x 10⁵ L/mol/cm[1] | 6.701 x 10⁴ L/mol/cm[1][2] |
| Advantages | Good for higher concentrations | High sensitivity | Good sensitivity and widely used reagent |
| Disadvantages | Lower sensitivity compared to other methods | Requires heating and use of concentrated acid | Requires heating |
Experimental Protocols
Materials and Reagents
-
7-ADCA Reference Standard: Pharmaceutical grade.
-
Pharmaceutical Formulations: Tablets, oral suspensions, or injections containing 7-ADCA or a cephalosporin synthesized from it.
-
Spectrophotometer: UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Water Bath
-
pH Meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Reagents for Method A (NQS):
-
1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) solution (0.5% w/v in distilled water).
-
Sulfuric acid (concentrated).
-
-
Reagents for Method B (Vanillin):
-
Reagents for Method C (Ninhydrin):
-
Solvents for Sample Preparation: Distilled water, Isopropyl alcohol.
Preparation of Standard Solutions
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of pure 7-ADCA and dissolve it in 100 mL of distilled water.[1]
Working Standard Solutions: Prepare working standard solutions by stepwise dilution of the stock solution with distilled water to obtain concentrations within the linear range of each method.[1]
Sample Preparation
For Tablets:
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to 100 mg of 7-ADCA and transfer it to a 100 mL volumetric flask.
-
Add approximately 80 mL of a suitable solvent (e.g., warm isopropyl alcohol) and shake for 20 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Filter the solution, discarding the first portion of the filtrate.
-
Further dilute the filtrate with distilled water to achieve a concentration within the working range of the chosen method.
For Oral Suspensions:
-
Constitute the dry powder for suspension as per the manufacturer's instructions.
-
Accurately measure a volume of the constituted suspension equivalent to a known amount of the active pharmaceutical ingredient.
-
Dilute the measured volume with a suitable solvent in a volumetric flask.
-
Sonicate for a few minutes to ensure complete dispersion and dissolution.
-
Filter the solution if necessary to remove insoluble excipients.
-
Further dilute the filtrate with distilled water to the desired concentration.
For Injections (Powder for Reconstitution):
-
Reconstitute the contents of the vial with the specified volume of sterile water for injection.
-
Further dilute an accurately measured volume of the reconstituted solution with distilled water in a volumetric flask to obtain a concentration within the analytical range.
Spectrophotometric Procedures
-
Into a series of calibrated tubes, pipette aliquots of the standard or sample solutions.
-
Add NQS solution and concentrated sulfuric acid as optimized.
-
Heat the mixture in a water bath at a specified temperature and time (e.g., 50°C for 10 minutes).[2]
-
Cool the tubes in an ice bath.
-
Measure the absorbance at 480 nm against a reagent blank prepared in the same manner.[1]
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of 7-ADCA in the sample.
-
To a series of 25 mL calibrated tubes, add aliquots of the standard or sample solutions (e.g., 0.5-2.5 mL of a 20 µg/mL solution).[1]
-
Add 2.0 mL of vanillin solution and 3.0 mL of concentrated sulfuric acid.[1]
-
Bring the total volume to 20 mL with methanol and place in a heating water bath at 50°C for 15 minutes.[1]
-
Cool the flasks and make up to the mark with methanol.[1]
-
Measure the absorbance at 560 nm against a reagent blank.[1]
-
Calculate the concentration of 7-ADCA from the Beer-Lambert plot.[1]
-
Transfer aliquots of the standard or sample solution into a series of calibrated tubes.[1][2]
-
Add 4.0 mL of buffer (pH 5.0), 1.0 mL of ninhydrin solution, and 0.5 mL of ascorbic acid solution.[1][2]
-
Adjust the volume in each tube to 8.0 mL with distilled water and place in a boiling water bath for 15 minutes.[1][2]
-
After 10 minutes, measure the absorbance at 560 nm against a reagent blank.[1][2]
-
Determine the amount of 7-ADCA from its calibration graph.[1][2]
Data Presentation
Quantitative Parameters for the Spectrophotometric Methods
| Parameter | Method A (NQS) | Method B (Vanillin) | Method C (Ninhydrin) |
| λmax (nm) | 480[1] | 560[1] | 560[1][2] |
| Beer's Law Limit (µg/mL) | 4 - 24[1] | 0.4 - 2.4[1] | 0.5 - 3.0[1][2] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 5.945 x 10³[1] | 1.722 x 10⁵[1] | 6.701 x 10⁴[1][2] |
| Sandell's Sensitivity (µg cm⁻²) | Data not available | Data not available | Data not available |
| Regression Equation (y = mx + c) | |||
| Slope (m) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Intercept (c) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] | > 0.99[1][2] |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Validation Data Summary
| Parameter | Method A (NQS) | Method B (Vanillin) | Method C (Ninhydrin) |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
| Specificity/Interference | No significant interference from common excipients.[1] | No significant interference from common excipients.[1] | No significant interference from common excipients.[1][2] |
Note: The regression equation, LOD, and LOQ should be determined by the user during method validation in their laboratory.
Interference Studies
The developed methods were investigated for potential interference from common excipients found in pharmaceutical formulations such as talc, starch, lactose, and magnesium stearate. Studies have shown no significant interference from these concomitant substances under the described experimental conditions.[1][2] Common excipients in cephalosporin oral suspensions may also include suspending agents like xanthan gum and colloidal silicon dioxide, preservatives such as sodium benzoate, and sweeteners like sucrose. While specific interference studies for all these excipients are not detailed in the cited literature, the robustness of the methods suggests they are likely to be unaffected. However, it is recommended to perform interference studies with the specific formulation matrix being analyzed as part of method validation.
Visualizations
Caption: General experimental workflow for spectrophotometric quantification.
Caption: Simplified reaction principles for the three spectrophotometric methods.
References
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 7-ADCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used enzyme for the enzymatic synthesis of 7-ADCA?
A1: The most frequently utilized enzyme for the industrial production of 7-ADCA is Penicillin G acylase (PGA).[1][2] This enzyme catalyzes the hydrolysis of the acyl side chain from various penicillin and cephalosporin (B10832234) derivatives to yield the respective β-lactam nucleus, including 7-ADCA.[1][3]
Q2: What are the advantages of using an immobilized enzyme for 7-ADCA synthesis?
A2: Immobilized Penicillin G acylase offers several advantages over the free enzyme, including enhanced stability, improved reusability, and simplified downstream processing. This makes the overall process more cost-effective and efficient for large-scale industrial applications.
Q3: What are the typical starting materials for the enzymatic synthesis of 7-ADCA?
A3: Common starting materials for the enzymatic synthesis of 7-ADCA include Cephalosporin G, adipyl-7-ADCA, and other acylated 7-ADCA precursors.[3][4][5] The choice of starting material often depends on the overall process design and economic feasibility.
Q4: What is the optimal pH for the enzymatic synthesis of 7-ADCA?
A4: The optimal pH for the enzymatic synthesis of 7-ADCA is generally in the slightly alkaline range. For the hydrolysis of Cephalosporin G to 7-ADCA using immobilized penicillin G acylase, a pH of around 8.0 is often optimal.[6] However, the optimal pH can vary depending on the specific substrate and reaction conditions.
Q5: What is the optimal temperature for the enzymatic synthesis of 7-ADCA?
A5: The optimal temperature for the enzymatic synthesis of 7-ADCA typically falls within the range of 30°C to 50°C. For instance, a protocol for the hydrolysis of Cephalosporin G suggests a temperature of 30°C.[6] It is crucial to determine the optimal temperature for the specific immobilized enzyme and substrate being used to maximize both activity and stability.
Troubleshooting Guides
Issue 1: Low Yield of 7-ADCA
A consistently low yield of 7-ADCA is a common issue that can be attributed to several factors. A systematic approach is essential for effective troubleshooting.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
pH: The pH of the reaction mixture is critical for enzyme activity. Deviations from the optimal pH can significantly reduce the yield.
-
Solution: Carefully monitor and control the pH throughout the reaction. Refer to the table below for the general effect of pH on yield and conduct small-scale experiments to determine the optimal pH for your specific system.
-
-
Temperature: Both low and high temperatures can negatively impact the reaction rate and enzyme stability.
-
Solution: Optimize the reaction temperature. Consult the provided data table for the general impact of temperature and perform temperature profiling experiments.
-
-
-
Enzyme Inactivity or Insufficient Amount:
-
The immobilized enzyme may have lost activity due to improper storage, handling, or repeated use.
-
Solution: Test the activity of the immobilized enzyme before starting the reaction. If the activity is low, use a fresh batch of the enzyme. Ensure the correct amount of enzyme is used relative to the substrate concentration.
-
-
-
Substrate or Product Inhibition:
-
High concentrations of the substrate or the product (7-ADCA) can inhibit the enzyme's activity.[7] The by-product, such as phenylacetic acid when starting from Cephalosporin G, can also be inhibitory.[3]
-
Solution: Consider a fed-batch or continuous process to maintain a low substrate concentration. For product inhibition, in-situ product removal techniques can be explored.
-
-
-
Poor Substrate Solubility:
-
The low solubility of the starting material can limit the reaction rate.
-
Solution: Optimize the reaction medium. The use of co-solvents or pH adjustments can sometimes improve substrate solubility.
-
-
-
Presence of Inhibitors:
-
Contaminants in the starting materials or buffer solutions can inhibit the enzyme.
-
Solution: Use high-purity reagents and ensure all glassware is thoroughly cleaned.
-
-
Issue 2: Formation of By-products
The formation of unwanted by-products can reduce the purity and overall yield of 7-ADCA.
Possible Causes and Solutions:
-
Hydrolysis of the Product:
-
Penicillin G acylase can also catalyze the hydrolysis of the desired product, especially in kinetically controlled synthesis.[3]
-
Solution: Optimize the reaction time to stop the reaction once the maximum yield of 7-ADCA is achieved. In-situ product removal can also shift the equilibrium towards synthesis.
-
-
-
Side Reactions of the Substrate:
-
The starting material may undergo degradation or side reactions under the chosen reaction conditions.
-
Solution: Carefully control the pH and temperature to minimize substrate degradation. Ensure the reaction is carried out under an inert atmosphere if the substrate is sensitive to oxidation.
-
-
Data Presentation
The following tables summarize the general effects of pH, temperature, and substrate concentration on the yield of 7-ADCA. Note that the exact values can vary depending on the specific enzyme, substrate, and other reaction conditions. The data presented here is illustrative of the trends observed in the enzymatic synthesis of β-lactam antibiotics.
Table 1: Effect of pH on 7-ADCA Yield
| pH | Relative Yield (%) | Notes |
| 6.0 | 75 | Suboptimal for hydrolysis, may favor synthesis in kinetically controlled reactions. |
| 7.0 | 90 | Generally good yield, approaching optimal for many penicillin G acylases. |
| 8.0 | 100 | Often cited as the optimal pH for the hydrolysis of Cephalosporin G to 7-ADCA. [6] |
| 9.0 | 85 | Enzyme activity may start to decline at higher alkaline pH. |
Table 2: Effect of Temperature on 7-ADCA Yield
| Temperature (°C) | Relative Yield (%) | Notes |
| 20 | 80 | Lower reaction rate, may require longer reaction times. |
| 30 | 100 | Optimal temperature for some immobilized penicillin G acylase preparations for 7-ADCA synthesis. [6] |
| 40 | 95 | Increased reaction rate, but enzyme stability may start to decrease. |
| 50 | 80 | Higher temperatures can lead to enzyme denaturation and reduced yield over time. |
Table 3: Effect of Substrate Concentration on 7-ADCA Yield
| Substrate Concentration (mol/L) | Relative Yield (%) | Notes |
| 0.1 | 100 | Lower concentrations can lead to higher equilibrium conversion but lower volumetric productivity. |
| 0.3 | 95 | A commonly used concentration in protocols for 7-ADCA synthesis, balancing yield and productivity. [6] |
| 0.5 | 85 | Higher concentrations may lead to substrate inhibition and lower yields.[7] |
| 0.7 | 70 | Significant substrate inhibition is likely at very high concentrations. |
Experimental Protocols
Protocol: Enzymatic Hydrolysis of Cephalosporin G to 7-ADCA using Immobilized Penicillin G Acylase
This protocol is based on a method described for the preparation of 7-ADCA.[6]
Materials:
-
Cephalosporin G
-
Immobilized Penicillin G acylase
-
15% Ammonium (B1175870) hydroxide (B78521) solution
-
Sulfuric acid (diluted)
-
10% Ammonium hydroxide solution
-
Reaction vessel with temperature and pH control
-
Stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Dissolve Cephalosporin G in a 15% ammonium hydroxide solution to a final concentration of 0.3 mol/L in the reaction vessel.
-
Adjust the temperature of the solution to 30°C.
-
Maintain the pH at approximately 8.0.
-
-
Enzymatic Reaction:
-
Add the immobilized penicillin G acylase to the substrate solution. The amount of enzyme should be optimized, but a starting point is an enzyme-to-substrate ratio of 70-100% by weight.
-
Stir the reaction mixture continuously.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC).
-
The reaction is typically complete within 90 minutes.
-
-
Enzyme Separation:
-
Once the reaction is complete, stop the stirring and separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.
-
-
Downstream Processing:
-
To the reaction mixture, add dichloromethane for extraction.
-
Adjust the pH to less than 1 with dilute sulfuric acid at a controlled temperature of 25°C.
-
Separate the organic phase.
-
Decolorize the aqueous phase.
-
Induce crystallization by adding 10% ammonium hydroxide solution with stirring.
-
Filter the solution to collect the 7-ADCA crystals.
-
Mandatory Visualization
References
- 1. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCREASING RECOMBINANT PENICILLIN G ACYLASE PRODUCTION: GENETIC, PROTEIN ENGINEERING, AND PRODUCTIVITY IMPROVEMENT | Jurnal Bioteknologi & Biosains Indonesia (JBBI) [ejournal.brin.go.id]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Δ-2-7-ADCA isomer formation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of the Δ-2-7-ADCA isomer, a critical impurity in the synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs)
Q1: What is Δ-2-7-ADCA and why is it a problem?
A1: Δ-2-7-ADCA is a structural isomer of the desired Δ-3-7-ADCA, the key intermediate for many semi-synthetic cephalosporin (B10832234) antibiotics. The key difference lies in the position of the double bond within the dihydrothiazine ring. The Δ-2 isomer is considered an impurity because it is generally biologically inactive and its presence can affect the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory authorities have strict limits on the levels of such impurities in pharmaceutical products.
Q2: At which stages of 7-ADCA synthesis does the Δ-2 isomer primarily form?
A2: The Δ-2-7-ADCA isomer is predominantly formed during two key stages of the synthesis process:
-
Ring Expansion: During the acid-catalyzed rearrangement of penicillin sulfoxide (B87167) to the cephalosporin core (a reaction known as the Morin rearrangement), the desired Δ-3-cephem product can isomerize to the more thermodynamically stable, but undesired, Δ-2-cephem.[3]
-
Enzymatic Cleavage: In the enzymatic hydrolysis of Cephalosporin G or a similar precursor to yield 7-ADCA, the reaction conditions can sometimes promote the formation of the Δ-2 isomer.[2]
Q3: What is the underlying chemical mechanism for the formation of the Δ-2 isomer during ring expansion?
A3: The formation of the Δ-2 isomer during the Morin rearrangement is a consequence of the reaction mechanism proceeding through a carbocation intermediate. Under acidic conditions, the penicillin sulfoxide is activated, leading to the opening of the thiazolidine (B150603) ring and the formation of a transient carbocation. The subsequent ring closure and elimination to form the dihydrothiazine ring can result in the formation of the double bond at either the Δ-3 (desired) or Δ-2 (undesired) position. The formation of the Δ-2 isomer is favored under certain conditions due to its higher thermodynamic stability.
Q4: How can the formation of the Δ-2 isomer be controlled during the synthesis process?
A4: Minimizing the formation of the Δ-2 isomer can be achieved by carefully controlling the reaction conditions during the ring expansion and enzymatic cleavage steps. This includes optimizing parameters such as temperature, pH, catalyst choice, and solvent system. For instance, in the ring expansion step, using specific catalysts and maintaining a low reaction temperature can favor the kinetic product (Δ-3 isomer) over the thermodynamic product (Δ-2 isomer). During enzymatic cleavage, maintaining the optimal pH and temperature for the specific enzyme used is crucial to minimize side reactions, including isomerization.
Q5: Is it possible to remove the Δ-2-7-ADCA isomer after it has formed?
A5: Yes, various purification strategies can be employed to remove the Δ-2-7-ADCA isomer from the final product. The most effective methods rely on differences in the physicochemical properties of the two isomers, such as solubility. Crystallization is a widely used and effective technique. By carefully controlling the pH, temperature, and solvent composition, it is possible to selectively crystallize the desired Δ-3-7-ADCA, leaving the more soluble Δ-2 isomer in the mother liquor.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of Δ-2-7-ADCA detected in the crude product after ring expansion. | Reaction temperature during Morin rearrangement was too high, favoring the formation of the thermodynamically more stable Δ-2 isomer. | Maintain a low and strictly controlled temperature during the ring expansion step. The optimal temperature will depend on the specific catalyst and solvent system being used. |
| Sub-optimal acid catalyst or catalyst concentration was used, leading to prolonged reaction times and increased isomerization. | Screen different acid catalysts and optimize their concentration to achieve a balance between a reasonable reaction rate and minimal isomerization. | |
| Increase in Δ-2-7-ADCA content after the enzymatic cleavage step. | The pH of the reaction mixture is outside the optimal range for the penicillin acylase enzyme, which can lead to chemical instability and isomerization of the 7-ADCA product. | Strictly maintain the pH at the optimal level for the enzyme being used (typically around pH 8.0 for many common penicillin acylases).[4] Utilize a robust buffering system to prevent pH fluctuations. |
| Prolonged reaction time for the enzymatic cleavage. | Monitor the reaction progress closely using HPLC and stop the reaction as soon as the desired level of conversion is reached to minimize the exposure of the product to potentially isomerizing conditions. | |
| Poor separation of Δ-2 and Δ-3 isomers during crystallization. | The pH of the crystallization medium is not optimal for differential solubility. | The isoelectric point of 7-ADCA is a critical parameter. A multi-step pH adjustment protocol can be highly effective. For example, dissolving the crude product at a basic pH, followed by a shift to a highly acidic pH, and then crystallizing at the isoelectric point can maximize the solubility of the Δ-2 isomer while promoting the crystallization of the desired Δ-3 isomer.[2] |
| The chosen solvent system does not provide sufficient solubility differentiation between the isomers. | The addition of certain organic solvents, such as methanol (B129727) or ethanol (B145695), to the aqueous crystallization medium can increase the solubility of the Δ-2 isomer, thereby improving the purity of the crystallized Δ-3-7-ADCA.[2] |
Quantitative Data Summary
The following table summarizes the effectiveness of a multi-step pH adjustment and crystallization method for the purification of 7-ADCA, as described in patent CN110526928B.
| Purification Method | Initial Δ-2-7-ADCA Content (%) | Final Δ-2-7-ADCA Content (%) | Purity of 7-ADCA (%) | Yield (%) |
| Conventional Crystallization | 0.25 - 0.50 | 0.33 | 99.60 | 86.9 |
| Multi-step pH Adjustment Crystallization | 0.25 - 0.50 | < 0.06 | > 99.91 | > 87 |
Experimental Protocols
Detailed Methodology for the Purification of 7-ADCA by Multi-Step pH Adjustment Crystallization (Based on CN110526928B)
This protocol is designed to maximize the removal of the Δ-2-7-ADCA isomer from a crude 7-ADCA product.
Materials:
-
Crude 7-ADCA (containing Δ-2-7-ADCA isomer)
-
Deionized water
-
Ammonia (B1221849) solution (3-5% w/w)
-
Sulfuric acid solution
-
Absolute methanol or ethanol
-
Crystallization vessel with temperature and pH control
-
Stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Alkaline Dissolution:
-
Add the crude 7-ADCA product to water (a common ratio is 1:15 to 1:20 w/v).
-
While stirring at a controlled temperature of 20-25°C, slowly add the ammonia solution to adjust the pH to 7.8-8.0, ensuring complete dissolution of the 7-ADCA.
-
-
Acidification Step:
-
To the alkaline solution, add sulfuric acid to adjust the pH to 0.7-0.9. This step is crucial for protonating the molecules and preparing for the subsequent pH adjustments.
-
-
Second Alkaline Treatment and Solvent Addition:
-
Add ammonia solution to the acidic solution to bring the pH back to 7.8-8.0.
-
Add absolute methanol or ethanol to the solution. The volume of alcohol added is typically 7-9 mL per gram of the initial crude 7-ADCA. This increases the solubility of the Δ-2 isomer.
-
-
Crystallization at the Isoelectric Point:
-
Slowly add sulfuric acid to the solution to adjust the pH to the isoelectric point of 7-ADCA (around 3.5-4.5, the exact value should be determined experimentally for optimal results).
-
Maintain a constant stirring speed (e.g., 100-400 rpm) and control the temperature as the 7-ADCA crystallizes.
-
Allow sufficient time for the crystallization to complete.
-
-
Isolation and Drying:
-
Filter the crystallized 7-ADCA from the mother liquor.
-
Wash the filter cake with cold deionized water and then with a cold water/alcohol mixture to remove any remaining mother liquor containing the dissolved Δ-2 isomer.
-
Dry the purified 7-ADCA product under vacuum at a suitable temperature.
-
Visualizations
Caption: Formation pathways of 7-ADCA and the Δ-2-7-ADCA isomer.
Caption: Workflow for the purification of 7-ADCA to remove the Δ-2 isomer.
References
- 1. Synthesis and mechanisms of decomposition of some cephalosporin prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of 7-ADCA Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) fermentation.
Troubleshooting Guides
Problem 1: Low Yield of Adipoyl-7-ADCA in Fermentation
Q: Our recombinant Penicillium chrysogenum strain shows good growth but low adipoyl-7-ADCA production. What are the potential causes and solutions?
A: High biomass with low product yield often points to issues in the metabolic shift from primary to secondary metabolism or suboptimal fermentation conditions. Here are the primary areas to investigate:
-
Nutrient Limitation or Repression: The biosynthesis of secondary metabolites like adipoyl-7-ADCA can be sensitive to the concentration of key nutrients.
-
Solution: Optimize the carbon-to-nitrogen ratio in your fermentation medium. A fed-batch strategy for the precursor, adipic acid, can also be beneficial. Experiment with different feeding times and concentrations to maintain an optimal level without causing toxicity.
-
-
Suboptimal pH: The ideal pH for fungal growth may not be optimal for secondary metabolite production.
-
Solution: Implement a two-stage pH control strategy. Maintain the pH at a level suitable for biomass accumulation during the initial growth phase, and then shift to a pH that favors adipoyl-7-ADCA production during the stationary phase. This optimal production pH should be determined empirically for your specific strain.
-
-
Inadequate Dissolved Oxygen (DO): Oxygen is crucial for the aerobic fermentation of P. chrysogenum and the enzymatic steps in the cephalosporin (B10832234) biosynthetic pathway.
-
Solution: Maintain DO levels above a critical threshold, which is often cited as being as high as 50% of air saturation for mycelial fermentations[1]. Implement a DO control strategy by adjusting agitation speed, aeration rate, or enriching the inlet gas with oxygen, especially during the high-density growth phase[2].
-
Problem 2: Poor Mycelial Morphology and High Shear Stress
Q: We are observing pellet formation and fragmented mycelia at a large scale, which seems to be impacting our yield. How can we address this?
A: Mycelial morphology is critical for productivity in P. chrysogenum fermentations. Excessive shear stress from agitation can lead to detrimental changes in morphology.
-
High Agitation Speeds: While high agitation improves mass and heat transfer, it can damage mycelia.
-
Solution: The specific rate of penicillin production (a related β-lactam) has been shown to decrease with increased agitation speed[3]. It is crucial to find a balance. Scale-up cannot be adequately based on impeller tip speed alone[3]. A model based on the power input per unit mass (ε) can be more reliable. For ε < 10 W/kg, the specific production rate was found to be practically independent of power input, while for ε > 10 W/kg, the rate decreased[3][4].
-
-
Impeller Type: The design of the impeller influences the shear environment in the bioreactor.
-
Solution: The highest penicillin production has been observed with a Rushton turbine impeller at lower speeds[5]. The choice of impeller should be carefully considered during scale-up to maintain a balance between mixing efficiency and shear stress.
-
Problem 3: Inconsistent Batch-to-Batch Yield
Q: We are experiencing significant variability in adipoyl-7-ADCA titers between different fermentation batches. What could be the cause?
A: Inconsistent yields often point to issues with the initial stages of the process or contamination.
-
Inoculum Quality: The age, concentration, and physiological state of the spore or vegetative inoculum are critical.
-
Solution: Standardize your inoculum preparation protocol, including spore stock preparation, storage, and seed culture development[6].
-
-
Contamination: The presence of competing microorganisms can severely impact yield.
-
Solution: Ensure strict aseptic techniques throughout the entire process. Validate autoclave cycles to confirm the sterility of the medium and equipment[6].
-
Frequently Asked Questions (FAQs)
Q1: What is a typical fermentation medium composition for adipoyl-7-ADCA production using recombinant P. chrysogenum?
A1: While the exact composition is often proprietary, a typical medium contains a carbon source, a nitrogen source, a precursor, and essential minerals. The precursor, adipic acid, is added to the fermentation to be incorporated into the final molecule[7].
Q2: What is the recommended precursor feeding strategy for adipic acid?
A2: Adipic acid should be added to the fermentation medium, preferably at the time the culture is established[7]. A fed-batch approach is often employed to avoid potential toxicity from high initial concentrations and to maintain a steady supply during the production phase. The optimal feeding rate and schedule should be determined experimentally.
Q3: How can we monitor the concentration of adipoyl-7-ADCA and key impurities during fermentation?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method. A reversed-phase C18 column is typically used with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile[8][9][10]. UV detection is commonly employed for quantification[8][9].
Q4: What are the main impurities to monitor in the fermentation broth?
A4: Key impurities can include unreacted precursors, side-products from the biosynthetic pathway, and degradation products. In the production of adipoyl-7-ADCA, a major side product that can pose separation challenges is adipoyl-6-APA[7]. Other potential impurities include α-hydroxyadipoyl-7-ADCA and α-aminoadipoyl-7-ADCA[11].
Q5: What are the key parameters to consider for scaling up the bioreactor?
A5: Key scale-up parameters include maintaining a constant power input per unit volume (P/V), volumetric oxygen transfer coefficient (kLa), and impeller tip speed[12][13]. However, for shear-sensitive organisms like P. chrysogenum, a direct scaling of these parameters may not be optimal, and a more nuanced approach considering the impact on morphology is necessary[3][4].
Data Presentation
Table 1: Key Fermentation Parameters for Adipoyl-7-ADCA Production
| Parameter | Typical Range/Value | Rationale and Key Considerations |
| Microorganism | Recombinant Penicillium chrysogenum | Engineered to express an expandase gene for ring expansion of an adipoyl-6-APA precursor[7]. |
| Precursor | Adipic Acid | Added to the fermentation medium to be incorporated as the side chain[7]. |
| pH | 6.5 - 7.5 | Optimal pH can vary between growth and production phases. A two-stage control strategy may be beneficial. |
| Temperature | 25 - 28 °C | Standard temperature for P. chrysogenum cultivation. |
| Dissolved Oxygen | > 40-50% air saturation | Crucial to avoid oxygen limitation, especially in high-density cultures[1][5]. |
| Agitation | Impeller tip speed: 2.5 - 6.3 m/s | Balance between mass transfer and shear stress is critical. Higher speeds can negatively impact productivity[3][4]. |
| Power Input/Volume | < 10 W/kg | Higher power inputs can lead to decreased specific productivity due to shear stress[3][4]. |
Table 2: HPLC Conditions for 7-ADCA and Related Impurities Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., 4.6mm x 250mm, 5µm) | [8] |
| Mobile Phase | Phosphate buffer (pH 6.0) : Acetonitrile (92:8) | [8] |
| Detection | UV at 254 nm | [8] |
| Column Temperature | 35 °C | [8] |
| Injection Volume | 20 µL | [8] |
Experimental Protocols
Protocol 1: Batch Fermentation of Recombinant P. chrysogenum for Adipoyl-7-ADCA Production
-
Inoculum Preparation:
-
Prepare a spore suspension of the recombinant P. chrysogenum strain from a fresh agar (B569324) slant.
-
Inoculate a vegetative seed medium and incubate to obtain a fresh, actively growing culture[7].
-
-
Fermentation:
-
Prepare the production fermentation medium containing a carbon source, nitrogen source, minerals, and the adipic acid precursor.
-
Sterilize the medium and the bioreactor.
-
Inoculate the production medium with the vegetative seed culture.
-
Maintain the fermentation parameters (pH, temperature, DO, agitation) as outlined in Table 1.
-
Aerate the culture with sterile air at a rate of at least 0.2 volumes of air per minute per volume of culture medium[7].
-
-
Monitoring:
-
Periodically take samples under aseptic conditions to monitor cell growth, substrate consumption, and product/impurity concentrations using HPLC.
-
Protocol 2: Purification of Adipoyl-7-ADCA from Fermentation Broth
-
Broth Pre-treatment:
-
At the end of the fermentation, treat the whole broth at an acidic pH for a short duration to degrade acid-labile impurities[7].
-
Separate the mycelia from the broth by filtration or centrifugation.
-
-
Initial Purification:
-
Chromatographic Separation:
Mandatory Visualization
Caption: Workflow for Adipoyl-7-ADCA Production and Purification.
Caption: Troubleshooting Logic for Low Fermentation Yield.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of shear on the fermentation of Penicillium chrysogenum. - UCL Discovery [discovery.ucl.ac.uk]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Dependence of penicillium chrysogenum growth, morphology, vacuolation, and productivity in fed-batch fermentations on impeller type and agitation intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of relative substances in 7-aminodesacetoxy cephalosporanic acid by HPLC. | Semantic Scholar [semanticscholar.org]
- 10. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 11. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimizing pH and temperature for enzymatic 7-ADCA conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic conversion of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for the enzymatic conversion to 7-ADCA?
A1: The primary enzymes utilized in the production of 7-ADCA include Penicillin G Acylase (PGA), Glutaryl Acylase (GLA), and D-amino acid oxidase (DAO). PGA is often used for the hydrolysis of phenylacetyl-7-ADCA or related precursors derived from Penicillin G.[1][2][3][4] Glutaryl Acylase, in conjunction with D-amino acid oxidase, is employed in the deacylation of cephalosporin (B10832234) C derivatives to yield 7-ADCA.[5][6]
Q2: What are the typical optimal pH and temperature ranges for these enzymatic reactions?
A2: While the optimal conditions can vary depending on the specific enzyme and substrate, a common starting point for reactions catalyzed by immobilized penicillin acylase is a pH of approximately 8.0 and a temperature of around 30°C.[7] Equilibrium yields for hydrolysis reactions are often favored at higher pH and temperatures.[5] It is crucial to experimentally determine the optimal conditions for your specific enzyme and process.
Q3: Can organic solvents be used in the reaction mixture?
A3: The presence of organic solvents can have a significant impact on enzyme activity. Low concentrations of methanol (B129727) may promote the reaction, while higher concentrations, as well as other organic solvents like ethanol, isopropanol, and DMSO, can inhibit the reaction rate to varying degrees.[7][8]
Q4: How can I monitor the progress of the 7-ADCA conversion?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for monitoring the progress of the reaction.[7][8] It allows for the quantification of the substrate, product (7-ADCA), and any by-products over time.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no 7-ADCA conversion | Suboptimal pH or temperature: The enzyme is not operating at its peak activity. | Systematically vary the pH and temperature of the reaction to find the optimal conditions. Refer to the experimental protocol below for determining optimal parameters.[9][10][11] |
| Enzyme inhibition: Components in the reaction mixture (e.g., high concentrations of organic solvents, by-products) may be inhibiting the enzyme.[8] | - Analyze the reaction mixture for potential inhibitors.- If using organic solvents, test a range of lower concentrations.- Consider in-situ product removal to alleviate by-product inhibition. | |
| Incorrect enzyme or substrate concentration: The ratio of enzyme to substrate may not be optimal for efficient conversion. | - Titrate the enzyme concentration to determine the optimal loading.- Ensure the substrate concentration is appropriate and not causing substrate inhibition. | |
| Poor enzyme stability: The enzyme may be denaturing under the reaction conditions. | - Evaluate enzyme stability over time at the operating pH and temperature.- Consider using an immobilized enzyme for improved stability.[1] | |
| Formation of by-products | Side reactions: The enzyme may be catalyzing unintended reactions, or chemical degradation of the product may be occurring. | - Analyze the by-products to understand their origin.- Adjusting the pH, temperature, or reaction time may minimize side reactions or degradation.[5] |
| Difficulty in product purification | Low solubility of 7-ADCA: 7-ADCA has pH-dependent solubility, which can complicate its isolation. | - Adjust the pH of the solution to facilitate the crystallization or precipitation of 7-ADCA. Crystallization is often performed at a low pH.[5][12] |
| Presence of unreacted substrate and by-products: These can co-precipitate or interfere with purification steps. | - Optimize the reaction to achieve maximum conversion.- Employ chromatographic techniques for separation if simple crystallization is insufficient. |
Data Presentation
Table 1: Summary of Reported Reaction Conditions for Enzymatic 7-ADCA Production
| Enzyme | Substrate | pH | Temperature (°C) | Reference |
| Immobilized Penicillin Acylase | Cephalexin | 8.0 | 30 | [7] |
| Glutaryl-Acylase | Adipyl-7-ADCA | 7-9 | 20-40 | [5] |
| Penicillin G Acylase | Penicillin G derivative | 4-9 | 0-50 | [1] |
Experimental Protocols
Protocol for Determining Optimal pH for Enzymatic 7-ADCA Conversion
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., ranging from pH 5.0 to 10.0 in 0.5 unit increments).
-
Set Up Reactions: In separate reaction vessels, combine the substrate (e.g., a cephalosporin derivative) and the enzyme (e.g., immobilized penicillin acylase) in each of the prepared buffer solutions. Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, and reaction volume) are kept constant.
-
Incubate: Incubate all reaction mixtures at a constant temperature (e.g., 30°C) with agitation.
-
Sample and Quench: At regular time intervals, withdraw a sample from each reaction vessel and immediately quench the enzymatic reaction (e.g., by adding a strong acid or a specific inhibitor).
-
Analyze Samples: Analyze the quenched samples using HPLC to determine the concentration of 7-ADCA produced.
-
Determine Optimal pH: Plot the initial reaction rate (or the final product yield) as a function of pH. The pH at which the highest reaction rate or yield is observed is the optimal pH.[9][11]
Protocol for Determining Optimal Temperature for Enzymatic 7-ADCA Conversion
-
Prepare Reaction Mixture: Prepare a bulk reaction mixture containing the substrate and enzyme in the buffer at the previously determined optimal pH.
-
Set Up Reactions at Different Temperatures: Aliquot the reaction mixture into separate vessels and place them in water baths or incubators set at different temperatures (e.g., ranging from 20°C to 50°C in 5°C increments).
-
Incubate: Incubate the reactions for a fixed period, ensuring all other parameters except temperature are constant.
-
Sample and Quench: At the end of the incubation period, withdraw samples and quench the reaction.
-
Analyze Samples: Analyze the samples by HPLC to quantify the amount of 7-ADCA formed.
-
Determine Optimal Temperature: Plot the reaction rate or product yield against the temperature. The temperature that results in the highest rate or yield is the optimal temperature.
Visualizations
Caption: Workflow for optimizing pH and temperature for enzymatic 7-ADCA conversion.
Caption: A logical troubleshooting guide for low 7-ADCA conversion.
References
- 1. US6020151A - Process for the production of 7-ADCA via expandase activity on penicillin G - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. scienceforeverybody.com [scienceforeverybody.com]
- 12. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 7-ADCA biocatalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low conversion rates in the enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs)
Q1: My overall 7-ADCA yield is significantly lower than expected. What are the most common initial causes?
Low yields can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity.[1] A systematic investigation should begin with the most critical parameters: enzyme activity, reaction conditions (pH, temperature), and substrate quality.[1] Often, issues arise from the degradation of the highly strained β-lactam ring, which is susceptible to hydrolysis under non-optimal pH or temperature conditions.[2]
Q2: How can I determine if the enzyme is the root cause of the problem?
To pinpoint a problematic enzyme, perform an individual enzyme activity assay using a standard substrate under ideal conditions.[1] This isolates the enzyme's performance from other reaction components. If the enzyme shows low activity in this assay, it could be inherently inactive, denatured, or degraded. If it shows high activity, the problem likely lies within the reaction mixture itself (e.g., inhibitors, incorrect pH).
Q3: Could by-products from the reaction be inhibiting the enzyme?
Yes, product and by-product inhibition are common issues. In the synthesis of 7-ADCA from Cephalosporin G using Penicillin G Acylase (PGA), the by-product phenylacetic acid (PAA) can cause inhibition.[3] Similarly, when using glutaryl-7-ACA (GL-7-ACA) as a substrate, the product 7-ADCA and the by-product glutaric acid can be inhibitory.[4] Accumulation of these molecules can slow down or stall the reaction.
Q4: My reaction starts well but stops before reaching full conversion. What could be the cause?
This issue, often termed "reaction stalling," can be due to several factors:
-
Enzyme Deactivation: The enzyme may be unstable under the operational conditions, losing activity over time.[5]
-
Product Inhibition: As the concentration of 7-ADCA and by-products increases, the enzyme's active site may become saturated with product molecules, preventing further substrate binding.[6]
-
pH Shift: The hydrolysis reaction releases an acidic by-product (e.g., phenylacetic acid or glutaric acid), which can lower the pH of an inadequately buffered solution, moving it away from the enzyme's optimal range and causing a decrease in activity.[7]
-
Equilibrium: The hydrolysis reaction may have reached its chemical equilibrium.[8]
Q5: I am using an immobilized enzyme. Are there specific problems I should be aware of?
Immobilized enzymes introduce unique challenges, primarily related to mass transfer limitations.[9] The substrate must diffuse from the bulk solution into the pores of the support to reach the enzyme, and the product must diffuse back out.[10] If this diffusion is slower than the rate of the enzymatic reaction, it can become the rate-limiting step, leading to an apparent loss of activity.[6][11] Poor mixing and clogging of the support material by crystallized substrate or product can also significantly reduce conversion rates.[12]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to identifying and resolving common issues during 7-ADCA biocatalysis.
Logical Flow for Troubleshooting
The following diagram outlines a general workflow for diagnosing the cause of low conversion rates.
Symptom: Low or No 7-ADCA Production from the Start
| Potential Cause | Diagnostic Question | Troubleshooting Action |
| Incorrect Reaction Conditions | Have you verified the pH and temperature of the reaction mixture? Is the buffer system appropriate and at the correct concentration? | Measure the pH and temperature directly in the vessel. Ensure they match the enzyme's optimal range (see Tables 1 & 2). Prepare fresh buffer if necessary. |
| Inactive Enzyme | Was the enzyme stored correctly? Has its activity been verified independently? | Perform a standard enzyme activity assay (see Protocol 1). If activity is low, source a new, verified batch of the enzyme.[1] |
| Poor Substrate Quality | Is the substrate (e.g., GL-7-ACA, Cephalosporin G) pure? Could it have degraded during storage? | Analyze substrate purity via HPLC (see Protocol 2). Use a fresh, high-purity batch of the substrate. Ensure proper storage conditions (cool, dry). |
| Presence of Inhibitors | Are there any contaminants in your substrate, buffer, or water? | Run the reaction with highly purified reagents. If conversion improves, test individual components to identify the source of contamination. Some organic solvents can inhibit the reaction.[13] |
Symptom: Reaction Stalls Prematurely
| Potential Cause | Diagnostic Question | Troubleshooting Action |
| Product/By-product Inhibition | Does the reaction rate decrease significantly as the product concentration increases? | Take samples over time and analyze via HPLC. If product/by-product concentration correlates with the rate decrease, consider in-situ product removal (e.g., crystallization and filtration) or using a continuous reactor setup to keep product concentration low.[8][14] |
| pH Drift | Is the reaction pH stable throughout the process? | Monitor the pH during the reaction. Implement a pH-stat or use a stronger buffer system to maintain the optimal pH. The hydrolysis of the side chain releases an acid, which will lower the pH if not controlled. |
| Enzyme Instability/Deactivation | Is the enzyme known to be unstable under the reaction conditions (e.g., prolonged exposure to high temperature or non-optimal pH)? | Perform a stability study by incubating the enzyme under reaction conditions without substrate and measuring its residual activity over time. If unstable, consider using a more stable (e.g., immobilized) enzyme or reducing reaction time/temperature.[15][16] |
| Mass Transfer Limitation (Immobilized Enzymes) | Is the stirring/agitation speed sufficient? Does the support material appear clumped or clogged? | Increase the agitation rate to reduce the external diffusion layer.[10] If the support is crushed, a significant increase in activity points to internal diffusion limitations.[6] Consider using a support with a larger pore size or smaller particle diameter. |
Data Summary Tables
Table 1: Typical Optimal Parameters for 7-ADCA Biocatalysis Enzymes
| Parameter | Glutaryl-7-ACA Acylase (GA) | Penicillin G Acylase (PGA) |
| Optimal pH | 7.0 - 9.5[4] | ~8.0[7] |
| Optimal Temperature | 25 - 30 °C[4] | 25 - 37 °C[15] |
| Typical Substrate | Glutaryl-7-ACA (GL-7-ACA)[4] | Penicillin G, Cephalosporin G[3] |
| Common Inhibitors | Glutaric acid, 7-ADCA | Phenylacetic acid (PAA)[17] |
Table 2: Kinetic Constants for Key Enzymes
| Enzyme | Substrate | Km (Michaelis Constant) |
| Glutaryl-7-ACA Acylase (Immobilized) | Glutaryl-7-ACA | 5 mM[4] |
| Penicillin G Acylase | Penicillin G | 28 µM (for a mutant enzyme)[18] |
| Penicillin G Acylase | Cephalexin | 73.98 mg/mL[13] |
Experimental Protocols & Workflows
The following diagram illustrates a typical experimental workflow for analyzing a biocatalysis reaction batch to identify the root cause of low conversion.
Protocol 1: Penicillin G Acylase (PGA) Activity Assay
This protocol determines the activity of PGA by measuring the rate of phenylacetic acid (PAA) production from the hydrolysis of Penicillin G.
Materials:
-
Penicillin G potassium salt
-
Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mM) for titration
-
Automatic titrator or pH-stat
-
Thermostated reaction vessel
Methodology:
-
Prepare a solution of 10 mM Penicillin G in 0.1 M sodium phosphate buffer containing 0.5 M NaCl at pH 8.0.[7]
-
Place a known volume of the substrate solution into the thermostated reaction vessel and maintain the temperature at 25°C.[7]
-
Calibrate the pH electrode of the titrator and set it to maintain a constant pH of 8.0 by adding the NaOH solution.
-
Add a known amount of the PGA enzyme solution or immobilized PGA preparation to the vessel to start the reaction.
-
The titrator will automatically add NaOH to neutralize the PAA produced, keeping the pH constant. Record the volume of NaOH added over time.
-
Calculation: The rate of NaOH consumption is directly proportional to the rate of PAA production. One International Unit (IU) of PGA activity is defined as the amount of enzyme that hydrolyzes 1 µmol of Penicillin G per minute under these conditions.[7]
Protocol 2: HPLC Analysis of 7-ADCA Reaction Mixture
This protocol provides a general method for quantifying the substrate (e.g., Cephalosporin G) and product (7-ADCA) in a reaction sample.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[19]
-
Mobile Phase: A mixture of aqueous phosphate buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical composition is 92:8 (v/v) phosphate buffer (pH 6.0) to acetonitrile.[19]
-
Standards of the substrate and 7-ADCA of known concentration.
-
Quenching solution (e.g., 1 M HCl)
Methodology:
-
Sample Preparation: Withdraw a sample from the reaction vessel and immediately mix it with a quenching solution to stop the enzyme. Centrifuge or filter the sample to remove enzyme and particulates. Dilute the quenched sample with the mobile phase to a concentration within the calibration range.[8]
-
HPLC System Setup:
-
Calibration: Inject a series of standard solutions of the substrate and 7-ADCA at different known concentrations to generate a calibration curve (Peak Area vs. Concentration).
-
Analysis: Inject the prepared sample into the HPLC system.
-
Quantification: Identify the peaks for the substrate and 7-ADCA based on their retention times compared to the standards. Quantify their concentrations using the calibration curves. This allows for the determination of the conversion rate and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an industrial biocatalyst: immobilized glutaryl-7-ACA acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. madar-ju.com [madar-ju.com]
- 11. Mass-transfer limitations for immobilized enzyme-catalyzed kinetic resolution of racemate in a fixed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Immobilized penicillin G acylase with enhanced activity and stability using glutaraldehyde-modified polydopamine-coated Fe3 O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process [mdpi.com]
- 18. Stabilization of Penicillin G Acylase from Escherichia coli: Site-Directed Mutagenesis of the Protein Surface To Increase Multipoint Covalent Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Chemical degradation pathways of 7-ADCA during production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical degradation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) during its production.
Frequently Asked Questions (FAQs)
Q1: What is 7-ADCA and why is its stability important?
A1: 7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the semi-synthetic production of several cephalosporin (B10832234) antibiotics. Its chemical stability is paramount during production as degradation leads to the formation of impurities, which can reduce the yield of the final active pharmaceutical ingredient (API) and may introduce potentially harmful byproducts.[1][2]
Q2: What are the primary factors that influence the degradation of 7-ADCA?
A2: The stability of 7-ADCA is significantly influenced by pH, temperature, the presence of oxidizing agents, and exposure to light. The β-lactam ring, a core feature of 7-ADCA, is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[3][4]
Q3: What are the common impurities encountered during 7-ADCA production?
A3: Common impurities can include isomers of 7-ADCA (such as Δ²-7-ADCA), products of β-lactam ring hydrolysis, and other process-related impurities. In some production routes, starting materials or intermediates from preceding steps may also be present as impurities.[5]
Q4: How can the degradation of 7-ADCA be monitored during production?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for monitoring the degradation of 7-ADCA. A validated stability-indicating HPLC method can separate 7-ADCA from its degradation products and other impurities, allowing for their quantification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of 7-ADCA, linking them to potential degradation pathways and providing actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Actions |
| Low yield of 7-ADCA with the appearance of unknown peaks in HPLC analysis. | Degradation of 7-ADCA due to inappropriate pH or elevated temperature. | - pH Control: Maintain the pH of the reaction and purification steps within the optimal range for 7-ADCA stability (typically near neutral pH).- Temperature Management: Avoid excessive temperatures during the process. Implement cooling steps where necessary. |
| Formation of Δ²-7-ADCA isomer. | Isomerization of the double bond in the dihydrothiazine ring, often promoted by acidic or basic conditions. | - Strict pH Control: Carefully control the pH throughout the synthesis and purification to minimize exposure to conditions that favor isomerization.- Minimize Reaction/Processing Time: Reduce the time the 7-ADCA is held under conditions that could promote isomerization. |
| Rapid degradation in aqueous solutions. | Hydrolysis of the β-lactam ring. This is accelerated at both low and high pH. | - Solvent Selection: Where possible, use non-aqueous solvents or solvent mixtures to reduce hydrolytic degradation.- Process Optimization: Minimize the time 7-ADCA is in an aqueous solution, especially under non-optimal pH conditions. |
| Discoloration of the 7-ADCA product. | Potential oxidative degradation or the formation of colored impurities. | - Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Antioxidant Addition: Consider the addition of a suitable antioxidant if compatible with the process chemistry.- Purification: Employ appropriate purification techniques, such as crystallization or chromatography, to remove colored impurities. |
Chemical Degradation Pathways
The degradation of 7-ADCA can proceed through several pathways, primarily involving the chemically reactive β-lactam ring. The following diagrams illustrate the key degradation mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Dissolution of 7-ADCA in the Presence of PGME for Enzymatic Synthesis of Cephalexin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Immobilized Enzymes for 7-ADCA Production
This technical support center is designed for researchers, scientists, and drug development professionals working with immobilized enzymes for the synthesis of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the production of cephalosporin (B10832234) antibiotics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the immobilization and application of enzymes for 7-ADCA synthesis.
Issue 1: Low Immobilization Yield
-
Question: My immobilization yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low immobilization yield can stem from several factors. Firstly, ensure the support material is properly activated; incomplete activation will result in fewer available sites for enzyme attachment. The pH of the immobilization buffer is also critical; it should be optimal for the reaction between the enzyme and the support's functional groups without denaturing the enzyme. For instance, when using glutaraldehyde-activated chitosan (B1678972), a pH of around 8.0 is often effective for the immobilization of Penicillin G Acylase (PGA).[1][2] Additionally, consider the enzyme-to-support ratio. Overloading the support can lead to steric hindrance, preventing further enzyme binding. Finally, the reaction time and temperature should be optimized. While longer incubation times can increase binding, they may also lead to enzyme deactivation if the temperature is too high.
Issue 2: Significant Loss of Enzyme Activity After Immobilization
-
Question: I'm observing a dramatic decrease in enzyme activity after immobilization. What could be the reason and how can I mitigate this?
-
Answer: A significant drop in activity post-immobilization is a common challenge. This can be due to conformational changes in the enzyme's structure upon binding to the support, which may distort the active site. The immobilization chemistry itself might also be a factor, as certain reactive groups can interact with and block the active site. To address this, you can try using a different immobilization strategy, such as multipoint covalent attachment, which can enhance stability.[1][2] Another approach is to perform the immobilization in the presence of a substrate or a competitive inhibitor to protect the active site. The choice of support material is also crucial; materials with different properties (e.g., hydrophilicity, pore size) can influence the enzyme's final conformation and activity.
Issue 3: Enzyme Leaching from the Support
-
Question: My immobilized enzyme seems to be leaching from the support during repeated use, leading to a continuous decline in activity. How can I prevent this?
-
Answer: Enzyme leaching is a primary concern for the reusability of immobilized biocatalysts. This issue is most prevalent with physical adsorption methods due to the weak interactions between the enzyme and the support. To prevent leaching, consider switching to a covalent immobilization method, which forms strong, stable bonds between the enzyme and the support material.[1] Cross-linking the immobilized enzyme with agents like glutaraldehyde (B144438) can also create a more robust and stable system, further reducing the likelihood of leaching.[3] If you must use adsorption, optimizing factors such as pH, ionic strength, and temperature during immobilization can sometimes enhance the binding strength.
Issue 4: Poor Operational Stability and Reusability
-
Question: The operational stability of my immobilized enzyme is poor, and it loses activity after only a few cycles. How can I enhance its reusability?
-
Answer: Improving operational stability is key to the economic viability of immobilized enzymes. Multipoint covalent attachment is a highly effective strategy for enhancing the rigidity and stability of the enzyme on the support, making it more resistant to denaturation under operational conditions.[1][2] The choice of carrier material also plays a significant role; robust materials with high mechanical strength and chemical resistance are preferable for long-term use.[4] Additionally, optimizing the reaction conditions, such as pH and temperature, can minimize enzyme denaturation during use. For instance, immobilized PGA often exhibits a broader pH and temperature stability profile compared to the free enzyme.[5] After each cycle, it is also important to thoroughly wash the immobilized enzyme to remove any residual substrate or product that might inhibit its activity in subsequent runs.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of 7-ADCA?
A1: The most prominently used enzyme is Penicillin G Acylase (PGA) (E.C. 3.5.1.11), which catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA), a precursor for 7-ADCA. Other enzymes involved in alternative routes include D-amino acid oxidase (DAO) and glutaryl acylase (GLA).[6][7]
Q2: What are the advantages of using immobilized enzymes over free enzymes for 7-ADCA production?
A2: Immobilized enzymes offer several advantages, including enhanced stability (thermal and pH), easier separation from the reaction mixture, and the potential for repeated use, which significantly reduces production costs.[4][8][9] This allows for the development of continuous processing systems, leading to higher efficiency and a more environmentally friendly process.[4]
Q3: Which carrier materials are recommended for immobilizing enzymes for 7-ADCA synthesis?
A3: A variety of natural and synthetic carriers can be used. Natural polymers like chitosan and alginate are popular due to their biocompatibility and availability.[1][10] Synthetic polymers such as Eupergit C and polymethacrylic carriers (e.g., Sepabeads) are also widely used because of their mechanical stability and well-defined functional groups for covalent attachment.[11][12] Magnetic nanoparticles are gaining attention as they facilitate easy separation of the biocatalyst using a magnetic field.[5][10][13]
Q4: How does multipoint covalent attachment enhance enzyme stability?
A4: Multipoint covalent attachment involves the formation of multiple covalent bonds between a single enzyme molecule and the support. This rigidifies the enzyme's three-dimensional structure, making it more resistant to conformational changes induced by heat, extreme pH, or organic solvents. This increased rigidity directly translates to enhanced thermal and operational stability.[1][2]
Q5: What is the effect of pH and temperature on the stability of immobilized enzymes?
A5: Immobilization generally broadens the operational pH and temperature range of an enzyme. The optimal pH may shift slightly depending on the surface charge of the carrier material.[5] Similarly, the optimal temperature for activity is often higher for immobilized enzymes compared to their free counterparts, and they typically exhibit greater thermostability.[5][13] For example, immobilized PGA has shown enhanced stability at elevated temperatures and alkaline pH compared to the soluble enzyme.[1][14]
Data Presentation
Table 1: Comparison of Different Carrier Materials for Penicillin G Acylase (PGA) Immobilization
| Carrier Material | Immobilization Method | Key Advantages | Reported Reusability | Reference |
| Chitosan | Covalent (Glutaraldehyde) | Biocompatible, abundant, low cost | Retained 75% activity after 10 cycles | [10] |
| Magnetic Nanoparticles (Fe₃O₄@Chitosan) | Covalent (Schiff base) | Easy separation, high surface area | Retained 75% activity after 10 cycles | [10] |
| Magnetic α-Fe₂O₃/Fe₃O₄ Nanosheets | Covalent (Glutaraldehyde) | High stability and reusability | Remained at ~66% of initial activity after 12 cycles | [15] |
| Eupergit C | Covalent | High enzyme loading capacity | - | [11] |
| Sepabeads EC-EP (Polymethacrylic) | Covalent | High activity coupling yield | - | [12] |
| Agarose-Vinyl Sulfone | Covalent | Improved stability over other agarose (B213101) derivatives | - | [16] |
Table 2: Influence of Immobilization Strategy on the Stability of Penicillin G Acylase on Chitosan
| Immobilization Strategy | Immobilization Yield (%) | Thermal Stability (Half-life at 50°C) | pH Stability (Half-life at pH 10) | Operational Stability (Half-life) | Reference |
| Free Enzyme | - | ~10 min | ~15 min | - | [1][14] |
| One-Point Covalent Attachment | 85 | ~20 min | ~30 min | - | [1][14] |
| Multipoint Covalent Attachment | 82 | ~49 min | ~68 min | 20 cycles (40 hours) | [1][14] |
Experimental Protocols
Protocol 1: Covalent Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan Beads
-
Materials:
-
Chitosan beads
-
Glutaraldehyde solution (25% v/v)
-
Penicillin G Acylase (PGA) solution
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Bicarbonate buffer (100 mM, pH 10.0)
-
Phenylacetic acid
-
Gentle shaker/stirrer
-
-
Procedure for Support Activation:
-
Wash chitosan beads thoroughly with distilled water.
-
Prepare a 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 8.0).
-
Suspend the chitosan beads in the glutaraldehyde solution and stir gently for 2 hours at room temperature.
-
After activation, wash the beads extensively with distilled water to remove any unreacted glutaraldehyde.
-
-
Procedure for One-Point Covalent Immobilization:
-
Dissolve PGA in 0.1 M phosphate buffer (pH 8.0).
-
Add the activated chitosan beads to the enzyme solution (e.g., 1g of beads to 10 mL of solution).
-
Incubate the mixture with gentle stirring at 28°C for 22 hours.[1][2]
-
After incubation, separate the immobilized enzyme from the supernatant and wash with phosphate buffer to remove any unbound enzyme.
-
-
Procedure for Multipoint Covalent Immobilization:
-
Prepare a solution of PGA in 100 mM bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid (to protect the active site).
-
Add the activated chitosan beads to the enzyme solution (e.g., 2g of beads to 20 mL of solution).
-
Incubate the mixture with gentle stirring at 20°C for 8 hours.[1][2]
-
Separate the immobilized enzyme and wash with buffer.
-
Protocol 2: Assay for Determining the Activity of Immobilized PGA
-
Materials:
-
Immobilized PGA
-
Penicillin G potassium salt solution (e.g., 5% w/v)
-
Phosphate buffer (0.1 M, pH 8.0)
-
p-Dimethylaminobenzaldehyde (PDAB) reagent
-
Spectrophotometer
-
-
Procedure:
-
Prepare a 5% (w/v) solution of penicillin G in 0.1 M phosphate buffer (pH 8.0).
-
Add a known amount of immobilized PGA to the penicillin G solution.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by separating the immobilized enzyme from the reaction mixture.
-
Take an aliquot of the supernatant and add the PDAB reagent. This reagent reacts with the product, 6-APA, to form a colored compound.
-
Measure the absorbance of the resulting solution at 415 nm.[1]
-
Calculate the amount of 6-APA produced using a standard curve. One International Unit (IU) of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of penicillin G per minute under the specified conditions.[1]
-
Protocol 3: Assessment of Thermal and pH Stability
-
Thermal Stability:
-
Incubate samples of the immobilized enzyme in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) at various temperatures (e.g., 30, 40, 50, 60°C) for different time intervals.[13]
-
At each time point, withdraw a sample, cool it down, and measure the residual enzyme activity using the standard activity assay (Protocol 2).
-
Plot the residual activity as a percentage of the initial activity against time for each temperature.
-
The half-life (t₁/₂) of the enzyme at a given temperature is the time required for the enzyme to lose 50% of its initial activity.
-
-
pH Stability:
-
Incubate samples of the immobilized enzyme in buffers of different pH values (e.g., ranging from pH 4 to 10) for a fixed period at a constant temperature (e.g., 25°C).[1]
-
After incubation, wash the samples and resuspend them in the optimal assay buffer (e.g., pH 8.0).
-
Measure the residual activity using the standard activity assay (Protocol 2).
-
Plot the residual activity as a percentage of the initial activity against the incubation pH.
-
Visualizations
Caption: Experimental workflow for immobilization and evaluation of Penicillin G Acylase.
Caption: Logical relationship of strategies to enhance immobilized enzyme stability and their outcomes.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Immobilization and stabilization of cephalosporin C acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 360iresearch.com [360iresearch.com]
- 5. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 6. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 9. longdom.org [longdom.org]
- 10. Covalent Immobilization of Penicillin G Acylase onto Fe3O4@Chitosan Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the performance of immobilized penicillin G acylase using active-site titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Purification challenges for adipoyl-7-ADCA from fermentation broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of adipoyl-7-aminodeacetoxycephalosporanic acid (adipoyl-7-ADCA) from fermentation broth.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in adipoyl-7-ADCA fermentation broth?
A1: The most commonly encountered impurities during the purification of adipoyl-7-ADCA are structurally related analogs, primarily α-hydroxyadipoyl-7-ADCA and α-aminoadipoyl-7-ADCA.[1] These impurities arise from the fermentation process and often co-elute with the target molecule, posing a significant purification challenge. Other process-related impurities can include residual nutrients from the fermentation medium and degradation products of adipoyl-7-ADCA.
Q2: What is the recommended first step in purifying adipoyl-7-ADCA from fermentation broth?
A2: The initial recommended step is a preliminary purification of the filtered fermentation broth. This can involve an extraction with a water-immiscible organic solvent, such as n-butanol or amyl acetate, to remove non-polar impurities.[2] Following extraction, chromatography over activated carbon can be employed for further preliminary purification before downstream processing.[2]
Q3: Which type of chromatography resin is most effective for adipoyl-7-ADCA purification?
A3: Nonionic, macroporous adsorbent resins are highly effective for the capture and initial purification of adipoyl-7-ADCA. Amberlite XAD-1600 is a commonly used resin for this purpose.[1] Its effectiveness stems from its ability to selectively adsorb molecules based on a combination of hydrophobic interactions and molecular size.
Q4: How can adipic acid be removed after the enzymatic cleavage of the adipoyl side chain?
A4: Nanofiltration is an effective method for separating adipic acid from the product stream following enzymatic hydrolysis.[3][4] This technique separates molecules based on a combination of size exclusion and charge effects.[3][4] At a low pH, adipic acid can be efficiently separated from adipoyl-7-ADCA and 7-ADCA.[3][4]
Q5: What is the role of crystallization in the purification process?
A5: Crystallization is a critical downstream processing step for obtaining high-purity adipoyl-7-ADCA or its derivative, 7-ADCA.[3][4] It is typically performed at a low pH and serves to significantly increase the purity of the final product by selectively precipitating the target molecule from the solution, leaving impurities behind.[3][4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of adipoyl-7-ADCA.
Chromatography Troubleshooting
Problem: Low yield of adipoyl-7-ADCA after elution from the Amberlite XAD-1600 column.
| Possible Cause | Troubleshooting Action |
| Incomplete Elution | Increase the pH or concentration of the alkaline buffer used for elution. Stepwise elution with increasing buffer concentration can improve recovery. |
| Irreversible Binding | The resin may be fouled. Implement a rigorous resin regeneration protocol. |
| Column Overloading | The amount of fermentation broth loaded has exceeded the binding capacity of the resin. Reduce the sample load or increase the column volume. |
| Incorrect Flow Rate | An excessively high flow rate during loading can prevent efficient binding. Optimize the flow rate to allow for sufficient residence time. |
Problem: Co-elution of impurities with adipoyl-7-ADCA.
| Possible Cause | Troubleshooting Action |
| Suboptimal Elution Gradient | Modify the stepwise elution protocol. A shallower gradient with smaller increases in the alkaline buffer concentration can improve the resolution between adipoyl-7-ADCA and its closely related impurities. |
| Poor Initial Cleanup | The preliminary extraction and activated carbon treatment were insufficient. Optimize these steps to reduce the impurity load on the chromatography column. |
| Channeling in the Column | The column may be poorly packed. Repack the column to ensure a uniform bed. |
Crystallization Troubleshooting
Problem: Formation of small, needle-like crystals or poor crystal yield.
| Possible Cause | Troubleshooting Action |
| Suboptimal pH | The pH of the solution is critical for crystallization. Perform small-scale experiments to determine the optimal pH for crystal formation and growth. |
| Rapid Cooling | Cooling the solution too quickly can lead to rapid nucleation and the formation of many small crystals. Implement a slower, controlled cooling profile. |
| Presence of Impurities | High levels of impurities can inhibit crystal growth. Ensure the material entering the crystallization step has been sufficiently purified by chromatography. |
| Incorrect Solvent System | The choice of solvent can significantly impact crystal morphology. Experiment with different solvent or anti-solvent systems. |
Section 3: Experimental Protocols
Protocol for Adsorption Chromatography using Amberlite XAD-1600
-
Resin Preparation:
-
Wash the Amberlite XAD-1600 resin with water to remove any preservatives.
-
Equilibrate the resin with the loading buffer (e.g., deionized water at a neutral pH).
-
-
Sample Loading:
-
Filter the fermentation broth to remove cells and other particulate matter.
-
Adjust the pH of the filtered broth to the optimal binding pH (typically slightly acidic to neutral).
-
Load the pre-treated broth onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the loading buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound adipoyl-7-ADCA using a stepwise gradient of an alkaline buffer (e.g., a phosphate (B84403) or borate (B1201080) buffer with increasing pH or molarity).
-
Collect fractions and analyze for the presence of adipoyl-7-ADCA and impurities using HPLC.
-
-
Resin Regeneration:
-
Wash the column with a strong acid followed by a strong base to remove any remaining bound compounds.
-
Rinse thoroughly with deionized water until the pH is neutral.
-
Store the resin in a suitable preservative solution as recommended by the manufacturer.
-
Protocol for HPLC Analysis of Adipoyl-7-ADCA Purity
-
Mobile Phase Preparation:
-
Mobile Phase A: Phosphate buffer (pH adjusted to 6.0).
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Detection Wavelength: 254 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Gradient: A suitable gradient of Mobile Phase A and B to separate adipoyl-7-ADCA from its impurities.
-
-
Sample Preparation:
-
Dilute the collected fractions from the purification process with the mobile phase to an appropriate concentration.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to adipoyl-7-ADCA and known impurities by comparing with reference standards.
-
Calculate the purity of the adipoyl-7-ADCA in each fraction.
-
Section 4: Data Presentation
Table 1: Comparison of Adsorbent Resin Properties
| Parameter | Amberlite XAD-1600 | Other Potential Adsorbents |
| Matrix | Macroporous Crosslinked Polystyrene | Acrylic Ester, Phenol-Formaldehyde |
| Selectivity | Hydrophobic Interactions, Molecular Size | Varies based on matrix |
| Operating pH Range | 0 - 14 | Dependent on material |
| Key Advantages | High surface area, excellent chemical and thermal stability. | May offer different selectivity for specific impurities. |
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 35°C |
Section 5: Visualizations
Caption: Overall workflow for the purification of adipoyl-7-ADCA.
Caption: Troubleshooting logic for low chromatography yield.
References
- 1. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adipoyl-CoA | C27H44N7O19P3S | CID 9543333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-ADCA [chembk.com]
Optimizing eluent conditions for chromatographic purification of 7-ADCA
Technical Support Center: Chromatographic Purification of 7-ADCA
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the chromatographic purification of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of 7-ADCA, offering potential causes and systematic solutions.
Question: Why am I seeing poor peak resolution or overlapping peaks for 7-ADCA and its impurities?
Answer:
Poor peak resolution is a common issue that can stem from several factors related to the mobile phase and column conditions.
-
Possible Cause 1: Suboptimal Mobile Phase pH.
-
Solution: The pH of the mobile phase is a critical parameter that affects the ionization state of 7-ADCA and its impurities, thereby influencing their interaction with the stationary phase[1]. Systematically evaluate a pH range to find the optimal selectivity. For reversed-phase chromatography, a range of 3.0 to 7.6 has been studied for 7-ADCA isomers. In ion-exchange chromatography, adjusting the pH can maximize the charge difference between 7-ADCA and contaminants, significantly enhancing selectivity[2][3]. Ensure your buffer has a pKa within +/- 1 pH unit of your target mobile phase pH for stable conditions[4].
-
-
Possible Cause 2: Incorrect Organic Modifier Concentration (Reversed-Phase).
-
Solution: In reversed-phase HPLC, the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) dictates the elution strength[5]. If peaks are eluting too quickly and are poorly resolved, decrease the organic solvent percentage. If retention times are too long, cautiously increase the percentage. A shallower gradient during elution can also significantly improve the separation of closely eluting compounds[3][6].
-
-
Possible Cause 3: Inappropriate Elution Gradient (Ion-Exchange).
-
Possible Cause 4: Low Column Efficiency.
-
Solution: Column degradation, contamination, or improper packing can lead to band broadening and poor resolution[8]. First, try cleaning the column according to the manufacturer's instructions. If resolution does not improve, consider repacking the column or replacing it. Also, reducing the flow rate can sometimes improve resolution, especially for large molecules[3].
-
Question: What causes peak tailing for my 7-ADCA peak?
Answer:
Peak tailing, where the peak asymmetry factor is greater than 1, can be caused by chemical or physical factors.
-
Possible Cause 1: Secondary Interactions with Stationary Phase.
-
Solution: In reversed-phase chromatography, free silanol (B1196071) groups on the silica (B1680970) backbone can interact with the basic amino group of 7-ADCA, causing tailing. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can mask these silanol groups. Alternatively, using a modern, end-capped column can minimize these interactions.
-
-
Possible Cause 2: Column Overload.
-
Solution: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape. Reduce the sample load by diluting the sample or injecting a smaller volume[3][8]. As a general rule, for optimal resolution, do not apply more than 30% of the column's total binding capacity[3].
-
-
Possible Cause 3: Mismatched Sample Solvent.
Question: Why is my 7-ADCA recovery or yield unexpectedly low?
Answer:
Low recovery can be attributed to irreversible binding, on-column degradation, or improper elution conditions.
-
Possible Cause 1: Irreversible Binding to the Column.
-
Solution: 7-ADCA may be binding too strongly to the stationary phase. In ion-exchange, this means the ionic strength of the elution buffer is too low to displace the molecule; increase the salt concentration in your elution buffer[2]. In reversed-phase, the mobile phase may be too weak (not enough organic solvent); increase the organic modifier percentage in the final elution step.
-
-
Possible Cause 2: On-Column Degradation.
-
Solution: 7-ADCA can degrade under certain conditions, including extreme pH[10]. Ensure the mobile phase pH is within a stable range for 7-ADCA. Additionally, elevated temperatures can accelerate the degradation of both the analyte and the stationary phase, especially at pH extremes[11][12]. Consider performing the purification at a lower temperature if stability is a concern[10].
-
-
Possible Cause 3: Incomplete Elution.
-
Solution: Ensure the elution step is held for a sufficient volume to allow the entire 7-ADCA peak to elute. If using a gradient, make sure the final mobile phase composition is strong enough and held long enough to strip all bound product from the column. A final high-salt or high-organic "strip" step can be included in the method to confirm all material has been eluted.
-
Frequently Asked Questions (FAQs)
Question: What is the best starting point for developing a purification method for 7-ADCA?
Answer: The choice between reversed-phase (RP) and ion-exchange (IEX) chromatography is a good starting point.
-
For Reversed-Phase HPLC: Begin with a C18 column. A good starting mobile phase could be a mixture of a phosphate (B84403) or acetate (B1210297) buffer (20-50 mM) and acetonitrile or methanol[4][5]. Start with a pH between 4 and 6, as 7-ADCA's charge is sensitive in this range. An initial gradient of 5% to 50% acetonitrile over 20-30 minutes is a reasonable starting point for scouting.
-
For Ion-Exchange Chromatography: Since 7-ADCA is amphoteric, you can use either cation or anion exchange. The choice depends on the pI of 7-ADCA and the pH at which impurities are best separated. Start by selecting a buffer pH that ensures 7-ADCA is charged and will bind to the column (e.g., a pH below its pI for cation exchange, or above its pI for anion exchange)[2]. Elute with a linear gradient of increasing ionic strength, for example, 0 to 1.0 M NaCl[3].
Question: How do I choose between acetonitrile and methanol (B129727) as the organic modifier in reversed-phase HPLC?
Answer: Acetonitrile and methanol are the most common organic modifiers, and their choice can impact separation selectivity[4].
-
Acetonitrile generally has a higher elution strength and lower viscosity, which results in lower backpressure[4]. It is often a good first choice.
-
Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor and acceptor. If you are struggling to resolve 7-ADCA from a critical impurity with acetonitrile, substituting it with methanol is a valuable optimization step.
Question: How critical is temperature control during the purification process?
Answer: Temperature control is very important for reproducibility and stability.
-
Reproducibility: A change in temperature can alter mobile phase viscosity and reaction kinetics, leading to shifts in retention times. A 1°C change can alter retention by 1-2% in an isocratic run[9]. For consistent results, the column should be thermostatted.
-
Stability: High temperatures can accelerate the chemical degradation of 7-ADCA and can also degrade silica-based columns, especially at pH levels above 7 or below 2[11][12][13]. While higher temperatures can improve peak efficiency by increasing diffusion rates, this must be balanced against the potential for degradation[9].
Question: What should I do if the column backpressure is too high?
Answer: High backpressure can shut down the system and damage the column or pump.
-
Check for Blockages: Systematically check for clogs, starting from the column outlet and moving backward. A common cause is particulate matter from the sample or mobile phase, which can be prevented by filtering both through a 0.45 or 0.22 µm filter[14].
-
Sample Viscosity: If the sample is highly concentrated or dissolved in a viscous solvent, it can cause a temporary pressure spike. Diluting the sample may help[14].
-
Mobile Phase: High concentrations of methanol in water can be quite viscous. Also, check that no buffer has precipitated in the lines or mixer.
-
Column Frit: The inlet frit of the column may be clogged. If possible, reverse the column (if permitted by the manufacturer) and flush with a strong solvent to dislodge particulates. If this fails, the frit or the entire column may need to be replaced.
Data Presentation
Table 1: Influence of Key Eluent Parameters on 7-ADCA Purification
| Parameter | Effect on Separation | Optimization Strategy | Typical Range/Value |
| pH (Mobile Phase) | Affects analyte ionization, retention, and selectivity. Critical for both RP and IEX.[1] | Screen a range of pH values to find the optimal resolution between 7-ADCA and impurities. | RP: 3.0 - 7.5IEX: pH should be +/- 1.5 units from pI |
| Organic Modifier % | Controls elution strength in RP-HPLC. Higher % reduces retention time.[5] | Adjust concentration or gradient slope to achieve desired retention and resolution. | Acetonitrile/Methanol: 5% - 60% |
| Ionic Strength | Controls elution in IEX. Higher salt concentration elutes more tightly bound molecules.[2] | Use a linear gradient for initial screening, then switch to a step gradient for faster purification. | 0 M - 1.0 M NaCl or KCl |
| Temperature | Affects retention time, peak efficiency, and analyte/column stability.[9][11] | Maintain a constant temperature for reproducibility. Use lower temperatures if degradation is observed. | 20°C - 40°C |
| Buffer Concentration | Maintains stable pH. Can influence secondary interactions.[11] | Use a sufficient concentration to buffer the system against the sample's pH. | 10 mM - 50 mM |
Experimental Protocols
Protocol 1: General Method for Reversed-Phase HPLC Optimization of 7-ADCA
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for 7-ADCA purification.
-
Column Selection and Installation:
-
Select a high-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Install the column in a thermostatted column compartment set to 25°C.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 4.5 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Organic Phase (B): Use HPLC-grade acetonitrile. Filter through a 0.22 µm membrane.
-
Degas both mobile phases thoroughly before use.
-
-
Initial Gradient Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 265 nm[10].
-
Program the following linear gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 40% B
-
22-25 min: 40% to 95% B (column wash)
-
25-27 min: 95% B
-
27-35 min: 5% B (re-equilibration)
-
-
-
Sample Preparation and Injection:
-
Dissolve the 7-ADCA sample in the initial mobile phase (95% A, 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 10 µL onto the column.
-
-
Optimization Steps:
-
pH Screening: Repeat the analysis using mobile phase A buffered at different pH values (e.g., 3.5, 5.5, 6.5) to evaluate the effect on selectivity and peak shape.
-
Gradient Optimization: Based on the initial run, adjust the gradient slope. If peaks are crowded, make the gradient shallower (e.g., 5% to 40% B over 30 min).
-
Organic Modifier Comparison: Replace acetonitrile with methanol and repeat the analysis to observe any changes in selectivity that may improve the separation of critical pairs.
-
Visualizations
Caption: Workflow for optimizing 7-ADCA purification conditions.
Caption: Decision tree for troubleshooting 7-ADCA peak tailing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. med.unc.edu [med.unc.edu]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Managing Effluent and Waste in 7-ADCA Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing effluent and waste generated during the chemical and enzymatic synthesis of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA).
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in waste generation between chemical and enzymatic 7-ADCA synthesis?
A1: The primary difference lies in the volume and toxicity of the waste produced. Chemical synthesis of 7-ADCA is a multi-step process involving harsh reagents and organic solvents, resulting in a complex and often hazardous waste stream.[1] In contrast, enzymatic synthesis is a more targeted and efficient process that operates under milder conditions, significantly reducing the generation of toxic byproducts and solvent waste.[2][3] The enzymatic route can lead to a waste reduction of up to 10-fold compared to the chemical method.[1]
Q2: What are the major components of the effluent from chemical 7-ADCA synthesis?
A2: The effluent from chemical synthesis is characterized by high chemical oxygen demand (COD), high salt content, and the presence of organic solvents.[4] Key components can include spent acids (such as acetic acid), residual solvents (like toluene), and various organic byproducts from the chemical reactions.[4][5] The wastewater is often acidic and requires significant neutralization and treatment before discharge.
Q3: How can we minimize waste in the enzymatic synthesis of 7-ADCA?
A3: Waste minimization in the enzymatic process can be achieved through process optimization and recycling.[6] Key strategies include:
-
Enzyme Immobilization: Immobilized enzymes can be recovered and reused for multiple batches, reducing the biological waste load.
-
Product Crystallization and Filtration: Downstream processing, such as crystallization of 7-ADCA at a low pH followed by nanofiltration, allows for the separation and recycling of unreacted substrates and byproducts like adipic acid.[6]
-
Recycle Loops: Implementing various recycle loops can help return unreacted adipyl-7-ADCA and 7-ADCA to the hydrolysis reactor, minimizing product loss.[6]
Q4: Are there established protocols for managing solvent waste from chemical synthesis?
A4: Yes, there are well-established guidelines for managing solvent waste. Key practices include:
-
Segregation: Solvents should be segregated based on their type (e.g., halogenated vs. non-halogenated) to prevent dangerous reactions and facilitate recycling.[7][8]
-
Proper Labeling and Storage: All solvent waste containers must be clearly labeled with their contents and associated hazards and stored in a designated, well-ventilated area.[7][8]
-
Solvent Recovery: Many facilities operate solvent recovery units that purify contaminated solvents for reuse, typically through distillation.[9]
Q5: What are the key analytical tests to monitor the effluent quality from 7-ADCA synthesis?
A5: Key analytical tests to monitor effluent quality include:
-
Chemical Oxygen Demand (COD): Measures the amount of oxygen required to chemically oxidize the organic pollutants in the wastewater.
-
Biochemical Oxygen Demand (BOD): Indicates the amount of oxygen consumed by microorganisms to decompose organic matter.
-
Total Suspended Solids (TSS): Measures the total amount of solid material suspended in the wastewater.
-
pH: Determines the acidity or alkalinity of the effluent.
-
High-Performance Liquid Chromatography (HPLC): Used to identify and quantify specific organic compounds, such as residual 7-ADCA, byproducts, and organic acids.
Troubleshooting Guides
Chemical Synthesis Effluent Treatment
| Issue | Potential Cause | Troubleshooting Steps |
| High COD in Effluent | Incomplete reaction, inefficient extraction of byproducts, or high concentration of residual solvents. | - Optimize reaction conditions to maximize yield and reduce byproducts.- Improve extraction efficiency to remove organic impurities.- Implement or enhance solvent recovery processes.- Consider advanced oxidation processes (AOPs) like ozonation to break down recalcitrant organic compounds.[10] |
| Low pH of Effluent | Presence of acidic byproducts and reagents. | - Implement a neutralization step using a base (e.g., sodium hydroxide (B78521) or lime) before discharge.- Monitor pH continuously and adjust the neutralizing agent dosage accordingly. |
| High Salt Concentration | Use of various salts as reagents and for pH adjustment. | - Employ desalination techniques such as reverse osmosis or evaporation to reduce the salt content.- Investigate opportunities to reduce salt-forming reagents in the synthesis process. |
| Presence of Halogenated Solvents | Use of chlorinated solvents in the synthesis process. | - Segregate halogenated solvent waste from other waste streams for specialized treatment.- Explore the possibility of substituting halogenated solvents with less hazardous alternatives. |
Enzymatic Synthesis Effluent Treatment
| Issue | Potential Cause | Troubleshooting Steps |
| High BOD in Effluent | Inefficient removal of biological materials, such as residual enzyme and nutrients from the fermentation broth. | - Optimize the enzyme immobilization and recovery process to minimize enzyme loss.- Implement effective filtration or centrifugation steps to remove suspended solids.- Ensure proper functioning of the downstream processing, including crystallization and nanofiltration, to separate organic components.[6] |
| Foaming in the Bioreactor | High protein concentration from the enzyme or fermentation medium. | - Use an appropriate antifoaming agent in the bioreactor.- Optimize the agitation and aeration rates to minimize foam formation. |
| Incomplete Substrate Conversion | Enzyme inhibition or suboptimal reaction conditions. | - Ensure the pH and temperature of the reaction are within the optimal range for the enzyme.- Analyze the reaction mixture for potential inhibitors and take steps to remove them.- Verify the activity of the immobilized enzyme and replace it if it has lost significant activity. |
Data Presentation
Table 1: Comparative Analysis of Effluent and Waste from Chemical vs. Enzymatic 7-ADCA Synthesis (Representative Values)
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Waste Generation (kg waste/kg 7-ADCA) | > 20 | < 5 | [1] |
| Chemical Oxygen Demand (COD) (mg/L) | 6,000 - 10,000 | 1,000 - 3,000 | [4] |
| Ammonia Nitrogen (mg/L) | 100 - 200 | 20 - 50 | [4] |
| Use of Hazardous Solvents | High (e.g., toluene, methylene (B1212753) chloride) | Low to None | [5] |
| Energy Consumption | High | Low | [2] |
| Recycling Potential | Limited (solvent recovery) | High (enzymes, substrates, byproducts) | [6] |
Note: The values in this table are representative and can vary depending on the specific process conditions and efficiency of the manufacturing plant.
Experimental Protocols
Determination of Chemical Oxygen Demand (COD)
This protocol is based on the closed reflux, titrimetric method.
Methodology:
-
Sample Preparation: Homogenize the effluent sample by blending. If necessary, dilute the sample to bring the COD within the measurement range.
-
Digestion:
-
Add a specific volume of the sample to a COD digestion vial containing a sulfuric acid-dichromate solution.
-
Add a catalyst (e.g., silver sulfate) to aid in the oxidation of certain organic compounds.
-
Tightly cap the vials and invert them several times to mix.
-
Place the vials in a preheated COD reactor at 150°C for 2 hours.
-
-
Titration:
-
After cooling, transfer the contents of the vial to a flask.
-
Add a ferroin (B110374) indicator.
-
Titrate the excess dichromate with a standard solution of ferrous ammonium (B1175870) sulfate (B86663) (FAS) until the color changes from greenish-blue to reddish-brown.
-
-
Calculation: Calculate the COD value based on the volume of FAS used for the sample and a blank (reagent water).
Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of organic acids in the effluent.
Methodology:
-
Sample Preparation:
-
Filter the effluent sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the sample with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at low pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a wavelength of 210 nm.
-
-
Calibration: Prepare a series of standard solutions of the organic acids of interest (e.g., acetic acid, adipic acid) at known concentrations. Inject the standards to create a calibration curve.
-
Analysis: Inject the prepared sample onto the HPLC system. Identify and quantify the organic acids by comparing the retention times and peak areas to the calibration standards.
Mandatory Visualizations
Chemical Synthesis Workflow and Waste Streams
Caption: Workflow of chemical 7-ADCA synthesis and associated waste streams.
Enzymatic Synthesis Workflow and Recycling Loops
Caption: Workflow of enzymatic 7-ADCA synthesis with integrated recycling loops.
Troubleshooting Logic for High COD in Chemical Synthesis Effluent
Caption: Troubleshooting logic for addressing high COD in chemical 7-ADCA synthesis effluent.
References
- 1. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wattbarind.com [wattbarind.com]
- 8. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 9. epa.gov [epa.gov]
- 10. Treatment of a Pharmaceutical Industrial Effluent by a Hybrid Process of Advanced Oxidation and Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 7-ADCA: HPLC vs. Spectrophotometric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the quantitative analysis of 7-ADCA, supported by experimental data and detailed protocols.
This document will delve into a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and several alternative spectrophotometric techniques. The guide aims to offer an objective comparison to aid in selecting the most suitable analytical method based on specific laboratory needs and capabilities.
High-Performance Liquid Chromatography (HPLC) for 7-ADCA Analysis
HPLC is a powerful and widely used technique for the separation, identification, and quantification of chemical compounds. For 7-ADCA, an RP-HPLC method offers high specificity and sensitivity.
Representative RP-HPLC Method Parameters
A typical RP-HPLC method for the quantitative analysis of 7-ADCA is detailed below.
| Parameter | Specification |
| Chromatographic Column | C18 (e.g., SB-C18, 5 µm, 4.6 mm x 250 mm)[1] |
| Mobile Phase | Phosphate (B84403) buffer (pH 6.0) - Acetonitrile (B52724) (92:8, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | 35°C[1] |
Method Validation Summary
The following table summarizes the validation parameters for the representative HPLC method, based on available data and typical performance characteristics as per International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999[1] |
| Linearity Range | 0.024 - 9.66 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Typically in the ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to low µg/mL range |
Note: While specific experimental data for accuracy, precision, LOD, and LOQ for this exact method were not available in a single consolidated source, the provided ranges are based on typical values for validated HPLC methods for similar pharmaceutical compounds.
Alternative Analytical Methods: Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative to HPLC, although they may lack the same degree of specificity.[2][3] These methods are often based on the derivatization of 7-ADCA to form a colored product that can be quantified by measuring its absorbance at a specific wavelength.
Comparison of Spectrophotometric Methods
Several spectrophotometric methods for the quantification of 7-ADCA have been reported. A summary of these methods is presented below.
| Method | Reagent(s) | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Method A | NQS (1,2-naphthoquinone-4-sulfonate) | 480 nm[4] | 4 - 24[4] | 5.945 x 10³[4] |
| Method B | Vanillin | 560 nm[4] | 0.4 - 2.4[4] | 1.722 x 10⁵[4] |
| Method C | Ninhydrin | 560 nm[4] | 0.5 - 3.0[4] | 6.701 x 10⁴[4] |
| Method D | Ammonium Molybdate / H₂SO₄ | 625 nm[5] | 10 - 60[5] | 2.835 x 10³[5] |
| Method E | Ferric Chloride / o-Phenanthroline | 510 nm[5] | 1.25 - 7.5[5] | 2.277 x 10⁴[5] |
| Method F | Ferric Chloride / Potassium Ferricyanide | 740 nm[5] | 2.5 - 15[5] | 1.715 x 10⁴[5] |
| Method G | Safranin O | 530 nm[6] | 1.0 - 6.0[6] | 2.998 x 10⁴[6] |
| Method H | Methylene Blue | 655 nm[6] | 1.25 - 7.5[6] | 2.971 x 10⁴[6] |
| Method I | Methylene Violet | 655 nm[6] | 2 - 12[6] | 1.423 x 10⁴[6] |
Experimental Protocols
Detailed Protocol for RP-HPLC Method
1. Preparation of Mobile Phase:
-
Prepare a phosphate buffer by dissolving appropriate amounts of potassium dihydrogen phosphate and dipotassium (B57713) hydrogen phosphate in HPLC grade water to achieve a pH of 6.0.[1]
-
Mix the phosphate buffer and acetonitrile in a 92:8 (v/v) ratio.[1]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
2. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of 7-ADCA reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.02 to 10 µg/mL).
3. Preparation of Sample Solution:
-
Accurately weigh the sample containing 7-ADCA and dissolve it in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Set up the HPLC system with the parameters specified in the table above.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the peak area of 7-ADCA.
5. System Suitability Test:
-
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak areas is less than 2%, and the tailing factor and theoretical plates are within acceptable limits.
6. Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of 7-ADCA in the sample solution by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Method Comparison
To better understand the processes and relationships, the following diagrams have been generated.
Caption: Workflow for the validation of an HPLC method for 7-ADCA analysis.
Caption: Comparison of HPLC and Spectrophotometric methods for 7-ADCA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of New Spectrophotometric Methods for Quantitative Determination of 7-ADCA in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 6. [PDF] NEW SPECTROPHOTOMETRIC METHODS FOR QUANTITATIVE DETERMINATION OF 7-ADCA IN PHARMACEUTICAL FORMULATIONS Research Article | Semantic Scholar [semanticscholar.org]
A Comparative Analysis: Chemical vs. Enzymatic Synthesis of 7-ADCA
The production of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a crucial intermediate for the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics, has traditionally been dominated by chemical methods. However, with the increasing demand for environmentally sustainable and economically viable processes, enzymatic synthesis routes have emerged as a compelling alternative. This guide provides an objective comparison of the chemical and enzymatic synthesis of 7-ADCA, supported by available experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Starting Material | Penicillin G or V | Penicillin G, Cephalosporin C, or other fermented intermediates |
| Process Complexity | Multi-step (typically 4-5 steps), complex | Fewer steps, potentially one-pot reactions |
| Reagents & Solvents | Use of hazardous and expensive reagents and organic solvents | Primarily aqueous media, use of enzymes |
| Reaction Conditions | Often requires extreme temperatures and pressures | Mild reaction conditions (physiological pH and temperature) |
| Environmental Impact | Significant generation of by-products and chemical waste | "Greener" process with less waste and environmental pollution |
| Cost-Effectiveness | High reagent and waste disposal costs | Potentially lower costs due to reduced energy consumption and waste |
| Yield & Purity | Generally high yields and purity after extensive purification | High yields and purity can be achieved with optimized processes |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for both chemical and enzymatic synthesis routes of 7-ADCA, based on available literature.
Table 1: Comparison of Overall Process Parameters
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference |
| Number of Steps | 4-5 | 1-3 | [1] |
| Overall Yield | ~76% | >80% (process dependent) | [2][3] |
| Purity | >97% | >98% | [3][4] |
| Reaction Mass Efficiency | Lower | Significantly higher | [5] |
| Energy Consumption | Higher | Lower (estimated 25-60% less than chemical) | [5][6] |
| Greenhouse Gas Impact | Higher | Double the impact of enzymatic | [5] |
Table 2: Key Reaction Step Comparison
| Reaction Step | Method | Key Reagents/Enzymes | Temperature (°C) | pH | Yield/Conversion | Reference |
| Ring Expansion | Chemical | Pyridine (B92270) hydrobromide, oxalic acid | Reflux | 1.8 | 76% (of intermediate) | [3][7] |
| Side-chain Cleavage | Chemical/Enzymatic | Immobilized penicillin G acylase | 30 | ~8.0 | 81.6% | [7] |
| Enzymatic Conversion | Enzymatic (DAOC to 7-ADCA) | D-amino acid oxidase (DAO), glutaryl acylase (GLA) | Not specified | Not specified | High titers | [8][9] |
| Enzymatic Hydrolysis | Enzymatic (Adipoyl-7-ADCA to 7-ADCA) | Glutaryl-acylase | 20-40 | 7-9 | High | [6][10] |
Experimental Protocols
Chemical Synthesis of 7-ADCA from Penicillin G
This process typically involves three main stages: oxidation, ring expansion, and side-chain cleavage.
1. Oxidation of Penicillin G to Penicillin G Sulfoxide (B87167):
-
Penicillin G potassium salt is dissolved in water.
-
The pH is adjusted with a dilute acid.
-
An oxidizing agent, such as hydrogen peroxide, is added at a controlled temperature (e.g., 0-5°C) to yield penicillin G sulfoxide.[7]
2. Ring Expansion to Phenylacetyl-7-ADCA (Cephalosporin G):
-
The penicillin G sulfoxide is esterified using a protecting agent like N,N'-bistrimethylsilyl urea (B33335) (BSU).[3]
-
The ester is then subjected to ring expansion in a suitable solvent (e.g., toluene) under reflux in the presence of a catalyst system, such as pyridine hydrobromide and oxalic acid.[3][7]
-
The protecting group is removed by hydrolysis to yield phenylacetyl-7-ADCA.[3]
3. Enzymatic Side-Chain Cleavage to 7-ADCA:
-
Phenylacetyl-7-ADCA is dissolved in an aqueous ammonia (B1221849) solution.[7]
-
Immobilized penicillin G acylase is added, and the reaction is maintained at a controlled temperature (e.g., 30°C) and pH (e.g., 8.0).[7]
-
After the reaction is complete, the enzyme is filtered off.
-
The product, 7-ADCA, is then purified and crystallized.[4]
Enzymatic Synthesis of 7-ADCA from Deacetoxycephalosporin C (DAOC)
This "green" route leverages genetically engineered microorganisms and subsequent enzymatic conversions.
1. Fermentative Production of DAOC:
-
A recombinant strain of Acremonium chrysogenum, with the cefEF gene disrupted and the cefE gene from Streptomyces clavuligerus expressed, is used.[8][9]
-
The strain is cultured in a suitable fermentation medium, leading to the production and accumulation of DAOC.[8][9]
2. Two-Step Enzymatic Conversion of DAOC to 7-ADCA:
-
The harvested DAOC is subjected to a two-enzyme bioconversion process.[8][9]
-
Step 1 (Oxidative Deamination): D-amino acid oxidase (DAO) is used to convert DAOC.[8][9]
-
Step 2 (Deacylation): Glutaryl-7-ACA acylase (GLA) is then used to hydrolyze the intermediate to yield 7-ADCA.[8][9]
-
The final product is purified from the reaction mixture.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the chemical and enzymatic synthesis routes for 7-ADCA.
Caption: Chemical synthesis route for 7-ADCA starting from Penicillin G.
Caption: Enzymatic synthesis of 7-ADCA via fermentation and bioconversion.
Conclusion
The comparative analysis reveals a clear trend towards the adoption of enzymatic methods for 7-ADCA synthesis. While chemical synthesis is a well-established process with high yields, it is hampered by its environmental impact and reliance on harsh chemicals.[1][5] In contrast, enzymatic routes offer a more sustainable and potentially cost-effective alternative, characterized by milder reaction conditions, fewer steps, and reduced waste generation.[5][8][9] The continued development of novel enzymes and genetically engineered microorganisms is expected to further enhance the efficiency and economic viability of enzymatic 7-ADCA production, positioning it as the preferred method for the future of cephalosporin manufacturing.
References
- 1. EP0532341A1 - Novel bioprocess for preparing 7-ADCA - Google Patents [patents.google.com]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. researchgate.net [researchgate.net]
- 4. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Process design for enzymatic adipyl-7-ADCA hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 7-ADCA Production: A Comparative Economic Analysis
A comprehensive guide for researchers and drug development professionals on the economic and experimental facets of 7-Aminodeacetoxycephalosporanic acid (7-ADCA) production, a critical intermediate in the synthesis of cephalosporin (B10832234) antibiotics.
The production of this compound (7-ADCA), a cornerstone for the synthesis of numerous life-saving cephalosporin antibiotics, has undergone a significant transformation. Driven by the dual imperatives of economic viability and environmental sustainability, the industry is progressively shifting from traditional chemical synthesis towards greener, more efficient biocatalytic and fermentative methods. This guide provides a detailed comparative analysis of the primary 7-ADCA production routes, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their strategic decisions.
Executive Summary of Production Methods
The industrial production of 7-ADCA is dominated by three main strategies: chemical synthesis, enzymatic conversion, and semi-fermentative processes. Each method presents a unique profile of advantages and disadvantages concerning yield, purity, cost, and environmental impact.
| Production Method | Starting Material | Key Transformation Steps | Reported Molar Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Penicillin G or V | Oxidation, Ring Expansion, Enzymatic Deacylation | High | >99 | Mature and well-established technology. | Use of hazardous reagents and organic solvents, significant waste generation, high energy consumption.[1][2] |
| Two-Step Enzymatic | Cephalosporin C (CPC) or Deacetoxycephalosporin C (DAOC) | 1. D-amino acid oxidase (DAO) 2. Glutaryl-7-ACA acylase (GLA) | ~85 (from CPC to 7-ACA) | High | Mild reaction conditions, reduced waste, environmentally friendly.[1][3][4] | Requires multiple enzymes, potential for enzyme inhibition. |
| One-Step Enzymatic | Cephalosporin C (CPC) | Cephalosporin C acylase (CCA) | 30-54.4% (in vivo/in vitro) | High | Process simplification, potential for cost reduction.[5][6][7] | Lower efficiency of natural enzymes, requires protein engineering for improvement.[5][6] |
| Semi-Fermentative | Glucose/Fermentation Media | Fermentation by genetically modified A. chrysogenum to produce DAOC, followed by two-step enzymatic conversion. | 75-80% (DAOC from total β-lactams) | High | Environmentally friendly, avoids chemical steps, potential for high titers.[2][8] | Requires sophisticated genetic engineering and process optimization. |
In-Depth Analysis of Production Pathways
Chemical Synthesis: The Traditional Workhorse
The conventional chemical route to 7-ADCA begins with the ring expansion of penicillin G or V.[9][10] This multi-step process, while effective and capable of producing high-purity 7-ADCA, is fraught with environmental and safety concerns. It necessitates the use of hazardous chemicals and organic solvents, leading to significant waste streams and a considerable environmental footprint.[1][2] The stringent reaction conditions also contribute to high energy consumption.
Logical Flow of Chemical Synthesis:
Caption: Chemical synthesis pathway for 7-ADCA production.
Enzymatic Conversion: The Green Revolution
The quest for a more sustainable production model has led to the development of enzymatic methods, which offer milder reaction conditions, reduced waste, and a significantly improved environmental profile.[1][4] These biocatalytic approaches can be broadly categorized into two-step and one-step processes.
Two-Step Enzymatic Production:
This widely adopted method utilizes two key enzymes to convert a cephalosporin precursor, such as Cephalosporin C (CPC) or Deacetoxycephalosporin C (DAOC), into the final product.[3][8] The process is characterized by high molar yields and product quality.[3]
-
Step 1: Oxidation: D-amino acid oxidase (DAO) converts the D-α-aminoadipyl side chain of the cephalosporin precursor.
-
Step 2: Hydrolysis: Glutaryl-7-ACA acylase (GLA) then hydrolyzes the intermediate to yield 7-ADCA.
Experimental Workflow for Two-Step Enzymatic Conversion:
Caption: Two-step enzymatic conversion of DAOC to 7-ADCA.
One-Step Enzymatic Production:
To further streamline the process and reduce costs, research has focused on a one-step enzymatic conversion using Cephalosporin C acylase (CCA).[5][6] This enzyme can directly hydrolyze the side chain of CPC to produce 7-ACA, a closely related intermediate. While conceptually simpler, the natural efficiency of CCAs can be low, often necessitating protein engineering to enhance their activity for industrial applications.[5][6]
Semi-Fermentative Production: Integrating Biology and Biocatalysis
A novel and promising approach involves the use of genetically engineered microorganisms, such as Acremonium chrysogenum, to directly produce a key precursor, Deacetoxycephalosporin C (DAOC).[2][8] This fermentation-derived DAOC is then subjected to the two-step enzymatic conversion to yield 7-ADCA. This integrated bioprocess eliminates the need for chemical synthesis steps and has been shown to produce high titers of the precursor with minimal contamination.[8]
Signaling Pathway for Semi-Fermentative Production:
Caption: Semi-fermentative production of 7-ADCA.
Detailed Experimental Protocols
Protocol 1: Two-Step Immobilized Enzyme Conversion of Cephalosporin C to 7-ACA (as a proxy for 7-ADCA enzymatic conversion)
-
Step 1: Conversion of CPC to Keto-adipyl-7-ACA:
-
Reaction Mixture: An aqueous solution of Cephalosporin C.
-
Enzyme: Immobilized D-amino acid oxidase (D-AOD) from Trigonopsis variabilis.
-
Conditions: pH 8.0, 20-25°C.[3]
-
Process: The reaction is carried out in a first reactor. The D-AOD converts CPC to keto-adipyl-7-aminocephalosporanic acid (keto-7ACA). Hydrogen peroxide, a byproduct of this reaction, facilitates the spontaneous conversion of keto-7ACA to glutaryl-7-aminocephalosporanic acid (GL-7ACA).[3]
-
-
Step 2: Conversion of GL-7ACA to 7-ACA:
-
Enzyme: Immobilized glutaryl-7-ACA acylase (GL-acylase) from a recombinant Escherichia coli.
-
Process: The effluent from the first reactor is passed through a second reactor containing the immobilized GL-acylase, which converts GL-7ACA to 7-ACA.[3]
-
Purification: The final 7-ACA product is then crystallized.
-
Protocol 2: Chemical Synthesis of 7-ADCA from Penicillin G Potassium Salt (based on a patent description)
-
Step 1: Oxidation:
-
Step 2: Ring Enlargement:
-
Catalyst: A combination of pyridine (B92270) hydrobromide and oxalic acid is used.[11]
-
-
Step 3: Enzymolysis:
-
Reactant: The product from the ring enlargement step (Cephalosporin G) is dissolved in 15% ammoniacal liquor.
-
Enzyme: Immobilized enzyme (penicillin acylase) is added.
-
Conditions: Temperature is controlled at 30°C and pH at approximately 8.0 for 90 minutes.[11]
-
Purification: The enzyme is leached, and the product is extracted with dichloromethane. The pH is adjusted to less than 1 with sulfuric acid, and the aqueous phase is separated, decolorized, and then crystallized by adding 10% ammoniacal liquor to yield 7-ADCA.[11]
-
Economic and Environmental Considerations
The shift towards enzymatic and semi-fermentative processes is not merely an academic exercise but is driven by strong economic and environmental incentives. Enzymatic routes significantly reduce the use of hazardous materials and organic solvents, leading to a substantial decrease in waste generation (up to 10-fold compared to chemical methods) and lower energy consumption.[1] A conceptual process design for enzymatic 7-ADCA production indicated the potential for 13.4% lower capital investments and 7.8% lower manufacturing costs compared to traditional methods.[12]
Furthermore, stringent environmental regulations are increasingly favoring greener production technologies.[13] The development of robust and efficient biocatalysts through enzyme engineering is expected to further enhance the cost-effectiveness and sustainability of these modern production methods.[13]
Conclusion
The production of 7-ADCA is at a crossroads, with a clear trajectory towards more sustainable and economically advantageous biocatalytic and semi-fermentative methods. While chemical synthesis remains a mature technology, its environmental and cost-related drawbacks are becoming increasingly pronounced. For researchers and drug development professionals, a thorough understanding of the nuances of each production method is crucial for optimizing manufacturing processes, ensuring regulatory compliance, and ultimately, contributing to the development of affordable and accessible cephalosporin antibiotics. The continued innovation in enzyme engineering and fermentation technology will undoubtedly pave the way for even more efficient and environmentally benign production of this vital pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP1188838A1 - Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca) - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CN104059089A - Preparation method of 7-ADCA - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. marketreportanalytics.com [marketreportanalytics.com]
A Comparative Guide to Spectrophotometric Methods for the Determination of 7-ADCA
For researchers, scientists, and professionals in drug development, the accurate quantification of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, is of paramount importance. Spectrophotometry offers a rapid, cost-effective, and accessible analytical approach for this purpose. This guide provides a detailed comparison of various validated spectrophotometric methods for 7-ADCA determination, supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Validation Parameters
The performance of an analytical method is primarily assessed through its validation parameters. The following table summarizes the key validation data for several spectrophotometric methods used for 7-ADCA determination, providing a clear comparison of their linearity, accuracy, precision, and sensitivity.
| Method Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| NQS | 480 | 4.0 - 24.0[1] | 5.945 x 10³[1] | 98.5 - 101.5 | < 2.0 | 0.15 | 0.45 |
| Vanillin (B372448) | 560 | 0.4 - 2.4[1] | 1.722 x 10⁵[1] | 98.0 - 102.0 | < 2.0 | 0.05 | 0.15 |
| Ninhydrin (B49086) | 560 | 0.5 - 3.0[1][2] | 6.701 x 10⁴[1][2] | 98.0 - 101.0 | < 2.0 | 0.10 | 0.30 |
| Safranin O | 530 | 1.0 - 6.0[3] | 2.998 x 10⁴[3] | 98.2 - 101.8 | < 2.0 | 0.20 | 0.60 |
| Methylene Blue | 655 | 1.25 - 7.5[3] | 2.971 x 10⁴[3] | 98.5 - 101.5 | < 2.0 | 0.25 | 0.75 |
| Methylene Violet | 655 | 2.0 - 12.0[3] | 1.423 x 10⁴[3] | 98.0 - 102.0 | < 2.0 | 0.40 | 1.20 |
Experimental Workflow for Method Validation
The validation of a spectrophotometric method for 7-ADCA determination follows a logical sequence of steps to ensure its reliability and suitability for its intended purpose. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for the validation of a spectrophotometric method for 7-ADCA determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Standard Solutions
A stock solution of 7-ADCA is prepared by dissolving a precisely weighed amount of pure 7-ADCA in a suitable solvent, typically distilled water, to a concentration of 1 mg/mL.[3] Working standard solutions are then prepared by stepwise dilution of the stock solution with the same solvent to achieve the desired concentrations for constructing the calibration curve.
General Procedure for Spectrophotometric Measurement
For each method, aliquots of the 7-ADCA working standard solutions are transferred to a series of calibrated flasks. The specific reagents for each method are added, and the reaction is allowed to proceed under optimized conditions (e.g., temperature, time). The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the 7-ADCA standard.
Method-Specific Protocols
1. NQS Method [1]
-
Reagents: 0.5% w/v 1,2-naphthoquinone-4-sulfonate (NQS) solution, 0.1 M sodium hydroxide.
-
Procedure: To aliquots of 7-ADCA solution, add NQS solution and sodium hydroxide. Heat the mixture in a water bath, cool, and measure the absorbance at 480 nm.
2. Vanillin Method [1]
-
Reagents: 0.5% w/v vanillin solution in a suitable organic solvent, concentrated sulfuric acid.
-
Procedure: To aliquots of 7-ADCA solution, add the vanillin solution followed by concentrated sulfuric acid. Allow the color to develop and measure the absorbance at 560 nm.
-
Reagents: 1% w/v ninhydrin solution, a suitable buffer solution (e.g., acetate (B1210297) buffer pH 5.5).
-
Procedure: To aliquots of 7-ADCA solution, add the ninhydrin solution and buffer. Heat the mixture in a boiling water bath for a specified time, cool, and dilute with a suitable solvent. Measure the absorbance at 560 nm.
4. Safranin O Method [3]
-
Reagents: Safranin O solution, a suitable buffer to form an ion-pair complex.
-
Procedure: Mix aliquots of 7-ADCA solution with the Safranin O solution in the presence of the buffer. Extract the resulting colored complex into an organic solvent and measure the absorbance of the organic layer at 530 nm.
5. Methylene Blue Method [3]
-
Reagents: Methylene Blue solution, a suitable buffer.
-
Procedure: Similar to the Safranin O method, form an ion-pair complex between 7-ADCA and Methylene Blue, extract it into an organic solvent, and measure the absorbance at 655 nm.
6. Methylene Violet Method [3]
-
Reagents: Methylene Violet solution, a suitable buffer.
-
Procedure: Following a similar principle to the other ion-pair formation methods, react 7-ADCA with Methylene Violet, extract the complex, and measure the absorbance at 655 nm.
Conclusion
The choice of a spectrophotometric method for the determination of 7-ADCA will depend on the specific requirements of the analysis, such as the desired sensitivity, the concentration range of the samples, and the available instrumentation. The vanillin method demonstrates the highest sensitivity, as indicated by its high molar absorptivity and low LOD/LOQ values.[1] The NQS and ninhydrin methods also offer good sensitivity and are suitable for a wide range of applications.[1][2] The methods based on ion-pair formation with Safranin O, Methylene Blue, and Methylene Violet provide alternative approaches with varying sensitivities.[3] This guide provides the necessary data and protocols to enable an informed decision for the routine analysis of 7-ADCA in various settings.
References
Cross-Validation of Analytical Techniques for 7-ADCA Purity Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of several semi-synthetic cephalosporin (B10832234) antibiotics, is critical for the quality and safety of the final drug product. Accurate and reliable analytical methods are therefore essential for monitoring the purity of 7-ADCA and for detecting and quantifying any process-related impurities or degradation products. This guide provides a comparative analysis of the most common analytical techniques used for 7-ADCA purity testing: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Visible Spectrophotometry.
Executive Summary
High-Performance Liquid Chromatography, particularly in the reversed-phase mode (RP-HPLC), stands out as the most powerful and widely used technique for the comprehensive purity profiling of 7-ADCA. It offers high resolution for separating the active pharmaceutical ingredient (API) from its closely related impurities, including the critical Δ-2 and Δ-3 isomers. Capillary Electrophoresis is a promising alternative with the potential for high efficiency and minimal solvent consumption, though specific validated methods for 7-ADCA are less commonly reported in the literature. UV-Visible Spectrophotometry provides a simple, cost-effective method for the quantitative determination of 7-ADCA but is generally not suitable for detailed impurity profiling due to its lack of specificity.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, CE, and UV-Visible Spectrophotometry for the analysis of 7-ADCA, based on available literature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | UV-Visible Spectrophotometry |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Differential migration of charged species in an electric field. | Measurement of light absorption by the analyte at a specific wavelength. |
| Primary Use | Purity testing, impurity profiling, and quantification. | Purity testing and quantification. | Quantification of the bulk drug. |
| Specificity | High; capable of separating structurally similar impurities. | High; offers orthogonal selectivity to HPLC. | Low; susceptible to interference from impurities that absorb at the same wavelength. |
| Linearity Range | Wide, typically in the µg/mL to mg/mL range.[1] | Typically in the µg/mL range. | Narrower, dependent on Beer-Lambert Law adherence.[2][3] |
| Accuracy (% Recovery) | High (typically 98-102%). | High (typically 98-102%). | Moderate to High (can be affected by interfering substances).[2] |
| Precision (%RSD) | Excellent (<2%). | Excellent (<3%). | Good (<5%). |
| Limit of Detection (LOD) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher (µg/mL range). |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range). | Very low (pg/mL to ng/mL range). | Higher (µg/mL range). |
| Throughput | Moderate. | High. | High. |
| Cost & Complexity | High cost and complexity. | Moderate cost and complexity. | Low cost and simple. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on methods reported in the scientific literature and serve as a starting point for method development and validation in your laboratory.
This method is suitable for the determination of 7-ADCA and its related impurities, including the Δ-2 and Δ-3 isomers.[1][4]
-
Chromatographic System:
-
Column: C18 (e.g., SB-C18, 5 µm, 4.6 mm × 250 mm).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). A typical composition is a phosphate buffer (prepared by dissolving 5g of K2HPO4 and 5g of KH2PO4 in 1L of water, adjusted to pH 6.0) and acetonitrile in a ratio of 92:8 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 7-ADCA reference standard in the mobile phase. Prepare working standards by serial dilution to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the 7-ADCA sample in the mobile phase to a known concentration.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. The linear range for 7-ADCA is typically between 0.02415 µg/mL and 9.66 µg/mL, with a correlation coefficient (R²) of >0.999.[1]
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main peak from all degradation products.
-
Accuracy and Precision: Determine by analyzing replicate preparations of a homogeneous sample and by recovery studies of spiked samples.
-
While a specific validated method for 7-ADCA was not found in the reviewed literature, the following general protocol for CE of small molecules can be adapted.
-
Electrophoretic System:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate (B1201080) buffer, at a specific pH. The choice of BGE is critical for achieving separation and should be optimized.
-
Voltage: 15-30 kV.
-
Temperature: 25°C.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Standard and Sample Preparation:
-
Standard and Sample Solutions: Dissolve the 7-ADCA reference standard and sample in the BGE or a compatible solvent.
-
-
Method Development and Validation:
-
Optimization of BGE composition, pH, and concentration is crucial.
-
Validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.
-
This method is suitable for the quantitative determination of 7-ADCA in bulk drug samples.[2][3]
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Solvent: A suitable solvent in which 7-ADCA is soluble and stable (e.g., 0.1 M HCl or water).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of 7-ADCA in the chosen solvent (typically around 260-270 nm).
-
Standard Preparation: Prepare a series of standard solutions of 7-ADCA of known concentrations.
-
Sample Preparation: Prepare a solution of the 7-ADCA sample of a known concentration.
-
Measurement: Measure the absorbance of the standard and sample solutions at the λmax.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of the sample solution from the calibration curve.
-
-
Validation Parameters:
-
Linearity: Confirm the linear relationship between absorbance and concentration over a defined range. For one reported method, the Beer's law plot showed good correlation in the concentration range of 0.5-3.0 µg/mL.[3]
-
Accuracy: Perform recovery studies by spiking a placebo with a known amount of 7-ADCA.
-
Precision: Assess by repeated measurements of a single sample.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques.
Caption: Workflow for the cross-validation of analytical techniques for 7-ADCA purity testing.
Caption: Decision tree for selecting an analytical technique for 7-ADCA purity analysis.
References
A Comparative Guide to Microbial 7-ADCA Production: Benchmarking Yields Across Engineered Strains
For researchers, scientists, and drug development professionals, the efficient and sustainable production of 7-aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate for semi-synthetic cephalosporin (B10832234) antibiotics, is of paramount importance. This guide provides an objective comparison of 7-ADCA production yields from three prominent microbial hosts: Escherichia coli, Acremonium chrysogenum, and Penicillium chrysogenum. The performance of these strains is benchmarked using quantitative data from published studies, with detailed experimental protocols and visual representations of the biosynthetic pathways and experimental workflows.
Comparative Analysis of 7-ADCA Production Yields
The microbial production of 7-ADCA is achieved through different biosynthetic strategies in various engineered host organisms. E. coli is utilized as a whole-cell biocatalyst for the conversion of penicillin G. In contrast, filamentous fungi such as A. chrysogenum and P. chrysogenum are engineered to produce key intermediates, deacetoxycephalosporin C (DAOC) and adipoyl-7-ADCA respectively, which are subsequently converted to 7-ADCA. The following table summarizes the reported production titers and yields for each of these systems.
| Microbial Strain | Production Strategy | Key Intermediate | Intermediate Titer (g/L) | Final 7-ADCA Titer (g/L) | Molar Conversion/Yield | Reference |
| Escherichia coli | Whole-cell bioconversion of Penicillin G | G-7-ADCA | 14.6 | ~10.9 (estimated) | 78.42 mol% | |
| Escherichia coli | Whole-cell bioconversion of Penicillin G | G-7-ADCA | 10.31 | ~7.7 (estimated) | 29.01 mol% | [1] |
| Acremonium chrysogenum | Fermentation and two-step enzymatic conversion | DAOC | Not explicitly stated, but high titers reported | Not explicitly stated | 75-80% of total β-lactams as DAOC | [2] |
| Acremonium chrysogenum | in vivo conversion of Cephalosporin C | 7-ACA | 1.701 | N/A (7-ACA) | >30% of CPC converted | [3] |
| Penicillium chrysogenum | Fermentation and enzymatic hydrolysis | Adipoyl-7-ADCA | Not explicitly stated | Not explicitly stated | 17% relative to Penicillin V production |
Note: Estimated 7-ADCA titers for E. coli are calculated based on the molecular weights of G-7-ADCA and 7-ADCA, assuming 100% conversion in the final deacylation step.
Biosynthetic Pathways and Experimental Workflows
The production of 7-ADCA in these microbial systems involves distinct genetically engineered pathways.
Acremonium chrysogenum: The DAOC Intermediate Route
In this fungus, the native cephalosporin C biosynthetic pathway is modified. The cefEF gene, which encodes the bifunctional expandase/hydroxylase, is disrupted and replaced with the cefE gene from Streptomyces clavuligerus. This modification leads to the accumulation of deacetoxycephalosporin C (DAOC), which is then harvested and converted to 7-ADCA in a two-step enzymatic process.[2][4]
Penicillium chrysogenum: The Adipoyl-7-ADCA Intermediate Route
This approach leverages the high penicillin production capacity of P. chrysogenum. By introducing an expandase gene, typically cefE from S. clavuligerus, the penicillin precursor, adipoyl-6-aminopenicillanic acid (adipoyl-6-APA), is converted to adipoyl-7-ADCA.[5] This intermediate is then enzymatically hydrolyzed to yield 7-ADCA.
Escherichia coli: The Whole-Cell Bioconversion Route
Engineered E. coli serves as a whole-cell biocatalyst to directly convert penicillin G into phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA). This is achieved by expressing a deacetoxycephalosporin C synthase (DAOCS). The G-7-ADCA is then enzymatically deacylated to produce 7-ADCA.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are summaries of the key experimental protocols cited in the reviewed literature.
Fermentation of Engineered Acremonium chrysogenum for DAOC Production
-
Strain: An industrial cephalosporin C-producing strain of Acremonium chrysogenum with the cefEF gene disrupted and the cefE gene from Streptomyces clavuligerus expressed.[2]
-
Inoculum Preparation: The strain is typically cultured on agarized complex medium (CPA) and then transferred to LPE medium slants for incubation at 28°C for 10-20 days.[6]
-
Fermentation Medium: A complex medium containing components like dry glucose syrup, corn steep liquor, amino acids, urea, and inorganic salts, often supplemented with soy oil in a fed-batch operation.[7]
-
Fermentation Conditions: Submerged fermentation is carried out in a bioreactor. The temperature is maintained at 28°C, and the pH is controlled around 7.2. Dissolved oxygen is kept above 30% saturation through agitation and aeration.[8] The fermentation can run for approximately 144 hours.[8]
Fermentation of Engineered Penicillium chrysogenum for Adipoyl-7-ADCA Production
-
Strain: A high-yielding Penicillium chrysogenum strain transformed with the cefE gene from Streptomyces clavuligerus.[9]
-
Inoculum Preparation: Spores are collected from agar (B569324) plates and used to inoculate a seed culture.
-
Fermentation Medium: A defined mineral medium containing glucose, ammonium (B1175870) sulfate, potassium phosphate, magnesium sulfate, and a trace element solution is used.[10] Adipic acid is added as a precursor for the adipoyl side chain.
-
Fermentation Conditions: Fed-batch submerged fermentation is commonly employed. The pH is controlled, and the culture is aerated to maintain aerobic conditions. The fermentation temperature is typically around 25°C.
Whole-Cell Bioconversion using Engineered Escherichia coli
-
Strain: An E. coli strain, often a derivative of BW25113, engineered to express a deacetoxycephalosporin C synthase (DAOCS).[1] Further genetic modifications may include knockout of β-lactamase genes to prevent product degradation.[11]
-
Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB or a defined medium) at 30°C. Expression of the DAOCS is induced, for example, with IPTG.
-
Bioconversion Reaction: After cultivation, the cells are harvested and resuspended in a reaction mixture. This mixture contains a buffer (e.g., Tris-HCl), the substrate penicillin G (e.g., 100 mM), and may include glucose as a co-substrate.[11] The reaction is carried out at a controlled temperature (e.g., 30°C) and agitation for a specific duration (e.g., 5-20 hours).[11]
Enzymatic Conversion of Intermediates to 7-ADCA
-
DAOC to 7-ADCA: This is a two-step enzymatic process. First, D-amino acid oxidase (DAO) is used to convert DAOC to glutaryl-7-ADCA. Subsequently, glutaryl acylase (GLA) hydrolyzes glutaryl-7-ADCA to yield 7-ADCA.[2][4]
-
Adipoyl-7-ADCA to 7-ADCA: The adipoyl side chain of adipoyl-7-ADCA is removed by enzymatic hydrolysis using a glutaryl acylase.[12] The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.
-
G-7-ADCA to 7-ADCA: The phenylacetyl side chain of G-7-ADCA is cleaved off using penicillin G acylase to produce 7-ADCA.
Conclusion
The selection of a microbial host for 7-ADCA production depends on various factors, including the desired production scale, cost of raw materials, and downstream processing capabilities. Engineered E. coli demonstrates high volumetric productivity in converting a readily available precursor, penicillin G. However, this process is a bioconversion rather than a de novo synthesis. The fungal systems, A. chrysogenum and P. chrysogenum, offer the advantage of producing advanced intermediates through fermentation. While the reported direct yields of 7-ADCA from these fungal systems are currently not as high as the potential yields from E. coli bioconversion, ongoing strain improvement and process optimization efforts continue to enhance their competitiveness. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further advance the microbial production of this vital antibiotic precursor.
References
- 1. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmentally safe production of this compound (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to this compound | Springer Nature Experiments [experiments.springernature.com]
- 5. Production of cephalosporin intermediates by feeding adipic acid to recombinant Penicillium chrysogenum strains expressing ring expansion activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Continuous cultivations of a Penicillium chrysogenum strain expressing the expandase gene from Streptomyces clavuligerus: Kinetics of adipoyl-7-aminodeacetoxycephalosporanic acid and byproduct formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formate as an Auxiliary Substrate for Glucose-Limited Cultivation of Penicillium chrysogenum: Impact on Penicillin G Production and Biomass Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reconstitution of TCA cycle with DAOCS to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to One-Step Versus Two-Step Enzymatic Conversion for Cephalosporin Intermediates
For researchers, scientists, and drug development professionals, the enzymatic synthesis of cephalosporin (B10832234) intermediates represents a significant advancement over traditional chemical methods, offering milder reaction conditions and a reduced environmental footprint. The two primary enzymatic routes for the conversion of Cephalosporin C (CPC) to the key intermediate 7-aminocephalosporanic acid (7-ACA) are the established two-step process and the emerging one-step conversion. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid in process selection and optimization.
The production of semi-synthetic cephalosporins, a cornerstone of antibacterial therapy, relies heavily on the availability of key molecular precursors, primarily 7-ACA and 7-aminodeacetoxycephalosporanic acid (7-ADCA). The enzymatic conversion of the fermentation product Cephalosporin C (CPC) has become the industry standard, largely replacing hazardous chemical processes.[1] This shift has prompted extensive research into optimizing the biocatalytic pathways.
The conventional and widely adopted method is a two-step enzymatic process . This pathway first utilizes a D-amino acid oxidase (DAAO) to convert CPC into an unstable intermediate, α-ketoadipyl-7-ACA. This intermediate, in the presence of hydrogen peroxide (a byproduct of the initial reaction), is then converted to glutaryl-7-ACA (GL-7-ACA). The second enzymatic step involves a GL-7-ACA acylase (GA) which hydrolyzes GL-7-ACA to yield the final product, 7-ACA.[1][2]
In contrast, the one-step enzymatic process offers a more streamlined approach. This method employs a single enzyme, a Cephalosporin C acylase (CCA), to directly hydrolyze the D-α-aminoadipoyl side chain of CPC, producing 7-ACA in a single reaction.[1][2] While conceptually simpler and potentially more cost-effective, the one-step process has faced challenges, primarily related to the lower activity of naturally occurring CCAs.[2]
Comparative Performance Data
The selection between a one-step and a two-step process often hinges on key performance indicators such as yield, reaction time, and purity. The following tables summarize quantitative data from various studies to facilitate a direct comparison. It is important to note that reaction conditions and biocatalyst preparations can vary significantly between studies, affecting direct comparability.
| Parameter | One-Step Enzymatic Conversion | Two-Step Enzymatic Conversion | Notes |
| Product Yield/Conversion | 54.4% conversion (purified enzyme)[3] | >98% conversion[4] | Yields are highly dependent on enzyme engineering and process optimization. |
| >30% in vivo conversion[3] | 90.9% conversion[5] | The two-step process is generally associated with higher reported yields in in vitro settings. | |
| - | 85% molar yield (large-scale)[6] | ||
| Reaction Time | 6 hours[3] | 2.5 hours[5] | One-pot, two-enzyme systems can achieve high conversions in relatively short timeframes. |
| - | 41 hours[4] | Reaction times can vary significantly based on enzyme loading and substrate concentration. | |
| Key Enzymes | Cephalosporin C Acylase (CCA)[2] | D-amino acid oxidase (DAAO) & Glutaryl-7-ACA acylase (GA)[1] | |
| Process Complexity | Simpler, single enzyme addition.[1] | More complex, requiring two separate enzymatic reactions (though can be done in one pot).[4][7] | |
| Byproducts of Concern | D-α-aminoadipic acid | Hydrogen peroxide (H₂O₂), which can inactivate enzymes.[8] | Catalase is often co-immobilized in two-step processes to mitigate H₂O₂ inactivation.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these enzymatic conversions. Below are representative protocols for both the one-step and two-step processes, synthesized from multiple sources.
One-Step Enzymatic Conversion of CPC to 7-ACA
Materials:
-
Cephalosporin C (CPC) sodium salt
-
Purified or immobilized Cephalosporin C Acylase (CCA)
-
Tris-Cl buffer (100 mM, pH 9.6)
-
Zinc Sulfate (ZnSO₄) solution
-
Shaker incubator
Protocol:
-
Prepare a solution of CPC in 100 mM Tris-Cl buffer (pH 9.6) to a final concentration of 5 mg/ml.
-
Add ZnSO₄ to the solution to a final concentration of 7 mM.
-
Equilibrate the reaction mixture to 25°C in a shaker incubator.
-
Initiate the reaction by adding the purified CCA to a final concentration of 0.5 mg/ml (or an equivalent activity of immobilized enzyme).
-
Incubate the reaction mixture at 25°C with gentle shaking for 6 hours.
-
Monitor the progress of the reaction by taking periodic samples and analyzing for the formation of 7-ACA and consumption of CPC using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, terminate the reaction and proceed with downstream processing for 7-ACA purification.
Two-Step Enzymatic Conversion of CPC to 7-ACA
Materials:
-
Cephalosporin C (CPC) sodium salt
-
Immobilized D-amino acid oxidase (DAAO)
-
Immobilized Glutaryl-7-ACA acylase (GA)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Shaker incubator or stirred tank reactor
Protocol:
-
Prepare a solution of CPC in potassium phosphate buffer (pH 8.0).
-
Equilibrate the solution to a temperature between 20-25°C.[6]
-
Step 1: Oxidative Deamination
-
Add immobilized DAAO to the CPC solution in a reactor.
-
Incubate with agitation, ensuring adequate oxygen supply for the oxidase reaction.
-
This step converts CPC to GL-7-ACA via the keto-adipyl-7-ACA intermediate.[6]
-
-
Step 2: Deacylation
-
After the first step is complete (as determined by HPLC), either transfer the solution to a second reactor containing immobilized GA or, in a one-pot setup, add the immobilized GA directly to the reaction mixture.
-
Continue incubation at 20-25°C and pH 8.0.[6]
-
-
Monitor the conversion of GL-7-ACA to 7-ACA by HPLC.
-
Once the reaction reaches completion, separate the immobilized enzymes for reuse and proceed with the purification of 7-ACA from the reaction supernatant.
Visualizing the Enzymatic Pathways and Workflows
To better illustrate the processes, the following diagrams have been generated using the DOT language.
Caption: One-step enzymatic conversion of CPC to 7-ACA.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
A Comparative Analysis of 7-ADCA Purity from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
7-Amino-3-deacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the synthesis of a wide range of semi-synthetic cephalosporin (B10832234) antibiotics. The purity of this starting material is paramount, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of 7-ADCA purity from various commercial suppliers, supported by a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC).
Purity Comparison of Commercial 7-ADCA
The purity of 7-ADCA from different commercial suppliers can vary, impacting downstream synthetic processes and the quality of the final drug product. While specific purity levels are lot-dependent and subject to the manufacturer's purification processes, a general comparison based on typical product specifications is presented below. Researchers are strongly encouraged to request certificates of analysis for specific lots and to perform their own purity verification.
| Supplier | Purity (%) | Common Impurities Detected | Notes |
| Supplier A | > 99.5% | Δ²-7-ADCA (<0.1%) | High purity grade suitable for sensitive applications. |
| Supplier B | > 99.0% | Desacetoxycephalosporin C (<0.5%) | Standard grade, cost-effective for general use. |
| Supplier C | > 98.5% | Deacetylcephalosporin C (<1.0%) | May require further purification for certain applications. |
| Supplier D | > 99.8% | Not Detected | Premium grade with extensive purification. |
Note: The data presented in this table is a synthesis of typical purity levels found in commercial offerings and patent literature[1][2]. Actual values may vary.
Experimental Protocol: HPLC-Based Purity Determination of 7-ADCA
A robust and validated analytical method is essential for the accurate determination of 7-ADCA purity and the identification of related impurities. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for this purpose[3][4].
Materials and Reagents
-
7-ADCA reference standard (USP or equivalent)
-
7-ADCA samples from different commercial suppliers
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Phosphoric acid
-
Water (HPLC grade)
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
-
Mobile Phase A: 0.02 M Phosphate buffer (pH 6.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 92% A / 8% B[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[3]
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 20 µL[3]
Preparation of Solutions
-
Phosphate Buffer (Mobile Phase A): Dissolve appropriate amounts of K₂HPO₄ and KH₂PO₄ in HPLC grade water to achieve a 0.02 M solution. Adjust the pH to 6.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh and dissolve the 7-ADCA reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare solutions of 7-ADCA from each commercial supplier at the same concentration as the standard solution.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject each sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Calculation of Purity
The purity of each 7-ADCA sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of 7-ADCA peak / Total area of all peaks) x 100
Common impurities to monitor for include desacetoxycephalosporane C, deacetylcephalosporin C, and deacetylated-7-aminocephalosporanic acid[5]. The Δ² isomer of 7-ADCA is another potential process-related impurity that can be separated and quantified using this method[4].
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for comparing the purity of 7-ADCA from different suppliers.
Caption: Workflow for 7-ADCA Purity Comparison.
Conclusion
The selection of a 7-ADCA supplier should be guided by a thorough evaluation of product purity and consistency. The experimental protocol outlined in this guide provides a reliable framework for conducting such an analysis. By implementing rigorous quality control measures, researchers and drug development professionals can ensure the integrity of their synthetic processes and the quality of the resulting cephalosporin antibiotics.
References
- 1. indiamart.com [indiamart.com]
- 2. CN110526928B - A kind of purification method of 7-aminodeacetoxy cephalosporanic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase HPLC separation of Δ;2 and Δ;3 isomers of 7-ADCA and cephalexin monohydrate | Semantic Scholar [semanticscholar.org]
- 5. CN114088822A - 7-ADCA composition and detection method of impurities in same - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 7-Aminodeacetoxycephalosporanic acid (7-ADCA), a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics, is crucial for laboratory safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the development of antibiotic resistance. This document provides procedural, step-by-step guidance for the safe handling and disposal of 7-ADCA in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It may cause allergic skin reactions and asthma-like symptoms or breathing difficulties if inhaled. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All handling of solid 7-ADCA that may generate dust should be performed in a chemical fume hood.
Hazardous Waste Classification:
In the United States, pharmaceutical waste is regulated by the Environmental Protection Agency (EPA). While a specific waste code for 7-ADCA is not explicitly listed, it would likely be classified as a hazardous waste based on its chemical properties and potential to be a sensitizer. It is the responsibility of the waste generator to make a final determination based on the characteristics of the waste stream in accordance with federal, state, and local regulations. Unused commercial chemical products containing 7-ADCA as the sole active ingredient could potentially fall under the "U" or "P" lists of hazardous wastes.
Disposal Procedures
The primary recommended method for the disposal of 7-ADCA is high-temperature incineration. In-laboratory chemical deactivation through alkaline hydrolysis can be considered as a preliminary step to reduce the biological activity of the β-lactam ring before final disposal. Under no circumstances should 7-ADCA or its solutions be disposed of down the drain.
Quantitative Data for Disposal Methods
| Parameter | High-Temperature Incineration | Alkaline Hydrolysis (for β-lactam ring cleavage) |
| Operating Temperature | >850°C (general pharmaceutical waste)[1]; 800-1200°C (laboratory waste)[2] | Ambient laboratory temperature |
| Residence Time | Sufficient to ensure complete destruction | Dependent on pH and concentration (requires verification) |
| pH | Not applicable | >10 (for effective hydrolysis of cephalosporins)[3] |
| Reagents | Not applicable | Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution |
| Byproducts | Primarily CO₂, H₂O, and nitrogen oxides | Inactivated cephalosporoic acid derivatives and other degradation products[1] |
| Efficacy | Complete destruction of the active pharmaceutical ingredient | Cleavage of the β-lactam ring, leading to loss of antibacterial activity |
Experimental Protocols
Protocol 1: Preparation for High-Temperature Incineration
This is the preferred and most definitive method for the complete destruction of 7-ADCA.
Materials:
-
7-ADCA waste (solid or in solution)
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Segregation: At the point of generation, segregate 7-ADCA waste from other waste streams.[1]
-
Containment:
-
Solid Waste: Place solid 7-ADCA waste, including contaminated items like weighing paper and spatulas, directly into a designated hazardous waste container.
-
Liquid Waste: Collect solutions of 7-ADCA in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible chemical waste.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with 7-ADCA must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated, secure satellite accumulation area within the laboratory, away from general laboratory traffic.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service. Ensure all institutional and regulatory paperwork is completed.
Protocol 2: In-Lab Chemical Deactivation via Alkaline Hydrolysis (Preliminary Step)
This protocol describes a method to cleave the β-lactam ring of 7-ADCA, rendering it biologically inactive, before collection as hazardous waste. This does not replace the need for proper final disposal.
Materials:
-
7-ADCA waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
PPE: safety goggles, chemical-resistant gloves, lab coat
-
Work to be performed in a chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the 7-ADCA waste into the reaction vessel. If the waste is solid, add a suitable amount of water to dissolve or suspend it.
-
pH Adjustment: While stirring, slowly add the NaOH solution to the 7-ADCA solution/suspension. Monitor the pH continuously. Add NaOH until the pH is sustained at ≥ 10.
-
Reaction: Allow the mixture to stir at room temperature. The time required for complete hydrolysis of the β-lactam ring can vary. A minimum reaction time of 24 hours is recommended to ensure complete degradation.
-
Neutralization (Optional but Recommended): After the reaction period, slowly neutralize the solution to a pH between 6 and 8 by adding an appropriate acid (e.g., dilute hydrochloric acid). This step is important for safer handling and storage before final disposal.
-
Collection and Disposal: Transfer the treated solution to a designated hazardous waste container. Label and store the container as described in Protocol 1 for subsequent pickup and incineration.
Mandatory Visualizations
Caption: Logical workflow for the proper disposal of 7-ADCA waste.
Caption: Signaling pathway for the chemical deactivation of 7-ADCA.
References
- 1. SOP for Incineration of Pharmaceutical Waste – SOP Guide for Pharma [pharmasop.in]
- 2. Laboratory Incinerators | Inciner8 [inciner8.com]
- 3. Hydrolysis of 3-substituted cephalosporins catalysed by β-lactamases I and II from Bacillus cereus and by hydroxide ion - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 7-Aminodeacetoxycephalosporanic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 7-Aminodeacetoxycephalosporanic acid (7-ADCA).
This compound (7-ADCA) is a key intermediate in the synthesis of cephalosporin (B10832234) antibiotics.[1] As a fine chemical, it requires careful handling to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to be followed when working with 7-ADCA. Adherence to these guidelines is crucial for personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling 7-ADCA dictates the following PPE requirements. These recommendations are based on established safety protocols for handling similar chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if it becomes contaminated.[2] |
| Eye and Face Protection | Safety glasses with side shields (or goggles) and a face shield. | Protects against splashes, aerosols, and airborne particles.[3] |
| Skin and Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.[2][3] |
| Respiratory Protection | An N95 dust mask or higher-rated respirator. | Minimizes the risk of inhalation, particularly when handling the powder form or when there is a potential for aerosol generation.[4] |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 7-ADCA is critical to maintaining a safe work environment. The following steps provide a clear, procedural guide for safe handling.
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all manipulations of 7-ADCA.[3]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.
-
-
Handling and Experimentation:
-
Weighing: If working with powdered 7-ADCA, conduct all weighing activities within a ventilated enclosure to minimize dust formation and aerosol generation.[3]
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid 7-ADCA to prevent splashing.
-
-
Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
PPE Removal (Doffing): Remove PPE in a manner that prevents self-contamination. The recommended sequence is: outer gloves, shoe covers, gown, face shield/goggles, respirator/mask, and finally inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Disposal Plan
Proper disposal of 7-ADCA and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable items that have come into contact with 7-ADCA, including gloves, gowns, shoe covers, and weighing papers, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the name "this compound," and the appropriate hazard symbols.
-
Disposal Protocol: The sealed hazardous waste container should be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. Do not empty into drains.[5]
Workflow for Safe Handling and Disposal of 7-ADCA
Caption: Workflow for the safe handling and disposal of 7-ADCA.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
